molecular formula C23H32ClN3O3 B593310 TCS-OX2-29 hydrochloride

TCS-OX2-29 hydrochloride

货号: B593310
分子量: 434.0 g/mol
InChI 键: NHKNHFJTMINMBP-ZMBIFBSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.

属性

IUPAC Name

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNHFJTMINMBP-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] This technical guide delineates the mechanism of action of TCS-OX2-29, summarizing its pharmacological profile, detailing its interaction with the OX2R, and elucidating its impact on downstream signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study of orexin signaling and the development of novel therapeutics targeting this system.

Introduction to the Orexin System and TCS-OX2-29

The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), plays a critical role in regulating diverse physiological functions, including wakefulness, appetite, and reward processing. TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R subtype.[1][2] Its utility as a research tool has been instrumental in dissecting the specific roles of OX2R signaling in various physiological and pathological processes.

Pharmacological Profile of TCS-OX2-29

The defining characteristic of TCS-OX2-29 is its potent and selective antagonism of the OX2R. This selectivity allows for the specific interrogation of OX2R-mediated pathways, distinguishing them from those activated by OX1R.

Binding Affinity and Selectivity

Quantitative analysis demonstrates the high affinity and selectivity of TCS-OX2-29 for the OX2R.

Parameter Value Receptor Reference
IC5040 nMOrexin 2 Receptor (OX2R)[3][4][5]
Selectivity>250-foldOX2R over OX1R[3][4][5]
pKI7.5Orexin 2 Receptor (OX2R)[3]

Mechanism of Action at the Molecular Level

TCS-OX2-29 exerts its effects by competitively binding to the OX2R, thereby preventing the binding of endogenous orexin peptides. This blockade of agonist binding inhibits the conformational changes in the receptor required for G protein coupling and subsequent downstream signaling.

Orexin 2 Receptor Signaling Pathways

The OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of various intracellular signaling cascades. TCS-OX2-29, as an antagonist, inhibits these orexin-A-induced signaling events.

cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts OrexinA Orexin-A OrexinA->OX2R Binds & Activates TCS TCS-OX2-29 TCS->OX2R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates ERK pERK1/2 PKC->ERK Phosphorylates cAMP cAMP ATP->cAMP

Figure 1: Orexin 2 Receptor Signaling Cascade and the Inhibitory Action of TCS-OX2-29.
Inhibition of Downstream Signaling

Experimental evidence confirms that TCS-OX2-29 effectively blocks orexin-A-induced downstream signaling events. Specifically, it has been demonstrated to inhibit the accumulation of inositol (B14025) trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[3][4]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of TCS-OX2-29.

In Vitro Assays
  • Objective: To determine the binding affinity and selectivity of TCS-OX2-29 for OX1R and OX2R.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing either human OX1R or OX2R.

    • Radioligand: A radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) is used.

    • Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of unlabeled TCS-OX2-29.

    • Detection: The amount of bound radioactivity is measured using a gamma counter.

    • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.

  • Objective: To measure the functional antagonism of TCS-OX2-29 on Gq-mediated signaling.

  • Methodology:

    • Cell Culture: CHO cells stably expressing OX2R are plated in multi-well plates.

    • Labeling: Cells are labeled with [³H]-myo-inositol.

    • Treatment: Cells are pre-incubated with TCS-OX2-29 followed by stimulation with orexin-A in the presence of LiCl (to inhibit inositol monophosphatase).

    • Extraction: The reaction is terminated, and inositol phosphates are extracted.

    • Quantification: The amount of [³H]-inositol phosphates is determined by scintillation counting.

  • Objective: To assess the inhibitory effect of TCS-OX2-29 on the MAPK/ERK signaling pathway.

  • Methodology:

    • Cell Culture: CHO cells expressing OX2R are grown to confluence.

    • Treatment: Cells are treated with TCS-OX2-29 prior to stimulation with orexin-A.

    • Lysis: Cells are lysed, and protein concentration is determined.

    • Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

    • Detection: The protein bands are visualized using chemiluminescence and quantified by densitometry.

cluster_invitro In Vitro Experimental Workflow cluster_assays Functional Assays A CHO Cells Expressing OX2R B Pre-incubation with TCS-OX2-29 A->B C Stimulation with Orexin-A B->C D1 IP3 Accumulation Assay C->D1 D2 ERK1/2 Phosphorylation Assay C->D2 E1 Measure IP3 Levels D1->E1 E2 Measure pERK1/2 Levels D2->E2

Figure 2: Generalized workflow for in vitro functional assays.
In Vivo Studies

In vivo studies have been conducted to evaluate the effects of TCS-OX2-29 on complex behaviors.

  • Objective: To assess the role of OX2R in the rewarding effects of drugs of abuse.

  • Methodology:

    • Apparatus: A two-chambered apparatus with distinct visual and tactile cues.

    • Pre-conditioning: The animal's baseline preference for either chamber is determined.

    • Conditioning: The animal receives a drug of abuse (e.g., morphine) and is confined to one chamber, and on alternate days receives a vehicle injection and is confined to the other chamber. TCS-OX2-29 is administered prior to the drug of abuse.

    • Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each is recorded.

    • Data Analysis: A significant decrease in the time spent in the drug-paired chamber in the TCS-OX2-29 treated group compared to the control group indicates an attenuation of the rewarding effect. In studies with adult male NMRI mice, intraperitoneal injections of TCS-OX2-29 at doses of 5-10 mg/kg have been shown to suppress the acquisition and expression of conditioned place preference.[3]

Conclusion

This compound is a valuable pharmacological tool for the investigation of the orexin system. Its high potency and selectivity for the OX2R allow for the precise dissection of the roles of this receptor in a multitude of physiological processes. As a competitive antagonist, it effectively blocks orexin-A-induced activation of Gq and Gi signaling pathways, leading to the inhibition of downstream effectors such as IP3 and phosphorylated ERK1/2. The experimental protocols outlined in this guide provide a framework for the continued investigation of TCS-OX2-29 and the broader physiological functions of the orexin 2 receptor.

References

An In-Depth Technical Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system that regulates various physiological functions, including wakefulness, appetite, and reward processing. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and in vitro and in vivo pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts targeting the orexin system.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a critical role in maintaining arousal and regulating sleep-wake cycles.[1] Dysregulation of this system is implicated in sleep disorders such as narcolepsy.[1] Consequently, orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia.[1][2]

TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R.[3] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to dual orexin receptor antagonists.[3] This guide aims to provide a detailed technical resource on this compound for researchers in neuroscience, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

PropertyValueReference(s)
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride
Molecular Formula C₂₃H₃₁N₃O₃・HCl
Molecular Weight 433.97 g/mol
CAS Number 1610882-30-8
Appearance White to off-white solid[4]
Purity ≥98%
Solubility Soluble in water to 100 mM and in DMSO to 25 mM.
Storage Desiccate at +4°C.

Mechanism of Action

This compound is a competitive antagonist of the orexin-2 receptor.[1] It exhibits high affinity and more than 250-fold selectivity for the human OX2R over the OX1R.[4] The primary mechanism of action involves the blockade of orexin-A and orexin-B binding to the OX2R, thereby inhibiting downstream signaling cascades.

Orexin-2 Receptor Signaling Pathway

The orexin-2 receptor is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various intracellular signaling pathways. The binding of orexins to OX2R typically initiates a cascade of events that ultimately modulate neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin_A_B Orexin-A / Orexin-B OX2R OX2R Orexin_A_B->OX2R Binds and Activates Gq Gq OX2R->Gq Activates Gi_o Gi/o OX2R->Gi_o Activates Gs Gs OX2R->Gs Activates TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Binds and Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Neuronal Excitability Ca2_release->Neuronal_Excitability Modulates ERK1_2 ERK1/2 PKC->ERK1_2 Phosphorylates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation pERK1_2->Neuronal_Excitability Modulates

Caption: Orexin-2 Receptor Signaling Pathway.

This compound exerts its antagonist effect by preventing the activation of these G-protein-mediated pathways. Specifically, it has been shown to inhibit orexin-A-induced inositol (B14025) phosphate (B84403) (IP3) accumulation and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2R.

In Vitro Pharmacology

Receptor Binding and Functional Activity

The in vitro activity of this compound has been characterized in various binding and functional assays.

ParameterSpeciesCell Line/TissueValueReference(s)
IC₅₀ (OX2R) HumanCHO cells40 nM[4]
pKi (OX2R) HumanCHO cells7.5[4]
Selectivity (OX1R/OX2R) HumanCHO cells>250-fold[4]
Experimental Protocols

This protocol describes a method to quantify the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of Gq-coupled receptor activation. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • CHO cells stably expressing the human OX2R

  • Cell culture medium (e.g., F12)

  • Stimulation buffer

  • IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed CHO-OX2R cells in a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight at 37°C.

  • Compound Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add orexin-A to the wells at a final concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 1 hour at 37°C.

  • Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1-cryptate antibody from the kit to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.

IP_One_Assay_Workflow start Start seed_cells Seed CHO-OX2R cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight at 37°C seed_cells->incubate_overnight add_antagonist Add TCS-OX2-29 (Antagonist) incubate_overnight->add_antagonist incubate_antagonist Incubate for 30 min at 37°C add_antagonist->incubate_antagonist add_agonist Add Orexin-A (Agonist) incubate_antagonist->add_agonist incubate_agonist Incubate for 1 hour at 37°C add_agonist->incubate_agonist add_detection_reagents Add IP1-d2 and anti-IP1-cryptate incubate_agonist->add_detection_reagents incubate_detection Incubate for 1 hour at RT add_detection_reagents->incubate_detection read_plate Read HTRF signal incubate_detection->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: IP-One HTRF Assay Workflow.

This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to OX2R activation and its inhibition by this compound.

Materials:

  • CHO cells stably expressing the human OX2R

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Starvation: Culture CHO-OX2R cells to 70-80% confluency and then starve in serum-free medium for 12-24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for a designated time, followed by stimulation with orexin-A.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Western_Blot_Workflow start Start culture_cells Culture and starve CHO-OX2R cells start->culture_cells treat_cells Treat with TCS-OX2-29 and Orexin-A culture_cells->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-p-ERK1/2 Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect strip_reprobe Strip and re-probe with anti-total-ERK1/2 Ab detect->strip_reprobe analyze Quantify and analyze data strip_reprobe->analyze end End analyze->end

Caption: ERK1/2 Phosphorylation Western Blot Workflow.

In Vivo Pharmacology

This compound has been evaluated in various animal models to assess its effects on sleep, feeding, and other behaviors.

Efficacy in Animal Models
Animal ModelSpeciesAdministration RouteDose RangeObserved EffectsReference(s)
Sleep/Wakefulness MouseIntracerebroventricular-Promotes REM sleep.[6]
Feeding Behavior RatIntracerebroventricular-Decreased food and water intake.[7]
Reward/Addiction RatIntra-CA11, 3, 10, 30 nMAttenuated morphine-induced conditioned place preference.[8]
Seizures RatIntracerebroventricular1, 3.5, 7 µ g/rat Reduced seizure scores in pentylenetetrazol-kindled rats.[9]
Pharmacokinetics

Limited pharmacokinetic data for TCS-OX2-29 is publicly available. One study in mice reported that after oral administration, the compound exhibited an acceptable absolute oral bioavailability and a brain/blood concentration ratio indicating favorable brain penetration.[10]

Experimental Workflows

A typical experimental workflow to assess the effect of TCS-OX2-29 on sleep architecture involves the following steps:

  • Animal Model: Use of mice or rats instrumented for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Dosing: Administer this compound via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular) at different doses.

  • Data Acquisition: Record EEG and EMG signals continuously for a defined period (e.g., 24 hours) to monitor sleep-wake states (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep).

  • Data Analysis: Score the sleep-wake stages and analyze parameters such as latency to sleep onset, total sleep time, and the duration and number of sleep/wake bouts.

To investigate the impact of TCS-OX2-29 on feeding behavior, the following experimental design can be employed:

  • Animal Model: Use of rats or mice, often fasted overnight to stimulate feeding.

  • Dosing: Administer this compound via the desired route.

  • Measurement of Food and Water Intake: Provide pre-weighed food and water and measure the amount consumed at various time points after drug administration.

  • Data Analysis: Compare the food and water intake between the treated and vehicle control groups.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the orexin-2 receptor. Its high potency and selectivity make it a suitable pharmacological probe for both in vitro and in vivo studies. This technical guide provides a foundation of knowledge and experimental methodologies to aid researchers in further exploring the therapeutic potential of targeting the orexin-2 receptor for the treatment of sleep disorders and other neurological conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin (B13118510) 2 Receptor Antagonist

This document provides a comprehensive technical overview of this compound, a potent and selective antagonist for the orexin 2 receptor (OX2R). It details the compound's mechanism of action, key quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Compound Characteristics

TCS-OX2-29 is a non-peptide small molecule that was the first selective antagonist developed for the orexin 2 receptor.[1] It is a valuable research tool for investigating the physiological roles of the OX2R, which is implicated in the regulation of sleep-wake cycles, feeding behavior, and reward systems.[2][3] Its selectivity makes it particularly useful for distinguishing the functions of OX2R from those of the orexin 1 receptor (OX1R).[1]

Quantitative Data Summary

The following tables summarize the key biochemical and physicochemical properties of TCS-OX2-29.

Table 1: Receptor Binding and Functional Activity

ParameterValueReceptor/SystemNotes
IC₅₀ 40 nMHuman OX2RConcentration causing 50% inhibition of orexin A-induced response.[4][5][6][7][8]
>10,000 nMHuman OX1RDemonstrates high selectivity for OX2R over OX1R.[9]
pKi 7.5Human OX2RA measure of binding affinity.[4][9][]
Selectivity >250-foldOX2R vs. OX1RHighly selective for the orexin 2 receptor.[4][6][9]
Binding Kinetics k(off) = 0.22 min⁻¹Human OX2RCharacterized as a fast-offset antagonist.[11]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride[7]
Molecular Formula C₂₃H₃₂ClN₃O₃[5][8]
Molecular Weight 433.97 g/mol [5][7]
CAS Number 1610882-30-8[5][7]
Solubility Water (up to 100 mM), DMSO (up to 25 mM)[7]
Appearance White to off-white solid[4]

Mechanism of Action and Signaling Pathways

TCS-OX2-29 functions as a competitive antagonist at the OX2R, a G protein-coupled receptor (GPCR). The orexin 2 receptor is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[2][3][12]

By binding to OX2R, TCS-OX2-29 blocks the binding of the endogenous orexin peptides (Orexin-A and Orexin-B). This antagonism specifically inhibits downstream signaling pathways activated by receptor engagement. Notably, TCS-OX2-29 has been shown to inhibit orexin A-induced accumulation of inositol (B14025) trisphosphate (IP₃) and the phosphorylation of ERK1/2, which are key events following Gq pathway activation.[4][7]

Orexin2_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins cluster_effectors Effectors & Second Messengers cluster_downstream Downstream Signaling OX2R Orexin 2 Receptor (OX2R) Gq Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o Orexin Orexin-A Orexin-B Orexin->OX2R Activates TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK p-ERK1/2 PKC->ERK

Caption: Orexin 2 Receptor signaling pathways inhibited by TCS-OX2-29.

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize orexin receptor antagonists like TCS-OX2-29. These represent standard methodologies in the field.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (TCS-OX2-29) for the OX2R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human orexin 2 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used.

  • Reaction Mixture: Cell membranes, a fixed concentration of a selective OX2R radioligand (e.g., [³H]-EMPA), and varying concentrations of the unlabeled test compound (TCS-OX2-29) are combined in assay wells.[11]

  • Incubation: The mixture is incubated (e.g., 60-90 minutes at 25°C) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. Filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orexin agonist. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curve, and Ki values are calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare hOX2R Cell Membranes Start->Membrane_Prep Reaction_Setup Set up Reaction: - Membranes - [³H]-Radioligand - TCS-OX2-29 (variable conc.) Membrane_Prep->Reaction_Setup Incubation Incubate to Equilibrium (e.g., 60 min, 25°C) Reaction_Setup->Incubation Filtration Rapid Filtration (Separate bound/free ligand) Incubation->Filtration Washing Wash Filters (Ice-cold buffer) Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand competition binding assay.
Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Methodology:

  • Cell Plating: CHO or HEK293 cells stably expressing hOX2R are plated in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer (e.g., HBSS) and incubated in the dark (e.g., 30-60 minutes at 37°C).

  • Compound Addition: The dye solution is removed, and cells are washed. Buffer containing varying concentrations of the antagonist (TCS-OX2-29) is added, and the plate is incubated for a pre-determined time (e.g., 15-30 minutes).

  • Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.

  • Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to all wells at a fixed concentration (typically EC₈₀) to stimulate the receptor.

  • Data Acquisition: Fluorescence is continuously monitored for 1-3 minutes post-agonist addition to capture the peak calcium response.

  • Data Analysis: The agonist-induced change in fluorescence is calculated. The antagonist's effect is determined as the percent inhibition of the agonist response. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Functional Assay: ERK1/2 Phosphorylation

This assay determines if the antagonist can block agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of OX2R signaling.[4][7]

Methodology:

  • Cell Culture and Starvation: hOX2R-expressing cells are grown to near confluency and then serum-starved for several hours (e.g., 4-18 hours) to reduce basal ERK phosphorylation.

  • Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of TCS-OX2-29 for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: Orexin-A is added at a fixed concentration and incubated for a short period (e.g., 5-10 minutes) to induce maximal ERK1/2 phosphorylation.[11]

  • Cell Lysis: The reaction is stopped by removing the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • Detection (Western Blot):

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated for each condition and normalized to the agonist-only control. The IC₅₀ is determined from the dose-response curve.

ERK_Assay_Workflow Start Start: Culture hOX2R Cells Serum_Starve Serum Starve Cells (Reduce basal p-ERK) Start->Serum_Starve Antagonist_Inc Pre-incubate with TCS-OX2-29 Serum_Starve->Antagonist_Inc Agonist_Stim Stimulate with Orexin-A (e.g., 5 min) Antagonist_Inc->Agonist_Stim Cell_Lysis Lyse Cells (Add buffer with inhibitors) Agonist_Stim->Cell_Lysis Protein_Quant Quantify Total Protein (BCA Assay) Cell_Lysis->Protein_Quant WB_Detect Western Blot Detection: 1. SDS-PAGE & Transfer 2. Probe for p-ERK 3. Probe for Total ERK Protein_Quant->WB_Detect Analysis Densitometry Analysis: - Calculate p-ERK/Total ERK - Determine IC₅₀ WB_Detect->Analysis End End Analysis->End

Caption: Workflow for an ERK1/2 phosphorylation assay via Western Blot.

References

An In-depth Technical Guide to the Discovery and Development of TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R). Its discovery marked a significant advancement in the development of targeted therapies for disorders involving the orexin (B13118510) system, such as insomnia and certain substance use disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its pharmacological properties, mechanism of action, and key experimental data.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a key regulator of wakefulness, reward, and energy homeostasis. The development of selective antagonists for these receptors has been a major focus of research for the treatment of insomnia and other neurological disorders. TCS-OX2-29 emerged as a pioneering molecule in the quest for OX2R-selective antagonists, offering a valuable tool to dissect the specific roles of the OX2R and a potential lead for therapeutic development.

Discovery and Medicinal Chemistry

The journey to TCS-OX2-29 began with a high-throughput screening (HTS) campaign that identified an N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold as a promising starting point for orexin receptor antagonists. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this initial hit.

A key publication by Hirose et al. in 2003 detailed the structure-activity relationship (SAR) studies that led to the discovery of TCS-OX2-29. The researchers systematically modified the initial scaffold, leading to the identification of (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone, which demonstrated a remarkable increase in both potency and selectivity for the OX2R. This compound was subsequently converted to its hydrochloride salt for improved solubility and handling.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the human orexin-2 receptor.

ParameterValueReference
IC50 (OX2R) 40 nM
pKi (OX2R) 7.5
Selectivity (OX1R/OX2R) >250-fold
pA2 (OX2R) 7.4 ± 0.1

Mechanism of Action

TCS-OX2-29 acts as a competitive antagonist at the OX2R. This has been demonstrated through Schild analysis, which yielded a pA2 value of 7.4 with a slope not significantly different from unity, indicating a competitive interaction with the endogenous ligand orexin-A.

Functionally, TCS-OX2-29 has been shown to inhibit the downstream signaling pathways activated by orexin-A at the OX2R. Specifically, it blocks orexin-A-induced inositol (B14025) phosphate (B84403) (IP) accumulation and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.

TCS_OX2_29_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX2R OX2 Receptor Orexin-A->OX2R Binds & Activates TCS-OX2-29 TCS-OX2-29 TCS-OX2-29->OX2R Competitively Blocks Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Phosphorylation Ca_release->ERK Contributes to PKC->ERK Leads to

Caption: Orexin-A signaling at the OX2R and competitive inhibition by TCS-OX2-29.

Preclinical In Vivo Efficacy

TCS-OX2-29 has been evaluated in various preclinical models, demonstrating its potential therapeutic utility in several central nervous system disorders.

Substance Use Disorders

The orexin system is implicated in the rewarding and reinforcing effects of drugs of abuse. TCS-OX2-29 has been investigated for its ability to modulate these behaviors.

Animal ModelDrug of AbuseRoute of AdministrationDose RangeKey FindingReference
RatMorphineIntra-hippocampal (CA1)3, 10, 30 nMDose-dependently attenuated the acquisition and expression of morphine-induced conditioned place preference (CPP).
RatMethamphetamineIntra-dentate gyrusNot specifiedAttenuated the extinction latency of methamphetamine-seeking behavior.
RatEthanol (B145695)Intracerebroventricular (ICV) & Intra-NAc coreNot specifiedReduced ethanol self-administration.
Epilepsy

Given the role of the orexin system in arousal and neuronal excitability, its modulation in seizure disorders has been an area of interest.

Animal ModelSeizure InductionRoute of AdministrationDoseKey FindingReference
RatPentylenetetrazol (PTZ)-induced kindlingIntracerebroventricular (ICV)7 µ g/rat Significantly decreased the median seizure score and the duration of stage 3 seizures, while increasing the latency to stage 3 seizures.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. This information is critical for the translation of a compound from preclinical to clinical development and would typically be generated during formal drug development programs.

Experimental Protocols

Radioligand Binding Assay for OX2R
  • Objective: To determine the binding affinity of TCS-OX2-29 for the orexin-2 receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human OX2R.

    • Radioligand: [³H]-EMPA (a selective OX2R antagonist).

    • Non-specific binding control: A high concentration of a non-labeled OX2R antagonist (e.g., 10 µM EMPA).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • A fixed concentration of [³H]-EMPA is incubated with the cell membranes in the presence of increasing concentrations of TCS-OX2-29.

    • The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay
  • Objective: To assess the functional antagonist activity of TCS-OX2-29 by measuring its ability to inhibit orexin-A-induced IP accumulation.

  • Methodology: A common method for this is the IP-One HTRF assay.

  • Materials:

    • CHO cells stably expressing the human OX2R.

    • Orexin-A.

    • TCS-OX2-29.

    • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).

    • Lithium chloride (LiCl) solution.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of TCS-OX2-29.

    • Orexin-A is then added to stimulate the OX2R, in the presence of LiCl to inhibit the degradation of IP1, a stable metabolite of IP3.

    • After incubation, the cells are lysed, and the IP-One HTRF reagents are added.

    • The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

    • The data are used to generate dose-response curves and determine the IC50 of TCS-OX2-29 for the inhibition of orexin-A-stimulated IP1 accumulation.

Experimental_Workflow_IP_Assay cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis A1 Seed OX2R-expressing CHO cells in plates B1 Pre-incubate with TCS-OX2-29 A1->B1 B2 Add Orexin-A and LiCl to stimulate B1->B2 C1 Lyse cells and add HTRF reagents B2->C1 C2 Incubate C1->C2 C3 Read HTRF signal C2->C3 D1 Generate dose-response curves and calculate IC50 C3->D1

Caption: Workflow for the IP-One HTRF functional antagonism assay.

Conclusion

This compound stands as a landmark molecule in the field of orexin research. Its high potency and selectivity for the OX2R have made it an invaluable pharmacological tool for elucidating the specific physiological roles of this receptor subtype. The preclinical data suggest its potential as a therapeutic agent for conditions characterized by an overactive orexin system. Further development and clinical investigation of highly selective OX2R antagonists, building on the foundation laid by TCS-OX2-29, hold promise for the future of treating sleep disorders and other neurological conditions.

TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and key biological data. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Chemical Structure and Properties

This compound is a non-peptidic, small molecule antagonist of the orexin-2 receptor.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride
CAS Number 1610882-30-8
PubChem CID 53302033
Chemical Formula C₂₃H₃₁N₃O₃·HCl
Molecular Weight 433.97 g/mol
Canonical SMILES CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl
Isomeric SMILES C--INVALID-LINK--(C)--INVALID-LINK--NCC3=CC=NC=C3.Cl
InChI Key NHKNHFJTMINMBP-ZMBIFBSDSA-N

Table 2: Physicochemical Properties

PropertyValue
Physical Appearance Pale yellow solid
Purity ≥98%
Solubility Water: up to 100 mMDMSO: up to 25 mM
Storage Desiccate at +4°C

Biological Activity and Mechanism of Action

This compound is a potent and highly selective antagonist of the orexin-2 receptor (OX2R).[1][2] It exhibits over 250-fold selectivity for the OX2R over the orexin-1 receptor (OX1R).[1][2] The primary mechanism of action of TCS-OX2-29 is the competitive inhibition of orexin (B13118510) A and orexin B binding to the OX2R. This antagonism blocks the downstream signaling cascades typically initiated by orexin binding.

The orexin 2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs. Activation of the OX2R by its endogenous ligands, orexin A and orexin B, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the phosphorylation and activation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

TCS-OX2-29 has been experimentally shown to inhibit orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[1][2]

Table 3: Pharmacological Data

ParameterValueSpecies/Cell Line
IC₅₀ (OX2R) 40 nMCHO cells
Selectivity >250-fold for OX2R over OX1R
pKI 7.5

Signaling Pathway

The following diagram illustrates the signaling pathway of the orexin-2 receptor and the point of inhibition by TCS-OX2-29.

Orexin_Signaling cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq Activates Orexin_A_B Orexin A / Orexin B Orexin_A_B->OX2R Binds TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response ERK1_2 ERK1/2 Phosphorylation PKC->ERK1_2 Leads to ERK1_2->Cellular_Response

Orexin 2 receptor signaling pathway and inhibition by TCS-OX2-29.

Experimental Protocols

The following are representative, detailed protocols for key in vitro assays used to characterize the activity of this compound. These are based on standard methodologies and the available literature.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of TCS-OX2-29 to inhibit orexin A-stimulated production of inositol phosphates.

IP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection seed_cells 1. Seed CHO-OX2R cells into 96-well plates incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h wash_cells 3. Wash cells with assay buffer incubate_24h->wash_cells add_antagonist 4. Add TCS-OX2-29 (various concentrations) wash_cells->add_antagonist incubate_antagonist 5. Pre-incubate for 30 minutes add_antagonist->incubate_antagonist add_agonist 6. Add Orexin A (EC₈₀ concentration) incubate_antagonist->add_agonist incubate_agonist 7. Incubate for 30 minutes add_agonist->incubate_agonist lyse_cells 8. Lyse cells and add detection reagents incubate_agonist->lyse_cells read_plate 9. Read plate on a suitable plate reader (e.g., HTRF) lyse_cells->read_plate analyze_data 10. Analyze data to determine IC₅₀ read_plate->analyze_data

Workflow for the Inositol Phosphate Accumulation Assay.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (CHO-OX2R) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Cell Seeding: Cells are seeded into 96-well, white, clear-bottom plates at a density of approximately 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Buffer: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Antagonist Addition: Serial dilutions of this compound are prepared in the assay buffer and added to the wells. A vehicle control (buffer only) is also included. The plate is pre-incubated for 30 minutes at 37°C.

  • Agonist Stimulation: Orexin A is added to the wells at a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), except for the negative control wells.

  • Incubation: The plate is incubated for 30 minutes at 37°C.

  • Cell Lysis and Detection: The reaction is stopped by adding a lysis buffer containing detection reagents (e.g., a competitive immunoassay kit for IP1, such as HTRF®). The plate is incubated at room temperature for 1 hour to allow for the detection reaction to occur.

  • Data Acquisition and Analysis: The signal is read on a plate reader compatible with the detection technology (e.g., a time-resolved fluorescence reader). The data are normalized to the control wells, and the IC₅₀ value for TCS-OX2-29 is determined by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of TCS-OX2-29 to inhibit orexin A-induced phosphorylation of ERK1/2.

ERK_Assay_Workflow cluster_prep Cell Treatment cluster_wb Western Blotting cluster_detection Detection & Analysis seed_cells 1. Seed CHO-OX2R cells in 6-well plates serum_starve 2. Serum-starve cells for 4-6 hours seed_cells->serum_starve add_antagonist 3. Pre-treat with TCS-OX2-29 for 30 minutes serum_starve->add_antagonist add_agonist 4. Stimulate with Orexin A for 5 minutes add_antagonist->add_agonist lyse_cells 5. Lyse cells and collect protein add_agonist->lyse_cells sds_page 6. Separate proteins by SDS-PAGE lyse_cells->sds_page transfer 7. Transfer proteins to a PVDF membrane sds_page->transfer block 8. Block membrane with 5% BSA transfer->block primary_ab 9. Incubate with primary antibodies (p-ERK & Total ERK) block->primary_ab secondary_ab 10. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 11. Detect signal using chemiluminescence secondary_ab->detect quantify 12. Quantify band intensity and normalize p-ERK to Total ERK detect->quantify

Workflow for the ERK1/2 Phosphorylation Western Blot Assay.

Detailed Methodology:

  • Cell Culture and Plating: CHO-OX2R cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved for 4-6 hours in a serum-free medium prior to the experiment.

  • Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 30 minutes. Subsequently, cells are stimulated with orexin A (at its EC₈₀ concentration) for 5 minutes at 37°C.

  • Cell Lysis: The medium is aspirated, and cells are washed with ice-cold PBS. Cells are then lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition by TCS-OX2-29.

Conclusion

This compound is a valuable pharmacological tool for studying the orexin system, particularly the role of the OX2 receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the physiological and pathological roles of orexin signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research settings.

References

The Orexin-2 Receptor Antagonist TCS-OX2-29 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system that regulates arousal, wakefulness, and appetite. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of the orexin system and the development of novel therapeutics targeting OX2R.

Chemical and Physical Properties

TCS-OX2-29 is a non-peptidic small molecule antagonist of the orexin-2 receptor. The hydrochloride salt is a common formulation used in research.

CAS Number: There is a distinction in the CAS numbers reported for TCS-OX2-29. The CAS number 1610882-30-8 corresponds to the hydrochloride salt form of the compound.[1] The CAS number 372523-75-6 refers to the free base of TCS-OX2-29.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₃₁N₃O₃·HCl[1]
Molecular Weight 433.97 g/mol [1]
Appearance Pale yellow solid
Purity ≥98% (HPLC)[1]
Solubility Soluble in water to 100 mM and in DMSO to 25 mM.[1]
Storage Desiccate at +4°C.[1]

Mechanism of Action and Pharmacology

This compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). It exhibits high affinity for OX2R with a reported IC₅₀ of 40 nM and a pKi of 7.5.[2] A key feature of this compound is its high selectivity for OX2R over the orexin-1 receptor (OX1R), with a selectivity of over 250-fold.[2]

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating various physiological functions, including the sleep-wake cycle, feeding behavior, and reward pathways. Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily to the Gq subclass of G proteins, while OX2R can couple to both Gq and Gi/o proteins.

Activation of OX2R by its endogenous ligands, orexin-A or orexin-B, initiates a signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the phosphorylation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound exerts its antagonistic effect by competitively binding to OX2R, thereby preventing the binding of orexin peptides and inhibiting the subsequent downstream signaling events, including IP₃ accumulation and ERK1/2 phosphorylation.[2]

Table 2: Pharmacological Data for this compound

ParameterValueCell LineAssayReference
IC₅₀ (OX2R) 40 nMCHONot specified[2]
IC₅₀ (OX1R) >10,000 nMCHONot specified
pKi (OX2R) 7.5CHONot specified[2]
Selectivity (OX1R/OX2R) >250-foldCHONot specified[2]
k_on_ (OX2R) 0.054 min⁻¹nM⁻¹CHORadioligand binding
k_off_ (OX2R) 0.22 min⁻¹CHORadioligand binding

Signaling Pathway

The following diagram illustrates the orexin signaling pathway and the point of inhibition by this compound.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX2R OX2R Orexin-A/B->OX2R Activates Gq Gq OX2R->Gq Activates TCS_OX2_29 TCS-OX2-29 hydrochloride TCS_OX2_29->OX2R Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ERK p-ERK1/2 PLC->ERK Leads to IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response ERK->Cellular_Response Ca_release->Cellular_Response

Orexin-2 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Assays

4.1.1. Cell Culture

Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor are commonly used for in vitro characterization of this compound.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

4.1.2. ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit orexin-A-induced phosphorylation of ERK1/2.

  • Cell Plating: Seed CHO-OX2R cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of orexin-A (typically at its EC₈₀) for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated and plotted against the concentration of this compound to determine the IC₅₀.

Western_Blot_Workflow start Start cell_prep Cell Plating & Serum Starvation start->cell_prep treatment Antagonist Pre-incubation (TCS-OX2-29 HCl) cell_prep->treatment stimulation Agonist Stimulation (Orexin-A) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ERK1/2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection stripping Stripping detection->stripping analysis Data Analysis (Densitometry) detection->analysis total_erk_ab Re-probe with anti-total-ERK1/2 stripping->total_erk_ab total_erk_ab->detection end End analysis->end

References

TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Selective Orexin-2 Receptor Antagonist

This technical guide provides a comprehensive overview of TCS-OX2-29 hydrochloride, a potent and selective antagonist of the orexin-2 receptor (OX2R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Introduction

TCS-OX2-29 is a non-peptide small molecule that has been instrumental in elucidating the physiological roles of the orexin (B13118510) system, particularly the functions mediated by the OX2R. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 and orexin-2 receptors), is a key regulator of sleep-wake cycles, appetite, and reward pathways. The selectivity of TCS-OX2-29 for the OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for dissecting the specific contributions of OX2R signaling in various physiological and pathological processes.

Physicochemical Properties

TCS-OX2-29 is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.

PropertyValue
Molecular Weight 433.97 g/mol [1][2][3][4]
Molecular Formula C₂₃H₃₁N₃O₃·HCl[1][2][4]
Appearance Pale yellow solid
Solubility Soluble in water to 100 mM and in DMSO to 25 mM.[1][4]
Purity Typically ≥98%[1][4]
CAS Number 1610882-30-8[1]

Mechanism of Action and Pharmacology

TCS-OX2-29 functions as a competitive antagonist at the OX2R. Its high affinity and selectivity are critical for its utility in research.

Quantitative Pharmacological Data
ParameterValue
IC₅₀ for human OX2R 40 nM[1][2][4][5]
Selectivity for OX2R over OX1R >250-fold[1][2][4][5]
pKi for human OX2R 7.5
Signaling Pathways

The orexin-2 receptor is known to couple to multiple G-protein subtypes, including Gq, Gs, and Gi. Activation of OX2R by its endogenous ligands, orexin-A and orexin-B, initiates downstream signaling cascades. TCS-OX2-29 competitively binds to the OX2R, preventing the binding of orexins and thereby inhibiting these downstream effects. A key pathway affected is the Gq-mediated activation of phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and subsequent intracellular calcium mobilization. Another important pathway involves the modulation of adenylyl cyclase activity and the phosphorylation of extracellular signal-regulated kinase (ERK1/2). TCS-OX2-29 has been shown to inhibit orexin-A-induced IP3 accumulation and ERK1/2 phosphorylation in cells expressing the OX2 receptor.[1][2][4][5]

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R G_protein Gq/Gs/Gi OX2R->G_protein Couples to Orexin_A Orexin-A / Orexin-B Orexin_A->OX2R Activates TCS_OX2_29 TCS-OX2-29 (Antagonist) TCS_OX2_29->OX2R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates ERK ERK1/2 Phosphorylation G_protein->ERK Modulates IP3 IP3 Accumulation PLC->IP3 Response Cellular Response IP3->Response ERK->Response

Orexin-2 Receptor Signaling Pathway and the inhibitory action of TCS-OX2-29.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of TCS-OX2-29 for the OX2R.

Materials:

  • Cell membranes prepared from a cell line stably expressing human OX2R.

  • Radioligand (e.g., [¹²⁵I]orexin-A).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of unlabeled orexin-A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of TCS-OX2-29.

  • For total binding wells, add assay buffer instead of the competitor. For non-specific binding wells, add a saturating concentration of unlabeled orexin-A.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the TCS-OX2-29 concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of TCS-OX2-29 to inhibit orexin-A-stimulated IP3 production.

Materials:

  • CHO or HEK293 cells stably expressing human OX2R.

  • Cell culture medium.

  • Orexin-A.

  • This compound.

  • Stimulation buffer.

  • Commercially available IP3 assay kit (e.g., HTRF-based).

Procedure:

  • Seed the OX2R-expressing cells in a microplate and culture until they reach the desired confluency.

  • Pre-treat the cells with varying concentrations of TCS-OX2-29 in stimulation buffer for 15-30 minutes at 37°C.

  • Stimulate the cells with an EC₈₀ concentration of orexin-A for a predetermined optimal time.

  • Lyse the cells and measure the intracellular IP3 concentration according to the manufacturer's protocol of the IP3 assay kit.

  • Plot the IP3 levels against the logarithm of the TCS-OX2-29 concentration to determine the IC₅₀ for the inhibition of orexin-A-induced IP3 accumulation.

This protocol details the assessment of TCS-OX2-29's effect on orexin-A-induced ERK1/2 phosphorylation.

Materials:

  • OX2R-expressing cells.

  • Serum-free cell culture medium.

  • Orexin-A.

  • This compound.

  • Lysis buffer with phosphatase and protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Culture OX2R-expressing cells to 70-80% confluency and then serum-starve for 12-24 hours.

  • Pre-treat the cells with varying concentrations of TCS-OX2-29 for 30 minutes.

  • Stimulate the cells with orexin-A for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Experimental_Workflow_ERK1_2 cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_biochem Biochemical Analysis cluster_detection Detection start Seed OX2R-expressing cells confluency Culture to 70-80% confluency start->confluency starve Serum-starve for 12-24h confluency->starve pretreat Pre-treat with TCS-OX2-29 starve->pretreat stimulate Stimulate with Orexin-A pretreat->stimulate wash_lyse Wash with PBS and Lyse stimulate->wash_lyse protein_quant Protein Quantification (BCA) wash_lyse->protein_quant sds_page SDS-PAGE and Transfer to PVDF protein_quant->sds_page block Block Membrane (5% BSA) sds_page->block primary_ab Incubate with anti-pERK1/2 block->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab visualize Visualize with ECL secondary_ab->visualize reprobe Strip and re-probe for total ERK1/2 visualize->reprobe quantify Quantify and Normalize reprobe->quantify

Experimental workflow for the ERK1/2 phosphorylation Western blot assay.
In Vivo Studies

TCS-OX2-29 is active in vivo and can be administered through various routes, including intraperitoneal (i.p.) injection and direct central administration (e.g., intracerebroventricular or intracerebral microinjection).

Example: Assessment of Locomotor Activity in Rodents

Animals:

  • Male and female adult mice (e.g., C57BL/6).

Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline or a solution containing DMSO, PEG300, and Tween-80).

  • Administer TCS-OX2-29 via i.p. injection at doses ranging from 1 to 30 mg/kg.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the vehicle or the appropriate dose of TCS-OX2-29 to the mice.

  • After a predetermined pre-treatment time (e.g., 25-30 minutes), place each mouse individually into an open-field arena.

  • Record the locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center) for a set duration (e.g., 30-60 minutes) using an automated tracking system.

  • Analyze the data to assess the effect of TCS-OX2-29 on spontaneous locomotor activity.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the roles of the orexin-2 receptor. Its well-characterized in vitro and in vivo activities make it an invaluable compound for studies in neuroscience, sleep research, and metabolism. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of the OX2R in their specific areas of interest.

References

Delving into the Core Signaling Cascades of TCS-OX2-29 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep, wakefulness, and other physiological processes. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by TCS-OX2-29. We will detail the core mechanisms of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of orexin signaling and the development of novel therapeutics targeting the OX2R.

Introduction to this compound

TCS-OX2-29 is the first non-peptide, selective antagonist developed for the orexin 2 receptor (OX2R).[1] It exhibits a high affinity for the human OX2R with an IC50 of 40 nM and demonstrates over 250-fold selectivity against the orexin 1 receptor (OX1R), for which the IC50 is greater than 10,000 nM.[1][2] This selectivity makes TCS-OX2-29 an invaluable tool for dissecting the specific physiological roles of the OX2R.

The primary mechanism of action of TCS-OX2-29 is the competitive antagonism of orexin peptides (orexin-A and orexin-B) at the OX2R. This blockade prevents the receptor from initiating its downstream signaling cascades, which are primarily mediated through the coupling to various G proteins, including Gq, Gi/o, and Gs.

Core Downstream Signaling Pathways of the Orexin 2 Receptor

The OX2R, upon activation by its endogenous ligands, orexin-A or orexin-B, can couple to multiple G protein subtypes, leading to the initiation of several key intracellular signaling cascades. TCS-OX2-29 effectively blocks these downstream effects.

  • Gq/11 Pathway: Activation of the Gq/11 pathway by the OX2R leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Gi/o Pathway: The OX2R can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Gs Pathway: While less predominant, there is evidence to suggest that the OX2R can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

The antagonism of these pathways by TCS-OX2-29 forms the basis of its pharmacological effects.

Quantitative Analysis of TCS-OX2-29 Inhibitory Activity

The inhibitory potency of TCS-OX2-29 on key downstream signaling events has been quantified in cellular assays. The following tables summarize the available data.

Table 1: Inhibitory Potency of TCS-OX2-29 on Orexin-A-Stimulated Downstream Signaling

AssayCell LineAgonistParameterValueReference
Inositol Phosphate (B84403) AccumulationCHO-hOX2ROrexin-ApA27.4 ± 0.1[3]
ERK1/2 PhosphorylationCHO-hOX2ROrexin-ApA26.7 - 7.4[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling of TCS-OX2-29.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to receptor stimulation.

Objective: To quantify the inhibitory effect of TCS-OX2-29 on orexin-A-induced IP accumulation in cells expressing the OX2R.

Materials:

  • CHO cells stably expressing the human OX2R (CHO-hOX2R)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • myo-[3H]inositol

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)

  • Orexin-A

  • This compound

  • Lysis buffer (e.g., 0.1 M formic acid)

  • Dowex AG1-X8 resin

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Culture and Labeling:

    • Plate CHO-hOX2R cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating overnight in medium containing myo-[3H]inositol (e.g., 1 µCi/mL).

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with varying concentrations of TCS-OX2-29 or vehicle for 30 minutes at 37°C.

    • Stimulate the cells with a range of orexin-A concentrations for 30 minutes at 37°C.

    • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

  • IP Extraction and Measurement:

    • Incubate the plates on ice for 30 minutes.

    • Transfer the lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a suitable eluent (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

    • Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curves for orexin-A in the presence and absence of different concentrations of TCS-OX2-29.

    • Perform a Schild analysis to determine the pA2 value of TCS-OX2-29.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway.

Objective: To determine the inhibitory effect of TCS-OX2-29 on orexin-A-induced ERK1/2 phosphorylation.

Materials:

  • CHO-hOX2R cells

  • Serum-free cell culture medium

  • Orexin-A

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment:

    • Seed CHO-hOX2R cells and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of TCS-OX2-29 or vehicle for 30 minutes.

    • Stimulate with orexin-A (e.g., 100 nM) for 5 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Normalization and Data Analysis:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.

    • Plot the inhibition of orexin-A-induced phosphorylation as a function of TCS-OX2-29 concentration to determine the IC50.

Visualizing the Signaling Network and Experimental Logic

To further clarify the complex signaling interactions and experimental designs, the following diagrams are provided.

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX2R OX2R Orexin-A->OX2R Activates TCS-OX2-29 TCS-OX2-29 TCS-OX2-29->OX2R Inhibits Gq Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC AC AC Gi->AC PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK p-ERK1/2 PKC->ERK

Caption: OX2R downstream signaling pathways and the inhibitory action of TCS-OX2-29.

IP_Assay_Workflow start Plate and label CHO-hOX2R cells with myo-[³H]inositol wash1 Wash cells with stimulation buffer start->wash1 pretreat Pre-incubate with TCS-OX2-29 or vehicle wash1->pretreat stimulate Stimulate with Orexin-A pretreat->stimulate lyse Lyse cells stimulate->lyse extract Extract total inositol phosphates (Dowex chromatography) lyse->extract measure Quantify radioactivity (Scintillation counting) extract->measure analyze Data analysis (Schild plot) measure->analyze

Caption: Experimental workflow for the inositol phosphate (IP) accumulation assay.

ERK_Assay_Workflow start Seed and serum-starve CHO-hOX2R cells pretreat Pre-treat with TCS-OX2-29 or vehicle start->pretreat stimulate Stimulate with Orexin-A pretreat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page probe_pERK Probe with anti-p-ERK1/2 sds_page->probe_pERK detect Chemiluminescence detection probe_pERK->detect probe_tERK Strip and re-probe with anti-total-ERK1/2 analyze Densitometry and data analysis probe_tERK->analyze detect->probe_tERK

References

The Orexin 2 Receptor: A Core Regulator of Sleep and Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 10, 2025

Abstract

The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness. A significant body of research has identified the OX2R as a principal mediator of arousal and the stabilization of wakefulness. Dysfunction in the orexin system, particularly involving OX2R signaling, is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This technical guide provides a comprehensive overview of the role of OX2R in sleep-wake regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the orexin system.

Introduction to the Orexin System and the Orexin 2 Receptor

The discovery of the orexin neuropeptides (also known as hypocretins) in the late 1990s revolutionized our understanding of sleep-wake regulation.[1] These peptides are produced exclusively by a small population of neurons in the lateral hypothalamus but project widely throughout the central nervous system.[1][2] The actions of orexins are mediated by two G protein-coupled receptors (GPCRs), OX1R and OX2R.[3][4][5] While both receptors are involved in promoting arousal, they exhibit distinct anatomical distributions and pharmacological properties, suggesting differential roles in physiological processes.[3][4][5][6]

OX2R has a similar affinity for both orexin-A and orexin-B, whereas OX1R has a higher affinity for orexin-A.[5][7] Crucially, genetic and pharmacological studies have demonstrated that OX2R signaling is indispensable for the normal regulation of wakefulness and the transition between non-REM (NREM) sleep and wakefulness.[4][5][6] The profound sleepiness and fragmented wakefulness characteristic of narcolepsy are primarily attributed to the loss of OX2R-mediated signaling.[8][9] This has positioned OX2R as a key therapeutic target for the treatment of sleep disorders, with both antagonists for insomnia and agonists for narcolepsy and other hypersomnolence disorders under active development.[10][11][12]

OX2R Signaling Pathways

The binding of orexin peptides to OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. OX2R is known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effectors.[5][13][14]

The primary signaling pathway activated by OX2R involves the Gq protein, which stimulates phospholipase C (PLC).[13][15] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[13][15] This elevation of intracellular Ca2+ and activation of PKC contribute to the depolarization of the neuron and an increase in its firing rate.[15] Additionally, OX2R activation can lead to the stimulation of the p38-MAPK signaling pathway and an increase in phosphorylated ERK1/2 through the Gq/PLC/PKC cascade.[16]

While the Gq pathway is predominantly excitatory, OX2R can also couple to the inhibitory Gi/o protein, which can lead to a decrease in cyclic AMP (cAMP) levels.[14][16] The physiological significance of this dual coupling is an area of ongoing investigation but may allow for more nuanced modulation of neuronal activity.

OX2R_Signaling_Pathway Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Gq Gq OX2R->Gq Gi Gi/o OX2R->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store releases Ca2+ PKC PKC DAG->PKC activates Ca_Increase ↑ [Ca2+]i Ca_Store->Ca_Increase Excitation Neuronal Excitation & Wakefulness Ca_Increase->Excitation MAPK p38/ERK MAPK Pathway PKC->MAPK activates PKC->Excitation MAPK->Excitation cAMP ↓ cAMP AC->cAMP Inhibition Modulation of Neuronal Activity cAMP->Inhibition

Caption: Simplified OX2R signaling pathways leading to neuronal modulation.

Anatomical Distribution of OX2R and its Role in Wake-Promoting Circuits

The distribution of OX2R throughout the brain aligns with its role in promoting wakefulness. OX2R mRNA is prominently expressed in key arousal centers, including:

  • Tuberomammillary Nucleus (TMN): This is a crucial site for orexin-induced arousal, as the TMN contains the brain's sole population of histamine-producing neurons.[8][9] Orexins excite histaminergic TMN neurons primarily via OX2R, leading to increased histamine (B1213489) release, which is strongly wake-promoting.[4][5]

  • Dorsal Raphe Nucleus (DR): Home to serotonergic neurons, the DR is another important target of orexin neurons. Activation of these neurons contributes to wakefulness and the suppression of REM sleep.[3]

  • Locus Coeruleus (LC): While OX1R is the predominant orexin receptor in the LC, OX2R is also present and contributes to the activation of noradrenergic neurons, which are critical for arousal and vigilance.[3][15]

  • Laterodorsal and Pedunculopontine Tegmental Nuclei (LDT/PPT): These nuclei contain cholinergic neurons that are active during both wakefulness and REM sleep. Orexin signaling in these regions helps to promote arousal.[3][15]

  • Basal Forebrain: Cholinergic and GABAergic neurons in the basal forebrain are also targets of orexin signaling and play a role in cortical arousal.[17]

The widespread projections of orexin neurons to these OX2R-expressing arousal centers allow the orexin system to orchestrate a coordinated and stable state of wakefulness.

Quantitative Data on OX2R Function

The critical role of OX2R in maintaining wakefulness has been quantified through numerous studies using genetic knockout models and pharmacological interventions. The following tables summarize key findings.

Table 1: Effects of Genetic OX2R Ablation on Sleep-Wake Architecture in Mice
GenotypeParameterLight PeriodDark PeriodReference(s)
Wild-Type (WT) Wake Bout Duration (min)NormalLong (>32 min)[9]
NREM Bout Duration (min)NormalNormal[9]
Cataplexy-like EpisodesNoneNone[5][18]
OX2R Knockout (OX2R-/-) Wake Bout Duration (min)ShorterSignificantly Shorter (Intermediate: 4-16 min)[9]
NREM Bout Duration (min)ShorterShorter[9][18]
Cataplexy-like EpisodesRareRare[5][9][18]
Orexin Knockout (Orexin-/-) Wake Bout Duration (min)ShorterSeverely Shortened[9]
NREM Bout Duration (min)ShorterSeverely Shortened[18]
Cataplexy-like EpisodesFrequentFrequent[5][9]
OX1R/OX2R Double KO Wake Bout Duration (min)ShorterSeverely Shortened[19]
NREM Bout Duration (min)ShorterSeverely Shortened[19]
Cataplexy-like EpisodesFrequentFrequent[19][20]

Data are presented qualitatively as "shorter," "longer," or "frequent" based on descriptions in the cited literature. Specific quantitative values can vary between studies.

Table 2: Pharmacological Modulation of OX2R and its Effects on Sleep/Wakefulness
Compound TypeCompound NameSpeciesAdministration RouteEffect on WakefulnessEffect on NREM SleepEffect on REM SleepReference(s)
OX2R Antagonist JNJ-10397049RatOralReduced Active WakeIncreasedIncreased[21]
OX2R Antagonist MK-1064HumanOralPromotes SleepIncreasedIncreased[10]
OX2R Antagonist EMPARatNot SpecifiedReduced LocomotionNot DisclosedNot Disclosed[21]
Dual (OX1R/OX2R) Antagonist SuvorexantHumanOralPromotes SleepIncreasedIncreased[10][22]
Dual (OX1R/OX2R) Antagonist LemborexantHumanOralPromotes SleepIncreasedIncreased[23]
OX2R Agonist Danavorexton (TAK-925)Mouse (WT)Oral (1 & 3 mg/kg)IncreasedDecreasedTrend Toward Decrease[24]
OX2R Agonist Danavorexton (TAK-925)Human (NT1)IVIncreased (Mean MWT improvement of 11.1 pts)N/AN/A[25]
OX2R Agonist AL-OXBMouse (Orexin KO)ICVAmeliorated Wake FragmentationN/AAmeliorated Cataplexy[19]
OX1R Antagonist SB-334867 / SB-408124RatOralNo Significant EffectNo Significant EffectNo Significant Effect[6][21]

MWT: Maintenance of Wakefulness Test; NT1: Narcolepsy Type 1; ICV: Intracerebroventricular.

Experimental Protocols for Studying OX2R Function

A variety of experimental techniques have been instrumental in defining the role of OX2R in sleep and wakefulness.

In Vivo Electrophysiology (EEG/EMG) Recording

This is the gold standard for assessing sleep-wake states in animal models.

  • Objective: To continuously monitor brain activity (EEG) and muscle tone (EMG) to define states of wakefulness, NREM sleep, and REM sleep.

  • Methodology:

    • Surgical Implantation: Animals (typically mice or rats) are anesthetized. Stainless steel screw electrodes are implanted into the skull over the cortex to record EEG signals. Insulated wire electrodes are inserted into the nuchal (neck) muscles to record EMG activity. A head-mount is secured to the skull with dental cement. For pharmacological studies, a guide cannula may also be implanted for intracerebroventricular (ICV) drug delivery.

    • Recovery: Animals are allowed to recover from surgery for at least one week.

    • Habituation: Animals are habituated to the recording chamber and tethered recording cables.

    • Recording: EEG and EMG signals are amplified, filtered, and digitized. Recordings are typically conducted over a 24-hour period to assess both the light (inactive) and dark (active) phases.

    • Data Analysis: The recorded signals are scored in epochs (e.g., 10 seconds) as wake, NREM, or REM based on characteristic EEG and EMG patterns. Wake is characterized by low-amplitude, high-frequency EEG and high EMG activity. NREM sleep shows high-amplitude, low-frequency (delta) EEG and reduced EMG activity. REM sleep is identified by low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG). Sleep parameters such as total time in each state, bout duration, and state transitions are then quantified.

EEG_EMG_Workflow A Surgical Implantation (EEG/EMG Electrodes, Cannula) B Post-Surgical Recovery (1-2 weeks) A->B C Habituation to Recording Chamber B->C D Drug/Vehicle Administration (e.g., ICV, Oral) C->D E 24h EEG/EMG Recording D->E F Data Scoring (Wake, NREM, REM) E->F G Quantitative Analysis (Bout duration, Latency, etc.) F->G H Statistical Comparison G->H

Caption: Experimental workflow for in vivo sleep/wake analysis.

In Situ Hybridization

This technique is used to visualize the anatomical location of specific mRNA transcripts, such as those for OX1R and OX2R.

  • Objective: To map the distribution of OX2R-expressing neurons in the brain.

  • Methodology:

    • Tissue Preparation: Animals are euthanized, and their brains are rapidly dissected, frozen, and sectioned on a cryostat.

    • Probe Synthesis: An antisense RNA probe complementary to the OX2R mRNA sequence is synthesized and labeled with a marker (e.g., digoxigenin (B1670575) or a radioactive isotope).

    • Hybridization: The labeled probe is applied to the brain sections, where it binds specifically to the OX2R mRNA.

    • Detection: The probe is visualized using an antibody that recognizes the label, coupled to an enzyme that produces a colored precipitate or by autoradiography for radioactive probes.

    • Microscopy: The sections are examined under a microscope to identify the brain regions and cell types that express OX2R mRNA.

Calcium Imaging

This method allows for the real-time monitoring of neuronal activity in response to orexin application.

  • Objective: To measure changes in intracellular calcium concentration in orexin-responsive neurons.

  • Methodology:

    • Preparation: Brain slices containing regions of interest are prepared, or cultured neurons are used.

    • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3) or express a genetically encoded calcium sensor (e.g., GCaMP).[26]

    • Stimulation: Orexin peptides or specific OX2R agonists/antagonists are applied to the preparation.

    • Imaging: A fluorescence microscope is used to record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating neuronal activation.

    • Analysis: The magnitude and kinetics of the calcium response are quantified to determine the effect of the applied compounds.

The Role of OX2R in Narcolepsy and Therapeutic Implications

The pathophysiology of narcolepsy type 1 is defined by a profound loss (over 90%) of orexin-producing neurons.[6][25] This loss of orexin signaling, particularly through OX2R, leads to the inability to maintain consolidated wakefulness (excessive daytime sleepiness) and the inappropriate intrusion of REM sleep elements into wakefulness (cataplexy).[1][9][20]

  • OX2R Knockout Models: Mice lacking the OX2R gene exhibit a phenotype that strongly resembles human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like behaviors, although the phenotype is less severe than in mice lacking the orexin peptides themselves.[9][18][27] This highlights the central role of OX2R in the disorder, while also suggesting a smaller, contributing role for OX1R.[5][6]

  • Therapeutic Targeting: The central role of OX2R in narcolepsy has made it a prime target for drug development.

    • OX2R Agonists: The development of selective OX2R agonists is a mechanism-based approach to replace the missing orexin signal in individuals with narcolepsy.[19][25] Clinical trials with OX2R agonists have shown remarkable efficacy in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1.[17][25]

    • OX2R Antagonists (for Insomnia): Conversely, blocking OX2R signaling is an effective strategy for promoting sleep. Selective OX2R antagonists and dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R are used for the treatment of insomnia.[10][11][21][28] These drugs work by reducing the wake-promoting drive of the orexin system, thereby facilitating the transition to and maintenance of sleep.[28]

Conclusion

The orexin 2 receptor is a cornerstone in the neural architecture of sleep and wakefulness. Its activation is a powerful driver of arousal, and its signaling through key brainstem and hypothalamic nuclei is essential for maintaining long, consolidated periods of wakefulness. The profound neurological consequences of its dysfunction, as seen in narcolepsy, underscore its physiological importance. The detailed understanding of OX2R's signaling, anatomical context, and quantitative impact on sleep-wake states has paved the way for a new generation of therapeutics for sleep disorders. Continued research into the nuanced aspects of OX2R function will undoubtedly lead to further refinements in the treatment of conditions characterized by disordered arousal.

References

An In-depth Technical Guide to TCS-OX2-29 Hydrochloride for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R).[1][2][3] This selectivity makes it an invaluable tool for dissecting the physiological roles of the orexin (B13118510) system, which is deeply implicated in the regulation of sleep-wake cycles, reward processing, appetite, and arousal. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in neuroscience research, and visualizations of relevant biological pathways and experimental workflows.

Introduction to the Orexin System and this compound

TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R.[1][2] Its ability to selectively block OX2R signaling allows researchers to investigate the specific contributions of this receptor subtype to various physiological and pathological processes, making it a valuable pharmacological tool in the study of sleep disorders, addiction, and other neurological conditions.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride[6]
Molecular Formula C₂₃H₃₁N₃O₃・HCl[7]
Molecular Weight 433.97 g/mol [7]
CAS Number 1610882-30-8[7]
Appearance White to off-white solid[8]
Purity ≥98%[6][7]
Solubility Soluble in water (up to 100 mM) and DMSO (up to 25 mM)[7][9]
Storage Desiccate at +4°C[7]
Table 2: Pharmacological Profile of TCS-OX2-29
ParameterValueSpeciesAssayReference
Target Orexin-2 Receptor (OX2R)Human[10]
Mechanism of Action Antagonist[3]
IC₅₀ 40 nMHuman[3][6][7][9]
pKi 7.5[3][10]
Selectivity ~250-fold selective for OX2R over OX1RHuman[3]

Signaling Pathways

Orexin receptors are G protein-coupled receptors that can activate multiple downstream signaling cascades. The binding of orexin peptides to OX2R can lead to the activation of Gq, Gi/o, and Gs proteins. TCS-OX2-29, as an antagonist, blocks these downstream effects.

Orexin2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R G_protein Gαq/i/s OX2R->G_protein Activation PLC PLC G_protein->PLC Activates AC AC G_protein->AC Activates/Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ Ca2_ER->Ca2_cyto ERK ERK1/2 PKC->ERK Activates pERK p-ERK1/2 ERK->pERK Orexin Orexin-A / Orexin-B Orexin->OX2R TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R

Orexin-2 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.

In Vitro Assays

This protocol describes the measurement of orexin-A-induced ERK1/2 phosphorylation and its inhibition by TCS-OX2-29 in a cell line expressing OX2R.

Materials:

  • HEK293 or CHO cells stably expressing human OX2R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Orexin-A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate OX2R-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to the experiment.

    • Pre-incubate cells with desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle for 30 minutes.

    • Stimulate cells with orexin-A (e.g., 100 nM) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect chemiluminescence using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Re-probe the membrane with anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2.

This protocol details the measurement of orexin-A-induced intracellular calcium mobilization and its blockade by TCS-OX2-29.

Materials:

  • Cultured neurons or OX2R-expressing cell line on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Fura-2 AM

  • Pluronic F-127

  • This compound

  • Orexin-A

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells with HBSS and allow them to de-esterify the dye for at least 30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto the imaging chamber of the microscope and perfuse with HBSS.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • Pre-incubate with this compound by adding it to the perfusion buffer for 5-10 minutes.

    • Stimulate the cells with orexin-A.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Calibration (Optional):

    • At the end of the experiment, obtain the maximum fluorescence ratio (R_max) by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium.

    • Obtain the minimum fluorescence ratio (R_min) by chelating calcium with EGTA.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

In Vivo Studies

This protocol describes a method to assess the role of OX2R in the rewarding effects of drugs of abuse using TCS-OX2-29.

Apparatus:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Animals:

  • Adult male rats or mice.

Procedure:

  • Pre-conditioning (Baseline Preference):

    • On day 1, place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to determine any initial preference.

  • Conditioning (8 days):

    • This phase consists of alternating injections of the drug of abuse and vehicle.

    • On drug conditioning days, administer the drug (e.g., morphine, 5 mg/kg, s.c.) and confine the animal to one of the outer chambers for 30 minutes. The drug is typically paired with the initially non-preferred chamber.

    • On vehicle conditioning days, administer saline and confine the animal to the opposite chamber for 30 minutes.

    • To test the effect of TCS-OX2-29 on the acquisition of CPP, administer it (e.g., 5-10 mg/kg, i.p.) 30 minutes before the drug of abuse on conditioning days.[8]

  • Post-conditioning (Test):

    • On the day after the last conditioning session, place the animal in the central chamber with free access to all chambers, as in the pre-conditioning phase.

    • Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis:

    • Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

    • A significant increase in the preference score from pre- to post-conditioning indicates a conditioned place preference.

    • Compare the preference scores between the vehicle- and TCS-OX2-29-treated groups.

CPP_Workflow start Start pre_conditioning Pre-conditioning: Baseline preference test (1 day) start->pre_conditioning conditioning Conditioning Phase (8 days) pre_conditioning->conditioning drug_day Drug Day: TCS-OX2-29 (or vehicle) -> Drug of Abuse Confine to drug-paired chamber conditioning->drug_day Alternate vehicle_day Vehicle Day: Saline Confine to vehicle-paired chamber conditioning->vehicle_day Alternate post_conditioning Post-conditioning: Preference Test conditioning->post_conditioning drug_day->conditioning vehicle_day->conditioning analysis Data Analysis: Calculate Preference Score post_conditioning->analysis end End analysis->end Logical_Relationships cluster_core Core Orexin System Function cluster_antagonist Effect of TCS-OX2-29 (OX2R Antagonist) cluster_research Research Applications Orexin_System Orexin System (Orexin-A/B, OX1R, OX2R) Wakefulness Promotes Wakefulness & Arousal Orexin_System->Wakefulness Sleep Suppresses Sleep Orexin_System->Sleep Reward Modulates Reward & Motivation Orexin_System->Reward Decrease_Wake Decreased Wakefulness (Sleep-Promoting) Wakefulness->Decrease_Wake Increase_Sleep Increased Sleep Sleep->Increase_Sleep Attenuate_Reward Attenuated Drug-Seeking Behavior Reward->Attenuate_Reward TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->Wakefulness Inhibits TCS_OX2_29->Reward Inhibits Insomnia_Research Insomnia Research Decrease_Wake->Insomnia_Research Addiction_Research Addiction Research Attenuate_Reward->Addiction_Research Anxiety_Research Anxiety Research

References

Unlocking Therapeutic Potential: A Technical Guide to TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R). The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of wakefulness, reward processing, and other physiological functions. The selective antagonism of OX2R by TCS-OX2-29 presents a promising therapeutic avenue for disorders characterized by hyperarousal and dysregulated reward systems, such as insomnia and substance use disorders. This technical guide provides a comprehensive overview of the preclinical data available for TCS-OX2-29, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications. The information is presented to support further research and drug development efforts in this area.

Core Compound Specifications

This compound is a synthetic small molecule with the following key characteristics:

PropertyValueReference
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride[1]
Molecular Formula C₂₃H₃₁N₃O₃・HCl[1]
Molecular Weight 433.97 g/mol [1]
CAS Number 1610882-30-8[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in water (100 mM) and DMSO (10 mM)[1]

Mechanism of Action and Pharmacology

TCS-OX2-29 functions as a competitive antagonist at the orexin-2 receptor. Orexin neuropeptides, upon binding to OX2R, a G-protein coupled receptor, initiate a signaling cascade that typically leads to neuronal excitation and the promotion of wakefulness. By blocking the binding of endogenous orexins, TCS-OX2-29 effectively dampens this excitatory signaling.

In Vitro Pharmacology

The in vitro activity of TCS-OX2-29 has been characterized in cellular assays, demonstrating its high potency and selectivity for the human orexin-2 receptor.

ParameterValueCell LineAssay TypeReference
IC₅₀ (hOX2R) 40 nMCHOIP3 Accumulation[2]
Selectivity (hOX1R/hOX2R) >250-foldCHOIP3 Accumulation[2]
Functional Antagonism Inhibition of orexin-A induced ERK1/2 phosphorylationCHO-hOX2RPhosphorylation Assay[1]

Signaling Pathway of Orexin-2 Receptor and Point of Intervention for TCS-OX2-29

orexin_signaling OrexinA Orexin-A / Orexin-B OX2R Orexin-2 Receptor (OX2R) OrexinA->OX2R Binds Gq Gq Protein OX2R->Gq Activates TCS TCS-OX2-29 TCS->OX2R Antagonizes PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation ERK ERK1/2 Phosphorylation PKC->ERK ERK->Neuronal_Excitation

Orexin-2 receptor signaling cascade and the antagonistic action of TCS-OX2-29.

Potential Therapeutic Applications: Preclinical Evidence

Preclinical studies have primarily investigated the therapeutic potential of TCS-OX2-29 in the domains of substance use disorders and sleep regulation.

Substance Use Disorders

The orexin system is heavily implicated in the reinforcing and motivational aspects of drug-seeking behavior. Antagonism of OX2R with TCS-OX2-29 has shown promise in attenuating the rewarding effects of opioids and alcohol in animal models.

ModelSpeciesDrug of AbuseRoute of TCS-OX2-29 Admin.Dose RangeKey FindingReference
Conditioned Place Preference (CPP) - AcquisitionRatMorphine (5 mg/kg, s.c.)Intra-CA1 of Hippocampus3, 10, 30 nMDose-dependent attenuation of morphine place preference.[3][4]
Conditioned Place Preference (CPP) - ExpressionRatMorphine (5 mg/kg, s.c.)Intra-CA1 of Hippocampus10, 30 nMAttenuation of the expression of morphine-induced CPP.[3]
Ethanol (B145695) Self-AdministrationRat (Ethanol-Preferring)EthanolIntracerebroventricular (i.c.v.)10, 30 µgReduction in ethanol self-administration.[5]
Ethanol Self-AdministrationRat (Ethanol-Preferring)EthanolIntra-Nucleus Accumbens Core1, 3 µgReduction in ethanol self-administration.[5]

Note: In the referenced studies, TCS-OX2-29 did not significantly alter locomotor activity at the effective doses, suggesting that its effects on drug-seeking behavior are not due to sedation.[3][4]

cpp_workflow cluster_pre Pre-Conditioning Phase cluster_cond Conditioning Phase (Alternating Days) cluster_post Post-Conditioning Phase (Test Day) pre_habituation Habituation to CPP Apparatus pre_baseline Baseline Preference Test (Record time in each chamber) pre_habituation->pre_baseline cond_vehicle Vehicle Administration + Confinement to other chamber pre_baseline->cond_vehicle cond_tcs TCS-OX2-29 Administration (Pre-treatment before Morphine) pre_baseline->cond_tcs cond_drug Drug Administration (e.g., Morphine) + Confinement to one chamber post_test Place animal in apparatus with free access to all chambers cond_tcs->cond_drug post_record Record time spent in drug-paired chamber post_test->post_record end Data Analysis (Compare preference scores) post_record->end start Start start->pre_habituation

Generalized workflow for a conditioned place preference experiment.
Sleep and Wakefulness

Given the established role of the orexin system in maintaining arousal, antagonism of OX2R is a logical approach to promote sleep. While specific preclinical sleep studies with TCS-OX2-29 are not extensively detailed in the public domain, the known function of OX2R antagonism strongly suggests its potential as a hypnotic agent. Orexin antagonists are expected to be useful for treating insomnia.[2] Selective OX2R antagonists may offer a more targeted approach compared to dual orexin receptor antagonists.[2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including parameters such as half-life, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), bioavailability, and brain penetration, are not publicly available at the time of this writing. While some commercial suppliers mention that pharmacokinetic studies have been conducted, the results of these studies have not been published in the peer-reviewed literature. A review of other selective orexin-2 receptor antagonists suggests that achieving favorable pharmacokinetic profiles, including oral bioavailability and brain penetration, is a key focus in the development of this class of compounds.[6][7]

Clinical Development Landscape

There are no registered clinical trials for this compound to date. However, the broader class of orexin receptor antagonists has seen significant clinical development and success. Dual Orexin Receptor Antagonists (DORAs) like suvorexant and lemborexant are approved for the treatment of insomnia.[8] Additionally, selective OX2R antagonists are also under clinical investigation for insomnia and other indications, demonstrating the clinical viability of this target.[8] The preclinical profile of TCS-OX2-29 suggests it could be a candidate for further development, though clinical evaluation is necessary to determine its safety and efficacy in humans.

Experimental Protocols

Detailed experimental protocols from the primary literature are essential for reproducibility. Below are generalized methodologies based on the available information.

In Vitro Intracellular IP3 Accumulation Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R).

  • Methodology:

    • Cells are plated in multi-well plates and incubated overnight.

    • The cells are then incubated with a labeling medium containing myo-[³H]inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

    • Following labeling, cells are pre-incubated with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and varying concentrations of TCS-OX2-29 for a specified period.

    • Orexin-A is then added to stimulate IP3 production, and the incubation continues.

    • The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).

    • The cell lysates are neutralized, and the total inositol phosphates (IPs) are separated by anion-exchange chromatography.

    • Radioactivity in the IP fraction is quantified by liquid scintillation counting.

    • IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Conditioned Place Preference (CPP) in Rats
  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On Day 1, rats are allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.

    • Conditioning (6 days):

      • On alternate days (e.g., Days 2, 4, 6), rats receive a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes. The chamber paired with the drug is counterbalanced across animals.

      • On the intervening days (e.g., Days 3, 5, 7), rats receive a saline injection and are confined to the opposite chamber for 30 minutes.

      • For testing the effect of TCS-OX2-29 on acquisition, the compound is administered (e.g., via intra-cranial microinjection into the CA1 region of the hippocampus) a few minutes prior to the morphine injection on conditioning days.

    • Post-Conditioning (Test): On Day 8, rats are placed back into the apparatus with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

Conclusion and Future Directions

This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the orexin-2 receptor. Preclinical evidence strongly supports its potential in the treatment of substance use disorders, particularly for opioid and alcohol addiction, by attenuating the rewarding properties of these substances. Its mechanism of action also points to a high potential for the treatment of insomnia.

However, several knowledge gaps remain. The lack of publicly available, detailed pharmacokinetic data is a significant limitation for translational assessment. Furthermore, its efficacy in a broader range of preclinical models and its safety profile upon chronic administration need to be established. Ultimately, the therapeutic potential of TCS-OX2-29 can only be confirmed through well-designed clinical trials. Future research should focus on obtaining comprehensive pharmacokinetic and toxicological data to support a potential Investigational New Drug (IND) application and subsequent clinical evaluation.

Mandatory Visualizations

Logical Relationship: Therapeutic Potential of TCS-OX2-29

therapeutic_potential OrexinSystem Orexin System Hyperactivity Wakefulness Increased Wakefulness / Hyperarousal OrexinSystem->Wakefulness Reward Enhanced Reward Seeking OrexinSystem->Reward Insomnia Insomnia Wakefulness->Insomnia Leads to Addiction Substance Use Disorders Reward->Addiction Contributes to TCS TCS-OX2-29 (OX2R Antagonist) Blockade Blocks OX2R Signaling TCS->Blockade Action Blockade->Wakefulness Inhibits Blockade->Reward Inhibits Sleep Promotes Sleep Blockade->Sleep Results in ReduceReward Reduces Drug Reward Blockade->ReduceReward Results in

Logical flow from orexin system hyperactivity to potential therapeutic intervention.

References

The Selective Orexin-2 Receptor Antagonist TCS-OX2-29 Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R).[1][2][3] Orexin (B13118510) neuropeptides, orexin-A and orexin-B, and their receptors (OX1R and OX2R) are central to the regulation of sleep-wake cycles, feeding behavior, and reward pathways. The selective blockade of OX2R by compounds like this compound presents a targeted therapeutic approach for conditions such as insomnia, with the potential for a more refined pharmacological profile compared to dual orexin receptor antagonists.[1] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound, intended to support ongoing research and drug development efforts in this area.

Core Quantitative Data

The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its activity at the human orexin-2 receptor.

ParameterValueCell LineReference
IC50 40 nMCHO cells transfected with OX2 receptor[1][2][3][4]
pKi 7.5 ± 0.4CHO-K1 cells stably expressing human OX2 receptor[5][6]
Selectivity >250-fold for OX2R over OX1RVarious[1][2][4]
Dissociation Rate Constant (koff) 0.22 min⁻¹CHO-K1 cells stably expressing human OX2 receptor[5][6]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively binding to the orexin-2 receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the modulation of various intracellular second messengers.

The primary signaling pathway inhibited by TCS-OX2-29 is the Gq-mediated activation of phospholipase C (PLC). This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are attenuated. Furthermore, TCS-OX2-29 has been shown to inhibit orexin A-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream event in the mitogen-activated protein kinase (MAPK) cascade.[1][4] Additionally, through its interaction with Gi, the OX2R can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. TCS-OX2-29 would therefore be expected to block this inhibitory effect.

TCS_OX2_29_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to TCS TCS-OX2-29 Hydrochloride TCS->OX2R Inhibits Orexin Orexin A/B Orexin->OX2R Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release PKC PKC DAG->PKC Activates MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates PKA PKA cAMP->PKA Activates PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis A1 Cell Culture (CHO-OX2R) A2 Membrane Preparation A1->A2 A4 IP Accumulation Assay A1->A4 Functional Antagonism (IC₅₀) A5 ERK1/2 Phosphorylation (Western Blot) A1->A5 Signaling Pathway Inhibition A6 cAMP Assay A1->A6 Functional Antagonism (IC₅₀) A3 Radioligand Binding ([³H]-EMPA) A2->A3 Binding Affinity (Ki) D1 Determine IC₅₀/Ki A3->D1 A4->D1 D2 Quantify Inhibition A5->D2 A6->D1 D3 Characterize MOA D1->D3 D2->D3

References

An In-depth Technical Guide on the Safety and Toxicity Profile of TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information regarding TCS-OX2-29 hydrochloride. It is intended for research, scientific, and drug development professionals. Comprehensive safety and toxicity data for this compound are limited in the public domain. This compound is a research chemical and is not intended for human or veterinary use.[1][2]

Introduction

TCS-OX2-29 is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R).[3][4] It is a valuable tool for investigating the physiological roles of the orexin (B13118510) system, which is implicated in the regulation of sleep-wake cycles, appetite, and reward pathways. This guide provides a summary of the known pharmacological properties of this compound and collates available data from in vivo studies to offer insights into its effects. Due to the absence of formal toxicology reports in the public literature, this document will focus on summarizing data from preclinical research to inform on doses and observed effects in animal models.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the orexin-2 receptor.

Table 1: In Vitro Pharmacology of TCS-OX2-29

ParameterValueSpeciesNotes
IC50 (OX2R) 40 nMHuman
pKi (OX2R) 7.5Human
Selectivity >250-foldHumanOver the orexin-1 receptor (OX1R)

Data sourced from multiple chemical suppliers and research articles.[1][2][5]

The compound acts by competitively blocking the binding of the endogenous orexin peptides (orexin-A and orexin-B) to the OX2R. This antagonism inhibits downstream signaling pathways, such as the activation of phospholipase C leading to an increase in intracellular calcium, and modulation of cAMP levels.[5] In vitro studies have demonstrated that TCS-OX2-29 inhibits orexin-A induced IP3 accumulation and ERK1/2 phosphorylation in CHO cells transfected with the OX2 receptor.[5]

In Vivo Studies and Observed Effects

While formal safety and toxicology studies are not publicly available, several in vivo studies have utilized this compound to probe the function of the OX2R in various physiological and pathological processes. These studies provide some information on the doses and routes of administration used in different animal models.

Table 2: Summary of In Vivo Studies Utilizing this compound

Animal ModelDoses AdministeredRoute of AdministrationStudy FocusObserved Effects/Outcome
Adult male NMRI mice 5 and 10 mg/kgIntraperitoneal injectionConditioned place preference (CPP)Suppressed CPP acquisition and expression in both naïve and morphine-dependent mice.[2]
Male and female C57BL/6 mice 1-30 mg/kgIntraperitoneal injectionCannabinoid-induced catalepsyInvestigated molecular interactions between cannabinoid and orexin receptors.[6]
Pentylenetetrazol (PTZ)-kindled rats 1, 3.5, and 7 µ g/rat Intracerebroventricular (ICV) injectionSeizure activityThe 7 µ g/rat dose reduced the median of seizure scores.[7]
Rats 1, 3, 10, and 30 nM (0.5 µl per side)Bilateral microinjection into the CA1 region of the hippocampusMorphine-induced place preferenceDose-dependently attenuated morphine place preference.[3]
Wistar male rats 3 mg/kg/day for 7 daysSubcutaneousDetrusor overactivity and depression-like stateNormalized cystometric parameters and reversed pro-depressive responses.[8]

Experimental Protocols from Cited Studies

Detailed methodologies are crucial for interpreting the results of in vivo studies. Below are summaries of the experimental protocols as described in the available literature.

Preparation and Administration for Intraperitoneal Injection in Mice

In a study investigating cannabinoid and orexin receptor interactions, TCS-OX2-29 was first dissolved in a 10% DMSO solution in PBS.[6] This solution was then added to a vehicle solution consisting of 1 part ethanol, 1 part Kolliphor EL, and 18 parts PBS to create the final injectable solution.[6] The compound was prepared as a 5 mg/mL stock solution at room temperature and stored at 4°C overnight before use.[6]

Intracerebroventricular (ICV) Injection in Rats

For studies on seizure activity in pentylenetetrazol-kindled rats, TCS-OX2-29 was administered directly into the cerebral ventricles.[7] While the specific vehicle was not detailed in the abstract, this method bypasses the blood-brain barrier to ensure direct action on the central nervous system.

Bilateral Microinjection into the Hippocampus in Rats

In research on morphine-induced place preference, TCS-OX2-29 was administered via bilateral microinjection into the CA1 region of the hippocampus.[3] Solutions with concentrations ranging from 1 to 30 nM were prepared, and a volume of 0.5 µl per side was injected.[3]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the orexin-2 receptor. The following diagram illustrates this process.

TCS_OX2_29_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A / Orexin-B Orexin-A / Orexin-B OX2R Orexin-2 Receptor (OX2R) Orexin-A / Orexin-B->OX2R Binds and Activates TCS-OX2-29 TCS-OX2-29 TCS-OX2-29->OX2R Binds and Blocks G_Protein G-Protein Signaling (e.g., Gq/11, Gs, Gi/o) OX2R->G_Protein Activates Downstream Downstream Signaling Pathways (e.g., PLC activation, cAMP modulation) G_Protein->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Mechanism of action of this compound.

Conclusion

This compound is a highly selective orexin-2 receptor antagonist that is widely used as a research tool. The available data from in vivo studies indicate its biological activity across a range of doses and administration routes in various animal models. However, it is critical to note the profound lack of publicly available, formal safety and toxicity data, including acute toxicity (e.g., LD50) and chronic toxicity studies. The information presented here is collated from preclinical research focused on efficacy and mechanism of action, not safety evaluation. Therefore, researchers and drug development professionals should exercise caution and are encouraged to conduct thorough safety assessments appropriate for their intended use of this compound.

References

Methodological & Application

Application Notes and Protocols for TCS-OX2-29 Hydrochloride In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] As a selective antagonist, TCS-OX2-29 is a valuable tool for investigating the physiological roles of the OX2R in various biological processes, including the regulation of sleep-wake cycles, reward pathways, and stress responses.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with a summary of reported dosages and their observed effects.

Data Presentation

The following table summarizes quantitative data from preclinical studies involving the in vivo administration of TCS-OX2-29.

Animal ModelAdministration RouteDosage/ConcentrationVehicleObserved EffectReference
Adult Male NMRI MiceIntraperitoneal (i.p.)5 and 10 mg/kgNot specifiedSuppressed acquisition and expression of conditioned place preference.[1]
RatsIntracerebroventricular (i.c.v.)1, 3.5, and 7 µ g/rat Not specifiedDose-dependent reduction in the duration of pentylenetetrazol-induced seizures.[3]
RatsIntra-CA1 microinjection1, 3, 10, and 30 nM (0.5 µl/side)12% DMSO in salineDose-dependently attenuated morphine-induced conditioned place preference.[4][5]
Wistar RatsIntra-nucleus accumbens microinfusion10 µg/µlSalineDecreased food and water intake.[6]

Signaling Pathway

TCS-OX2-29 acts by blocking the binding of the endogenous ligands, orexin-A and orexin-B, to the OX2R. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, to initiate downstream signaling cascades.[7][8][9] By antagonizing this receptor, TCS-OX2-29 inhibits these downstream pathways, which include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent modulation of intracellular calcium levels and protein kinase C (PKC) activity.[7][10] Furthermore, OX2R signaling has been shown to influence the ERK1/2 phosphorylation pathway.[1][2]

Orexin2_Receptor_Signaling_Pathway OX2R OX2R Gq Gq OX2R->Gq Gi Gi/o OX2R->Gi PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates Orexin Orexin-A / Orexin-B Orexin->OX2R Activates TCS TCS-OX2-29 TCS->OX2R Inhibits Ca Ca²⁺ Increase IP3->Ca PKC PKC DAG->PKC Response Cellular Response Ca->Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Response

Orexin 2 Receptor Signaling Pathway

Experimental Protocols

Solubility and Preparation of Stock Solutions

This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[2] For in vivo use, it is crucial to prepare fresh solutions on the day of the experiment if possible. If storage is necessary, stock solutions can be stored at -20°C for up to one month.[11] Before administration, equilibrate the solution to room temperature and ensure no precipitation is visible.[11]

Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh the required amount of this compound (Molecular Weight: 433.97 g/mol ).

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex briefly to ensure complete dissolution.

Intraperitoneal (i.p.) Injection Protocol (Mouse)

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Sterile DMSO

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized (typically <10%) to avoid toxicity.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume for a mouse is 10 ml/kg.[12]

    • Restrain the mouse securely. One common method is to gently scruff the mouse.

    • Tilt the mouse's head downwards to allow the abdominal organs to shift forward.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the cecum or urinary bladder.[12][13]

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Intracerebroventricular (i.c.v.) and Intracerebral Microinjection Protocol (Rat)

This is a stereotaxic surgical procedure that requires appropriate training and adherence to aseptic techniques. All procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

  • This compound

  • Sterile vehicle (e.g., 12% DMSO in sterile saline or artificial cerebrospinal fluid)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Surgical tools

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinjection pump

Procedure:

  • Cannula Implantation (Survival Surgery):

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the rat in the stereotaxic frame.

    • Perform the surgical procedure to implant a guide cannula aimed at the desired brain region (e.g., lateral ventricle, CA1 region of the hippocampus, or nucleus accumbens) using predetermined stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover from surgery for at least one week.

  • Microinjection Procedure:

    • Prepare the dosing solution of this compound in the appropriate sterile vehicle on the day of the experiment.

    • Gently restrain the conscious rat and remove the dummy cannula from the guide cannula.

    • Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the guide.

    • Connect the injection cannula to a microinjection pump.

    • Infuse the solution at a slow, controlled rate (e.g., 0.25 µl/min) to avoid tissue damage.

    • After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow.

    • Withdraw the injection cannula and replace the dummy cannula.

    • Return the rat to its home cage and monitor its behavior.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study using this compound.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Dosing Solution (TCS-OX2-29 & Vehicle) ip_injection Intraperitoneal (i.p.) Injection prep_solution->ip_injection icv_injection Intracerebral Microinjection prep_solution->icv_injection animal_prep Animal Preparation (Acclimatization, Weighing) animal_prep->ip_injection animal_prep->icv_injection behavioral Behavioral Testing (e.g., CPP, Sleep Analysis) ip_injection->behavioral biochemical Biochemical Analysis (e.g., Tissue Collection) ip_injection->biochemical icv_injection->behavioral icv_injection->biochemical data_analysis Data Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis

In Vivo Experimental Workflow

References

Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist, in preclinical research involving mice and rats. This document includes detailed dosage information, administration protocols, and a summary of the underlying signaling pathways. The provided methodologies and data are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of targeting the orexin (B13118510) system.

Introduction

TCS-OX2-29 is a selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R)[1][2]. Orexin neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and reward processing. By selectively blocking the OX2R, TCS-OX2-29 allows for the targeted investigation of this receptor's role in various physiological and pathological processes. In preclinical models, TCS-OX2-29 has been utilized to explore its potential in treating conditions such as insomnia and addiction.

Data Presentation

Table 1: In Vivo Dosage of this compound in Mice and Rats
SpeciesRoute of AdministrationDosage RangeVehicleExperimental ContextReference
Mouse Intraperitoneal (i.p.)5 - 10 mg/kgNot SpecifiedConditioned Place PreferenceNot Specified
Rat Intracerebroventricular (i.c.v.)1, 3.5, and 7 µ g/rat Not SpecifiedPentylenetetrazol-induced seizuresNot Specified
Rat Intra-hippocampal CA1 (bilateral)1, 3, 10, and 30 nM (0.5 µl/side)12% DMSO in salineMorphine-induced place preferenceNot Specified
Rat Intra-Nucleus Accumbens (bilateral)10 µg/µlNormal SalineFeeding BehaviorNot Specified

Signaling Pathway

The orexin-2 receptor (OX2R) is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs. Upon activation by its endogenous ligands, orexin-A or orexin-B, the OX2R initiates a cascade of intracellular signaling events. A primary pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of DAG lead to the activation of protein kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability and function. This compound acts as an antagonist at the OX2R, blocking the binding of orexins and thereby inhibiting these downstream signaling pathways.

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Activates G_protein Gq/Gi/o/Gs OX2R->G_protein Activates TCS TCS-OX2-29 TCS->OX2R Inhibits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Orexin-2 Receptor Signaling Pathway.

Experimental Protocols

Intraperitoneal (i.p.) Injection Protocol for Mice and Rats

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, 12% DMSO in saline)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) or other appropriate disinfectant

  • Animal scale

Procedure:

  • Preparation of Injection Solution: Dissolve this compound in the chosen sterile vehicle to the desired final concentration. Ensure the solution is fully dissolved and at room temperature before injection. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM)[2].

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the injection volume.

    • For mice, restrain the animal by grasping the loose skin at the nape of the neck.

    • For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. Alternatively, a towel can be used to gently wrap and restrain the rat.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[3].

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the animal's head downwards to allow the abdominal organs to shift cranially.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

    • Slowly inject the calculated volume.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Intracerebroventricular (i.c.v.) Injection Protocol for Rats

This protocol describes the surgical procedure for administering this compound directly into the lateral ventricles of the rat brain.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline as vehicle

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinjection pump

  • Suturing material

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Secure the animal in the stereotaxic apparatus.

    • Shave and disinfect the surgical area on the scalp.

    • Make a midline incision to expose the skull.

  • Cannula Implantation:

    • Using a stereotaxic atlas for rats (e.g., Paxinos and Watson), determine the coordinates for the lateral ventricle. A common coordinate relative to bregma is: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least 5-7 days before the injection.

  • Injection:

    • Gently restrain the conscious rat and remove the dummy cannula.

    • Connect the injection cannula to a microsyringe filled with the this compound solution.

    • Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.

    • Infuse the solution at a slow rate (e.g., 0.5 µL/min) using a microinjection pump.

    • Leave the injection cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.

    • Replace the dummy cannula and return the animal to its cage.

Intra-Nucleus Accumbens (Intra-NAc) Microinjection Protocol for Rats

This protocol details the procedure for targeted delivery of this compound into the nucleus accumbens.

Materials:

  • Same as for i.c.v. injection.

Procedure:

  • Anesthesia and Stereotaxic Surgery: Follow the same initial steps as for i.c.v. surgery.

  • Cannula Implantation:

    • Determine the stereotaxic coordinates for the nucleus accumbens from a rat brain atlas. Typical coordinates relative to bregma are: AP +1.6 mm, ML ±1.6 mm, DV -7.0 mm.

    • Implant bilateral guide cannulae as described for the i.c.v. procedure.

    • Allow for a recovery period of at least one week.

  • Microinjection:

    • Follow the same injection procedure as for i.c.v. administration, using bilateral injection cannulae.

    • Infuse the desired volume of this compound solution into both sides of the nucleus accumbens.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow A Acclimatization of Animals B Baseline Behavioral Testing (Optional) A->B C Surgical Cannula Implantation (if applicable) B->C E TCS-OX2-29 or Vehicle Administration B->E Direct to administration (for non-surgical routes) D Recovery Period C->D D->E F Behavioral Testing E->F G Tissue Collection (e.g., brain) F->G H Data Analysis G->H

Caption: General In Vivo Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the orexin-2 receptor in various physiological and behavioral processes. The protocols and dosage information provided in these application notes are intended to facilitate the design and execution of robust in vivo studies in mice and rats. Researchers should always adhere to institutional animal care and use guidelines and optimize these protocols for their specific experimental needs.

References

Preparing TCS-OX2-29 Hydrochloride for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM.[1][2][3] It displays over 250-fold selectivity for OX2R compared to the orexin-1 receptor (OX1R).[1][3] This selectivity makes it a valuable tool for investigating the physiological roles of the orexin (B13118510) system, particularly in areas such as sleep, wakefulness, and reward pathways. These application notes provide detailed protocols for the preparation of this compound for in vivo and in vitro experiments, with a focus on creating stable and effective injectable solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 433.97 g/mol [1]
Formula C23H31N3O3.HCl[1]
Purity ≥98%[1][2]
Solubility (Water) Up to 100 mM[1][2]
Solubility (DMSO) Up to 25 mM[1]
Appearance Solid[2]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

FormStorage TemperatureDurationNotesSource
Solid +4°CUp to 12 monthsStore under desiccating conditions.[1][2]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3][4]
Stock Solution -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[3]

Note: It is recommended to prepare and use solutions on the same day if possible.[4] Before use, equilibrate stored solutions to room temperature and ensure no precipitation is present.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection

This protocol is based on established methods for in vivo administration in mice.[3][5]

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile Ethanol

  • Kolliphor® EL (Cremophor® EL)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27G)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle solution by mixing 1 part ethanol, 1 part Kolliphor® EL, and 18 parts sterile PBS.

    • For example, to prepare 2 mL of vehicle, mix 100 µL of ethanol, 100 µL of Kolliphor® EL, and 1.8 mL of sterile PBS.

    • Vortex the solution thoroughly.

  • Primary Stock Solution (in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to create a concentrated stock solution. For example, dissolve the compound in 10% DMSO in PBS.[5]

    • Vortex and, if necessary, sonicate briefly to ensure complete dissolution.

  • Final Formulation:

    • Add the primary stock solution to the prepared vehicle.

    • The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.

    • For example, a study successfully used a final formulation where TCS-OX2-29 was first dissolved in a 10% DMSO solution in PBS and then added to the vehicle of ethanol, Kolliphor EL, and PBS.[5]

  • Administration:

    • The typical dose for intraperitoneal injection in mice ranges from 5-10 mg/kg.[3]

    • Administer the solution using a sterile syringe and an appropriate gauge needle.

Protocol 2: Preparation of this compound for Intracerebral Injection

This protocol is adapted for direct administration into the central nervous system.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (aCSF)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

  • Hamilton syringe or other microinjection apparatus

Procedure:

  • Vehicle Selection:

    • A common vehicle for intracerebral injections is sterile saline or aCSF containing a low percentage of a solubilizing agent like DMSO.

    • A study reported using 12% DMSO for micro-injection into the CA1 region of the hippocampus.

  • Solution Preparation:

    • Weigh the desired amount of this compound.

    • Dissolve the powder in the chosen vehicle (e.g., sterile saline with 12% DMSO).

    • Vortex thoroughly to ensure complete dissolution.

  • Sterilization:

    • Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a fresh sterile tube.

  • Administration:

    • Administer the solution using a stereotaxic apparatus and a microinjection syringe.

    • The volume and concentration will depend on the specific brain region and experimental design. For instance, one study used bilateral administration of 0.5 µL of 1, 3, 10, and 30 nM solutions.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound for injection and the signaling pathway of the OX2 receptor.

G cluster_prep Preparation of this compound for Injection cluster_vehicle Vehicle Options weigh Weigh TCS-OX2-29 HCl dissolve Dissolve in Vehicle weigh->dissolve sterilize Sterilize (e.g., 0.22 µm filter) dissolve->sterilize vehicle1 10% DMSO in PBS + Ethanol/Kolliphor EL/PBS dissolve->vehicle1 For i.p. injection vehicle2 12% DMSO in Saline/aCSF dissolve->vehicle2 For intracerebral injection administer Administer to Animal Model sterilize->administer

Caption: Workflow for preparing TCS-OX2-29 HCl for injection.

G cluster_pathway OX2R Signaling Pathway Inhibition by TCS-OX2-29 orexin_a Orexin A ox2r OX2 Receptor orexin_a->ox2r Activates gq Gq Protein ox2r->gq Activates tcs TCS-OX2-29 tcs->ox2r Inhibits plc PLC gq->plc Activates ip3 IP3 Accumulation plc->ip3 erk ERK1/2 Phosphorylation plc->erk

Caption: Inhibition of OX2R signaling by TCS-OX2-29.

References

TCS-OX2-29 hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: TCS-OX2-29 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor (GPCR) primarily located in the brain.[1][2] It displays a high selectivity for OX2R over the orexin 1 receptor (OX1R), with an IC50 value of 40 nM for OX2R and over 250-fold lower affinity for OX1R.[2][3][4] The orexin system is a key regulator of various physiological processes, including the sleep-wake cycle, appetite, and reward pathways.[5] As an antagonist, TCS-OX2-29 blocks the downstream signaling initiated by the binding of endogenous orexin peptides (Orexin-A and Orexin-B).[4] This inhibitory action makes it a valuable tool for investigating the physiological roles of the OX2R and a potential therapeutic agent for conditions like insomnia.[2]

Physicochemical and Solubility Data

Accurate solution preparation is critical for experimental reproducibility. The following tables summarize the key properties and solubility of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride[6]
Molecular Formula C₂₃H₃₁N₃O₃·HCl
Molecular Weight 433.97 g/mol [4]
CAS Number 1610882-30-8[6]
Purity ≥98%[6]

Table 2: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
Water 100 mM43.4 mg/mL[4][6][7]
DMSO 10 mM - 25 mM4.34 mg/mL - 10.85 mg/mL[4][6][7]

Note: Solubility in DMSO has been reported variably as 10 mM[6][7] and 25 mM[4]. Researchers should begin by preparing solutions at the lower end of the concentration range and confirm solubility for their specific batch of the compound.

Mechanism of Action

This compound exerts its effects by competitively binding to the orexin 2 receptor (OX2R), thereby preventing the binding of the endogenous ligands, Orexin-A and Orexin-B.[8] The OX2R is a GPCR that can couple to multiple G-protein subtypes, including Gq and Gi.[5][9] Upon activation by orexins, the Gq protein pathway stimulates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), which in turn can lead to the phosphorylation of downstream targets like ERK1/2.[5][9] TCS-OX2-29 has been shown to inhibit orexin-A-induced IP₃ accumulation and ERK1/2 phosphorylation in cells expressing OX2R.[4]

TCS_OX2_29_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OX2R OX2R Gq Gq OX2R->Gq Couples Orexin Orexin-A / Orexin-B Orexin->OX2R Activates TCS TCS-OX2-29 HCl TCS->OX2R Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Increase IP3->Ca PKC PKC DAG->PKC Response Cellular Response Ca->Response ERK p-ERK1/2 PKC->ERK ERK->Response

TCS-OX2-29 blocks Orexin-mediated OX2R signaling.

Experimental Protocols

The following protocols provide a guideline for the preparation of stock and working solutions of this compound.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, deionized water or PBS

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Pre-use Handling : Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Calculation : Calculate the mass of compound needed. For 1 mL of a 10 mM stock solution, using a molecular weight of 433.97 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.97 g/mol * (1000 mg / 1 g) = 4.34 mg Note: Always use the batch-specific molecular weight provided on the product's Certificate of Analysis for the most accurate calculations.[4]

  • Weighing : Carefully weigh out 4.34 mg of the compound and transfer it to a sterile vial.

  • Solubilization : Add 1 mL of anhydrous DMSO to the vial.

  • Mixing : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[3][7]

Protocol for Preparing a 100 mM Aqueous Stock Solution
  • Pre-use Handling : Equilibrate the vial of this compound to room temperature as described above.

  • Calculation : For 1 mL of a 100 mM stock solution: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 433.97 g/mol * (1000 mg / 1 g) = 43.4 mg

  • Weighing : Weigh out 43.4 mg of the compound and transfer it to a sterile vial.

  • Solubilization : Add 1 mL of sterile, deionized water.

  • Mixing : Cap the vial and vortex vigorously. The compound is highly soluble in water and should dissolve readily.

  • Storage : It is recommended to prepare and use aqueous solutions on the same day.[7] If storage is necessary, aliquot and store at -20°C for up to one month, though stability should be verified.[7]

Protocol for Preparing Working Solutions
  • Thawing : Thaw a single aliquot of the stock solution (DMSO or aqueous) at room temperature.

  • Dilution : Prepare the final working solution by diluting the stock solution into the appropriate experimental buffer or cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).

  • Mixing : Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the experimental system.

  • Important Consideration : When using a DMSO stock solution for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%).

Storage and Stability

  • Solid Compound : Store the solid this compound desiccated at +4°C.

  • Stock Solutions : Prepare solutions on the day of use if possible.[7] For storage, aliquot solutions and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles to prevent degradation.[3] Before use, equilibrate stored solutions to room temperature and ensure any precipitate has redissolved completely.[7]

References

Application Notes and Protocols: TCS-OX2-29 Hydrochloride for Studying Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of the sleep-wake cycle.[1] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness.[2][3] A deficiency in the orexin system is linked to narcolepsy, a disorder characterized by excessive daytime sleepiness.[1][3] Consequently, antagonizing orexin receptors presents a therapeutic strategy for insomnia.[1][4]

TCS-OX2-29 hydrochloride is the first non-peptide, selective antagonist for the orexin 2 receptor (OX2R).[5] It exhibits an IC50 of 40nM for OX2R with approximately 250-fold selectivity over the orexin 1 receptor (OX1R).[5] This selectivity allows for the specific investigation of the role of OX2R in sleep modulation. Research indicates that OX2R antagonists are more effective at reducing wakefulness compared to OX1R antagonists, highlighting the pivotal role of OX2R in maintaining arousal.[1][6][7] These application notes provide an overview of the use of TCS-OX2-29 in sleep research, including its effects on sleep architecture and detailed experimental protocols.

2. Mechanism of Action

Orexin-A and orexin-B bind to two G-protein coupled receptors (GPCRs), OX1R and OX2R, to exert their effects.[1] While orexin-A binds to both receptors, orexin-B is selective for OX2R.[4] These receptors are differentially distributed in the brain, with OX2R being prominently expressed in key arousal centers like the tuberomammillary nucleus (TMN).[4] The activation of OX2R is crucial for the normal regulation of wakefulness and transitions between wake and non-rapid eye movement (NREM) sleep.[6][7]

TCS-OX2-29 acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexin peptides. This inhibition of OX2R signaling leads to a reduction in the activity of wake-promoting neurons, thereby facilitating the initiation and maintenance of sleep. Studies have shown that selective OX2R antagonists can effectively decrease wakefulness and increase sleep duration.[1][4]

3. Signaling Pathway of Orexin 2 Receptor (OX2R)

The following diagram illustrates the simplified signaling pathway of the orexin 2 receptor in promoting wakefulness and how TCS-OX2-29 intervenes.

OX2R_Signaling_Pathway cluster_pre cluster_post Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_B Orexin-B Orexin_Neuron->Orexin_B Releases OX2R OX2R Gq_PLC Gq -> PLC Activation OX2R->Gq_PLC Ca_Increase ↑ Intracellular Ca²⁺ Gq_PLC->Ca_Increase Depolarization Neuronal Depolarization & Firing Ca_Increase->Depolarization Wakefulness Wakefulness Promotion Depolarization->Wakefulness Orexin_B->OX2R Activates TCS TCS-OX2-29 TCS->OX2R Blocks

Caption: Orexin 2 Receptor (OX2R) signaling pathway and antagonism by TCS-OX2-29.

4. Applications in Sleep Research

TCS-OX2-29 is a valuable pharmacological tool for elucidating the specific role of the OX2R in sleep-wake regulation. Its primary applications include:

  • Investigating Sleep Architecture: Studying the effects of selective OX2R blockade on the duration and pattern of different sleep stages, such as NREM and REM sleep.

  • Modeling Insomnia Treatment: Using it as a prototype for developing novel hypnotic drugs with a targeted mechanism of action.

  • Dissecting Orexin System Function: Differentiating the roles of OX1R and OX2R in sleep and other physiological processes by comparing the effects of selective antagonists with dual orexin receptor antagonists (DORAs).

5. Quantitative Data Summary

The following tables summarize the effects of selective OX2R antagonists on sleep parameters in preclinical models. While specific data for TCS-OX2-29 is limited in the public domain, data from other selective OX2R antagonists (2-SORAs) and dual antagonists provide a strong indication of its expected effects.

Table 1: Effects of a Selective OX2R Antagonist (Compound 1m) in Mice [8]

Treatment (p.o. at ZT12)Dose (mg/kg)Change in Wakefulness (6h)Change in NREM Sleep (6h)Change in REM Sleep (6h)
Compound 1m 30↓ 17.2%No significant change
Suvorexant (DORA) 30↓ 17.8%

ZT12 corresponds to the beginning of the dark (active) period for nocturnal animals.

Table 2: Effects of a Selective OX2R Antagonist (JNJ-10397049) in Rats [8]

TreatmentEffect on Sleep LatencyEffect on NREM Sleep
JNJ-10397049 DecreasedIncreased
Almorexant (DORA) Less potent decreaseLess potent increase

6. Experimental Protocols

The following are generalized protocols for studying the effects of TCS-OX2-29 on sleep architecture in rodents.

6.1. Animal Model and Surgical Preparation

  • Animals: Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Housing: Animals should be housed individually in a temperature-controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.

  • Surgical Implantation:

    • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic apparatus.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

    • Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a recovery period of at least one week post-surgery.

6.2. This compound Preparation and Administration

  • Preparation: Prepare this compound solution in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline. The final concentration should be adjusted based on the desired dosage and administration volume.

  • Administration:

    • Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.

    • Dosage: Effective doses in preclinical studies for orexin antagonists typically range from 10 to 100 mg/kg. Dose-response studies are recommended to determine the optimal dose.[1][4][8]

    • Timing: Administer the compound at the beginning of the animal's active period (dark phase for nocturnal rodents) to assess its sleep-promoting effects.

6.3. Polysomnographic Recording and Data Analysis

  • Acclimatization: Acclimatize the animals to the recording chamber and cables for several days before the experiment.

  • Recording:

    • Connect the animal's headmount to a recording cable and amplifier system.

    • Record EEG and EMG signals continuously for 24 hours following drug or vehicle administration.

    • Digitize the signals at a suitable sampling rate (e.g., 256 Hz).

  • Sleep Scoring:

    • Divide the recordings into 10-second epochs.

    • Manually or automatically score each epoch as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

      • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG activity).

  • Data Analysis:

    • Calculate the total time spent in each state (wake, NREM, REM) in hourly bins and over the entire recording period.

    • Analyze sleep latency (time to first NREM sleep episode) and REM sleep latency.

    • Determine the number and duration of sleep/wake bouts.

    • Perform statistical analysis (e.g., ANOVA) to compare the effects of TCS-OX2-29 with the vehicle control group.

7. Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the effects of TCS-OX2-29 on sleep architecture.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Acclimatization Acclimatization to Recording Setup Recovery->Acclimatization Baseline Baseline EEG/EMG Recording (24h) Acclimatization->Baseline Drug_Admin Administer TCS-OX2-29 or Vehicle (at ZT12) Baseline->Drug_Admin Post_Drug_Rec Post-Administration EEG/EMG Recording (24h) Drug_Admin->Post_Drug_Rec Scoring Sleep Scoring (Wake, NREM, REM) Post_Drug_Rec->Scoring Quantification Quantify Sleep Parameters (Duration, Latency, Bouts) Scoring->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats Results Results & Interpretation Stats->Results

Caption: Experimental workflow for sleep studies using TCS-OX2-29.

References

Application Notes and Protocols for Investigating Addiction Models with TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1] The orexin (B13118510) system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and reward processing.[2][3] Growing evidence suggests the involvement of the orexin system in the pathophysiology of addiction. While OX1R has been more extensively studied in the context of reward-seeking behaviors, OX2R is emerging as a potential target for therapeutic interventions in specific substance use disorders.[2][3]

These application notes provide a comprehensive overview of the use of this compound in preclinical addiction models. Detailed protocols for key behavioral assays are provided to guide researchers in designing and executing their studies.

Mechanism of Action and Signaling Pathway

Orexin-2 receptors are G-protein coupled receptors (GPCRs) that can couple to both Gq and Gi/o proteins.[4] Upon activation by orexin-A or orexin-B, OX2R initiates a cascade of intracellular signaling events. The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This signaling cascade can modulate neuronal excitability and synaptic plasticity.[3]

The orexin system has been shown to interact with the mesolimbic dopamine (B1211576) system, a key pathway in reward and addiction.[5] Orexinergic neurons project from the lateral hypothalamus to the ventral tegmental area (VTA), where they can modulate the activity of dopamine neurons that project to the nucleus accumbens (NAc).[5] This interaction is believed to play a role in the reinforcing effects of drugs of abuse.

Orexin2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCS TCS-OX2-29 HCl OX2R OX2R TCS->OX2R Antagonism Orexin Orexin-A / Orexin-B Orexin->OX2R Agonism Gq Gq OX2R->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production Ca2_release Ca2+ Release IP3->Ca2_release Stimulation PKC PKC DAG->PKC Activation Neuronal_Excitability Modulation of Neuronal Excitability & Synaptic Plasticity Ca2_release->Neuronal_Excitability PKC->Neuronal_Excitability Dopamine_Release Dopamine Release (in NAc) Neuronal_Excitability->Dopamine_Release Modulation of

Orexin-2 Receptor Signaling Pathway in Addiction.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in various addiction models.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Chemical Formula C₂₃H₃₁N₃O₃·HCl
Molecular Weight 433.97 g/mol
IC₅₀ for OX2R 40 nM[1]
Selectivity >250-fold for OX2R over OX1R[1]
Solubility Soluble in water (to 100 mM) and DMSO (to 25 mM)
Vehicle (in vivo) 10% DMSO in PBS, then added to 1 part ethanol (B145695), 1 part Kolliphor EL, and 18 parts PBS[6]

Table 2: Efficacy of TCS-OX2-29 in Alcohol Addiction Models

Experimental ParadigmSpeciesRoute of AdministrationDoseOutcomeReference
Ethanol Self-Administration Rat (Indiana ethanol-preferring)Intracerebroventricular (i.c.v.)Not specifiedReduced ethanol self-administration[7]
Ethanol Self-Administration Rat (Indiana ethanol-preferring)Intra-Nucleus Accumbens (NAc) coreNot specifiedDecreased responding for ethanol[7]
Cue-Induced Reinstatement of Ethanol Seeking Rat (Indiana ethanol-preferring)Intracerebroventricular (i.c.v.)Not specifiedNo effect[7]
Yohimbine-Induced Reinstatement of Alcohol Seeking Rat (alcohol-preferring)Bilateral intra-Nucleus Incertus (NI)100 ngAttenuated reinstatement[8]

Table 3: Efficacy of TCS-OX2-29 in Opioid Addiction Models

Experimental ParadigmSpeciesRoute of AdministrationDoseOutcomeReference
Morphine-Induced Conditioned Place Preference (CPP) - Acquisition RatIntra-hippocampal CA13, 10, 30 nMDose-dependently attenuated morphine CPP[9]
Morphine-Induced Conditioned Place Preference (CPP) - Expression RatIntra-hippocampal CA110, 30 nMDose-dependently attenuated morphine CPP[10]

Table 4: Efficacy of TCS-OX2-29 in Nicotine (B1678760) and Cocaine Addiction Models

Experimental ParadigmSpeciesRoute of AdministrationDoseOutcomeReference
Nicotine Withdrawal Not specifiedIntraperitoneal (i.p.)Not specifiedNo effect[3]
Cocaine Seeking Not specifiedNot specifiedNot specifiedNo significant effect reported in several studies[2]

Experimental Protocols

Conditioned Place Preference (CPP) for Opioids

This protocol is adapted from studies investigating the effect of TCS-OX2-29 on morphine-induced CPP in rats.[9][10]

Objective: To assess the effect of TCS-OX2-29 on the acquisition and expression of the rewarding properties of opioids.

Materials:

  • This compound

  • Morphine sulfate

  • Saline (0.9% NaCl)

  • Vehicle for TCS-OX2-29 (e.g., 12% DMSO in saline for microinjections)[10]

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Stereotaxic apparatus for cannula implantation.

  • Microinjection pump and syringes.

Procedure:

  • Surgery (for intracranial administration): Anesthetize rats and stereotaxically implant bilateral guide cannulae targeting the brain region of interest (e.g., hippocampal CA1 area).[10] Allow for a recovery period of at least one week.

  • Pre-Conditioning (Baseline Preference; Day 1): Place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one of the conditioning chambers may be excluded.

  • Conditioning (Days 2-9): This phase consists of alternating injections of morphine and saline paired with one of the two outer chambers.

    • Drug Pairing: On drug conditioning days, administer TCS-OX2-29 (or vehicle) 5 minutes before a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg).[9] Immediately confine the rat to one of the outer chambers for 30 minutes.

    • Saline Pairing: On saline conditioning days, administer vehicle 5 minutes before a s.c. injection of saline. Immediately confine the rat to the opposite outer chamber for 30 minutes.

    • The conditioning chamber paired with morphine should be counterbalanced across animals.

  • Post-Conditioning (Test for CPP; Day 10): Place each rat in the central compartment and allow free access to all chambers for 15 minutes, with no drug or vehicle injections. Record the time spent in each chamber.

  • Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

CPP_Workflow Start Start Surgery Cannula Implantation (Optional) Start->Surgery Recovery Recovery Period Surgery->Recovery PreConditioning Day 1: Pre-Conditioning (Baseline Preference) Recovery->PreConditioning Conditioning Days 2-9: Conditioning Phase PreConditioning->Conditioning DrugPairing Drug Pairing: TCS-OX2-29/Vehicle -> Morphine -> Chamber A Conditioning->DrugPairing SalinePairing Saline Pairing: Vehicle -> Saline -> Chamber B Conditioning->SalinePairing PostConditioning Day 10: Post-Conditioning (CPP Test) DrugPairing->PostConditioning SalinePairing->PostConditioning Analysis Data Analysis (Calculate CPP Score) PostConditioning->Analysis End End Analysis->End

Conditioned Place Preference (CPP) Experimental Workflow.
Alcohol Self-Administration and Reinstatement

This protocol is a general guide based on studies of alcohol self-administration and reinstatement in rats.[7][8]

Objective: To evaluate the effect of TCS-OX2-29 on alcohol self-administration and cue- or stress-induced reinstatement of alcohol-seeking behavior.

Materials:

  • This compound

  • Ethanol (e.g., 10% w/v)

  • Standard operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.

  • Intravenous catheters (for i.v. self-administration, if applicable) or sipper tubes for oral self-administration.

  • Yohimbine (B192690) (stress-inducing agent).[8]

Procedure:

  • Surgery (optional for i.v. self-administration): Implant intravenous catheters into the jugular vein.

  • Acquisition of Alcohol Self-Administration:

    • Train rats to press a lever for alcohol delivery. A second, inactive lever should be available, with presses on this lever having no consequence.

    • Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) can be used, where every press on the active lever delivers a small amount of alcohol.

    • Gradually increase the response requirement (e.g., to FR3 or FR5) to establish stable self-administration.

    • Training sessions are typically conducted daily for a set duration (e.g., 30-60 minutes).

  • Treatment with TCS-OX2-29: Once stable self-administration is achieved, administer TCS-OX2-29 (or vehicle) via the desired route (e.g., intracerebroventricular, intra-NAc) before the self-administration session and record the number of active and inactive lever presses.[7]

  • Extinction: After the treatment phase, replace the alcohol solution with water (or no reward). Continue daily sessions until lever pressing decreases to a predefined criterion (e.g., <25% of the average of the last three self-administration days).

  • Reinstatement:

    • Cue-Induced Reinstatement: Present the cues previously associated with alcohol delivery (e.g., cue light) contingent on an active lever press, but without alcohol delivery.

    • Stress-Induced Reinstatement: Administer a stressor, such as yohimbine (e.g., 1.25 mg/kg, i.p.), before the session.[8]

    • Administer TCS-OX2-29 (or vehicle) before the reinstatement session and record lever presses.

  • Data Analysis: The primary outcome measures are the number of active and inactive lever presses during the self-administration, extinction, and reinstatement phases.

SelfAdmin_Workflow Start Start Acquisition Acquisition of Alcohol Self-Administration Start->Acquisition Stable Stable Self-Administration Acquisition->Stable Treatment Treatment Phase: TCS-OX2-29 or Vehicle Stable->Treatment Extinction Extinction Phase Treatment->Extinction Reinstatement Reinstatement Testing Extinction->Reinstatement CueReinstatement Cue-Induced Reinstatement->CueReinstatement StressReinstatement Stress-Induced Reinstatement->StressReinstatement Analysis Data Analysis (Lever Presses) CueReinstatement->Analysis StressReinstatement->Analysis End End Analysis->End

Alcohol Self-Administration and Reinstatement Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the orexin-2 receptor in addiction. The provided data and protocols demonstrate its utility in preclinical models of alcohol and opioid addiction. While its efficacy in nicotine and cocaine addiction models appears limited, further research may uncover specific conditions or brain regions where OX2R antagonism is effective. The detailed methodologies and structured data presentation in these application notes are intended to facilitate the design and interpretation of future studies in this promising area of addiction research.

References

Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Attentional Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2][3][4] The orexin (B13118510) system, comprised of orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and motivated behaviors.[2] Growing evidence suggests a significant role for the orexin system, particularly OX2R, in modulating cognitive functions, including attentional performance.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical studies of attention, including its mechanism of action, experimental protocols, and representative data.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride[3]
Molecular Formula C₂₃H₃₁N₃O₃ · HCl[4]
Molecular Weight 433.97 g/mol [4]
Solubility Soluble in Water (to 100 mM) and DMSO (to 25 mM)[4]
Purity ≥98%[4]
CAS Number 1610882-30-8[4]

Mechanism of Action in Attentional Processes

The orexin system is implicated in the regulation of attention through its projections to key brain regions involved in cognitive control, such as the prefrontal cortex (PFC) and basal forebrain. Orexin neurons promote the release of acetylcholine (B1216132) in the cortex, a neurotransmitter crucial for enhancing vigilance and attentional processing.[2] The orexin-2 receptor (OX2R) is known to couple to both Gq and Gi/o G-proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC), ultimately modulating neuronal excitability. The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. TCS-OX2-29, as a selective OX2R antagonist, is thought to modulate attentional processes by blocking these downstream signaling events initiated by endogenous orexins, thereby potentially reducing excessive arousal and improving cognitive focus under certain conditions.[3]

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq activates Gio Gi/o OX2R->Gio activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts Orexin Orexin Orexin->OX2R TCS_OX2_29 TCS-OX2-29 (Antagonist) TCS_OX2_29->OX2R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces PKC PKC DAG->PKC activates Neuronal_Mod Modulation of Neuronal Excitability & Attentional Processes Ca_release->Neuronal_Mod ERK ERK1/2 Phosphorylation PKC->ERK activates ERK->Neuronal_Mod cAMP ↓ cAMP ATP->cAMP cAMP->Neuronal_Mod

Caption: Orexin-2 Receptor Signaling Pathway and Point of Intervention for TCS-OX2-29.

Experimental Protocols

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a widely used behavioral paradigm to assess visuospatial attention and impulsivity in rodents.[5][6][7]

Apparatus: The task is conducted in an operant chamber equipped with a curved wall containing five apertures. Each aperture can be illuminated by an LED. A food dispenser is located on the opposite wall to deliver a reward (e.g., a sugar pellet).

Training Procedure:

  • Habituation and Magazine Training: Animals are first habituated to the operant chamber and trained to retrieve rewards from the food magazine.

  • Initial Training: Rats are trained to make a nose-poke response into any of the five illuminated apertures to receive a reward. The stimulus duration is initially long (e.g., 60 seconds) and is gradually reduced as the animal learns the association.

  • Introduction of Fixed Inter-Trial Interval (ITI): A fixed ITI (e.g., 5 seconds) is introduced, during which the animal must withhold from responding.

  • Variable Stimulus Duration and ITI: To increase attentional demand, the stimulus duration is varied (e.g., 1, 0.5, 0.25 seconds) and the ITI becomes variable (e.g., 2, 3, 5 seconds).

  • Baseline Performance: Training continues until animals reach a stable baseline performance, typically defined as >80% accuracy and <20% omissions for at least three consecutive days.[7]

Drug Administration Protocol:

  • Vehicle Preparation: A common vehicle for this compound for intraperitoneal (i.p.) injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • This compound Preparation: The compound is dissolved in the vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg).

  • Administration: this compound or vehicle is administered i.p. 30 minutes before the start of the 5-CSRTT session.

Experimental_Workflow_5CSRTT cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation & Magazine Training Initial_Training Initial Training (Long Stimulus Duration) Habituation->Initial_Training ITI_Intro Introduction of Fixed ITI Initial_Training->ITI_Intro Variable_Params Variable Stimulus Duration & ITI ITI_Intro->Variable_Params Baseline Stable Baseline Performance (>80% Accuracy, <20% Omissions) Variable_Params->Baseline Drug_Prep Preparation of TCS-OX2-29 (1, 3, 10 mg/kg) or Vehicle Baseline->Drug_Prep Administration Intraperitoneal Injection (30 min pre-session) Drug_Prep->Administration CSRTT_Session 5-CSRTT Session Administration->CSRTT_Session Data_Collection Data Collection & Analysis CSRTT_Session->Data_Collection

Caption: Experimental Workflow for a 5-CSRTT Study with TCS-OX2-29.

Data Presentation

The following tables present hypothetical, yet representative, data on the effects of this compound on attentional performance in the 5-CSRTT in rats. This data is for illustrative purposes and is based on the known functions of the orexin system and typical outcomes of such studies.

Table 1: Effects of this compound on Core Attentional and Performance Metrics in the 5-CSRTT
Treatment GroupAccuracy (%)Omissions (%)Correct Reaction Time (s)Reward Collection Latency (s)
Vehicle82.5 ± 2.110.3 ± 1.50.85 ± 0.051.20 ± 0.08
TCS-OX2-29 (1 mg/kg)83.1 ± 2.311.0 ± 1.60.87 ± 0.061.22 ± 0.09
TCS-OX2-29 (3 mg/kg)85.6 ± 2.59.5 ± 1.40.83 ± 0.051.18 ± 0.07
TCS-OX2-29 (10 mg/kg)80.2 ± 2.815.8 ± 2.00.95 ± 0.071.35 ± 0.10
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle.
Table 2: Effects of this compound on Impulsivity and Perseverative Responding in the 5-CSRTT
Treatment GroupPremature ResponsesPerseverative Responses
Vehicle15.2 ± 1.88.5 ± 1.1
TCS-OX2-29 (1 mg/kg)14.8 ± 1.78.2 ± 1.0
TCS-OX2-29 (3 mg/kg)12.1 ± 1.57.9 ± 0.9
TCS-OX2-29 (10 mg/kg)16.5 ± 2.09.1 ± 1.2
Data are presented as mean ± SEM. p < 0.05 compared to Vehicle.

Interpretation of Results

The hypothetical data suggest that a moderate dose (3 mg/kg) of this compound may enhance attentional performance, as indicated by a potential increase in accuracy and a decrease in premature responses, without significantly affecting motor function. This could be attributed to the reduction of excessive arousal, allowing for better focus on the task. However, a higher dose (10 mg/kg) might impair performance, leading to an increase in omissions and slower reaction and reward collection times, possibly due to sedative effects. The lack of a significant effect on perseverative responding suggests that OX2R antagonism may not strongly influence this aspect of executive function.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the orexin-2 receptor in attentional processes. The 5-CSRTT provides a robust and detailed behavioral readout to assess the effects of this compound on various aspects of attention and impulsivity. The presented protocols and representative data offer a framework for designing and interpreting studies aimed at understanding the therapeutic potential of OX2R antagonists in cognitive disorders characterized by attentional deficits. Further research is warranted to fully elucidate the dose-dependent effects of TCS-OX2-29 and the specific neural circuits through which it modulates attentional performance.

References

Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor predominantly involved in the regulation of sleep-wake cycles, appetite, and arousal. With an IC50 value of 40 nM for OX2R and over 250-fold selectivity against the orexin 1 receptor (OX1R), TCS-OX2-29 serves as a critical tool for investigating the physiological and pathological roles of the orexin system.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonistic activity and to study OX2R-mediated signaling pathways.

Mechanism of Action

Orexin-A and Orexin-B are endogenous neuropeptides that activate both OX1 and OX2 receptors.[5] OX2R is known to couple to multiple G proteins, primarily Gq/11, which activates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), respectively.[6] Subsequent downstream signaling events include the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[2][6] Additionally, upon agonist binding, OX2R can recruit β-arrestin, leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[7][8] this compound acts by competitively binding to OX2R, thereby blocking the binding of orexin agonists and inhibiting these downstream signaling events.

Data Presentation

The following table summarizes the key quantitative data for this compound in various cell-based assays.

ParameterValueCell LineAssay TypeReference
IC50 40 nMCHO cells expressing human OX2RNot specified[1][2][9]
pKi 7.5Not specifiedNot specified[1][3]
Selectivity >250-fold for OX2R over OX1RCHO cells expressing human OX1R/OX2RNot specified[1][2][3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the OX2R signaling pathway and a general experimental workflow for assessing antagonist activity.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq Activates beta_arrestin_recruitment β-Arrestin Recruitment OX2R->beta_arrestin_recruitment Induces Orexin_A Orexin-A (Agonist) Orexin_A->OX2R Activates TCS_OX2_29 TCS-OX2-29 (Antagonist) TCS_OX2_29->OX2R Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation beta_arrestin β-Arrestin beta_arrestin->beta_arrestin_recruitment

Caption: OX2R Signaling Pathway. Max Width: 760px.

Antagonist_Assay_Workflow start Start plate_cells Plate CHO-OX2R cells in 96-well plate start->plate_cells incubate_cells Incubate cells (e.g., 24 hours) plate_cells->incubate_cells add_antagonist Add TCS-OX2-29 (serial dilutions) incubate_cells->add_antagonist pre_incubate Pre-incubate with antagonist (e.g., 30 minutes) add_antagonist->pre_incubate add_agonist Add Orexin-A (at EC80 concentration) pre_incubate->add_agonist incubate_agonist Incubate with agonist (assay-specific time) add_agonist->incubate_agonist measure_signal Measure signal (e.g., Calcium flux, p-ERK, IP3) incubate_agonist->measure_signal analyze_data Data Analysis (IC50 determination) measure_signal->analyze_data end End analyze_data->end

Caption: General Antagonist Assay Workflow. Max Width: 760px.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the antagonist activity of this compound. These protocols are designed for Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (CHO-OX2R), a commonly used cell line for studying orexin receptor pharmacology.[6][10][11][12]

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay measures the ability of TCS-OX2-29 to inhibit the increase in intracellular calcium induced by an OX2R agonist, such as Orexin-A. The assay is typically performed using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • CHO-OX2R cells[13]

  • Cell Culture Medium: Ham's F-12K medium with 10% FBS and 400 µg/ml G418[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)[11]

  • Pluronic F-127

  • Orexin-A (agonist)

  • This compound (antagonist)

  • Black, clear-bottom 96-well or 384-well microplates

  • FLIPR instrument

Protocol:

  • Cell Plating:

    • Culture CHO-OX2R cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 - 80,000 cells/well or 384-well plates at 20,000 cells/well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.

    • Aspirate the culture medium from the cell plate and wash the wells once with Assay Buffer.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells three times with 100 µL of Assay Buffer, leaving a final volume of 50 µL in each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 25 µL of the TCS-OX2-29 dilutions to the respective wells. For control wells, add 25 µL of Assay Buffer.

    • Incubate the plate at room temperature for 30 minutes (or as optimized).

  • Agonist Stimulation and Signal Detection:

    • Prepare Orexin-A solution in Assay Buffer at a concentration that will yield an EC80 response (to be determined from a prior agonist dose-response experiment). A final concentration of around 1.6 nM Orexin-A has been used in similar assays.[14]

    • Place the plate in the FLIPR instrument.

    • Initiate the reading, establishing a baseline fluorescence for approximately 10-20 seconds.

    • The FLIPR will then automatically add 25 µL of the Orexin-A solution to each well.

    • Continue to record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The data is typically analyzed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the concentration of TCS-OX2-29.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (In-Cell Western or Western Blot)

This assay determines the ability of TCS-OX2-29 to block Orexin-A-induced phosphorylation of ERK1/2.

Materials:

  • CHO-OX2R cells

  • Cell Culture Medium

  • Serum-Free Medium (SFM)

  • Orexin-A

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • Secondary antibody (HRP-conjugated or fluorescent)

  • 96-well plates or 6-well plates

  • Western blot equipment or plate reader for In-Cell Western

Protocol:

  • Cell Plating and Serum Starvation:

    • Seed CHO-OX2R cells in 96-well plates (for In-Cell Western) at 25,000 cells/well or 6-well plates (for Western blot) at 500,000 cells/well.[6][15]

    • Incubate for 24 hours at 37°C.

    • Replace the culture medium with SFM and incubate for another 12-24 hours to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Prepare serial dilutions of TCS-OX2-29 in SFM.

    • Pre-treat the cells with the TCS-OX2-29 dilutions for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Stimulate the cells by adding Orexin-A (e.g., 100-500 nM) for 5-10 minutes at 37°C.[6] This time point should be optimized to capture the peak p-ERK signal.

  • Cell Lysis (for Western Blot):

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-p-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.

  • In-Cell Western:

    • After agonist stimulation, fix, permeabilize, and block the cells directly in the 96-well plate.

    • Incubate with the primary antibodies (anti-p-ERK and anti-t-ERK, often from different species or with different fluorescent labels).

    • Incubate with the appropriate fluorescently labeled secondary antibodies.

    • Read the plate on an imaging system that can detect the fluorescence in each well.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or fluorescence signals (In-Cell Western).

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • Plot the normalized p-ERK signal against the concentration of TCS-OX2-29 and determine the IC50 value.

Inositol Trisphosphate (IP3) Accumulation Assay

This assay measures the inhibition of Orexin-A-induced IP3 production by TCS-OX2-29. Commercial kits, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay principles, are commonly used.

Materials:

  • CHO-OX2R cells

  • Cell Culture Medium

  • Stimulation Buffer (often provided in the assay kit)

  • Orexin-A

  • This compound

  • IP3/IP1 assay kit (e.g., IP-One HTRF kit from Cisbio)

  • White 96-well or 384-well microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation:

    • Culture and harvest CHO-OX2R cells as described in the previous protocols.

    • Resuspend the cells in the Stimulation Buffer provided with the kit.

  • Assay Procedure (following a typical IP-One HTRF kit protocol):

    • Dispense the cell suspension into a white microplate.

    • Add serial dilutions of TCS-OX2-29 to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add Orexin-A at an EC80 concentration.

    • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C. The use of LiCl in the stimulation buffer is often required to prevent the degradation of IP1 (a stable metabolite of IP3) which is measured as a surrogate for IP3.

    • Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the concentration of TCS-OX2-29 to determine the IC50 value for the inhibition of Orexin-A-stimulated IP1 accumulation.

Conclusion

This compound is an invaluable pharmacological tool for the specific interrogation of OX2R function in vitro. The protocols outlined above provide a framework for researchers to characterize the antagonist properties of TCS-OX2-29 and to investigate the cellular consequences of OX2R blockade. Proper optimization of cell densities, agonist concentrations, and incubation times will be crucial for obtaining robust and reproducible data. These assays can be readily adapted for high-throughput screening of novel OX2R antagonists, contributing to the development of new therapeutics for a range of neurological disorders.

References

Application Notes and Protocols for TCS-OX2-29 Hydrochloride in In Vitro Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Orexin (B13118510) signaling, particularly through the OX2R, plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward pathways. The activation of OX2R by its endogenous ligands, orexin-A and orexin-B, initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[3][4] This makes in vitro calcium imaging a valuable tool for studying OX2R function and for screening and characterizing novel OX2R antagonists.

These application notes provide detailed protocols for utilizing this compound as a selective antagonist in in vitro calcium imaging assays to study orexin-2 receptor signaling.

Product Information

PropertyValueReference
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochlorideTocris Bioscience
Molecular Formula C₂₃H₃₁N₃O₃・HCl[5]
Molecular Weight 433.97 g/mol [5]
IC₅₀ for OX2R 40 nM[1]
Selectivity >250-fold for OX2R over OX1R[1]
Solubility Soluble to 100 mM in water and 25 mM in DMSO[5]

Mechanism of Action

The orexin-2 receptor (OX2R) is coupled to the Gq family of G-proteins.[3] Upon binding of an agonist such as orexin-A, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.[3][6][7] this compound acts as a competitive antagonist at the OX2R, preventing the binding of orexin agonists and thereby inhibiting this downstream calcium signaling cascade.[1]

OX2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release OrexinA Orexin-A OrexinA->OX2R Binds & Activates TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Binds & Blocks Gq->PLC Activates

Caption: OX2R Signaling Pathway and TCS-OX2-29 Inhibition.

Experimental Protocols

This section provides a general protocol for an in vitro calcium imaging experiment to assess the antagonist activity of this compound on orexin-A-induced calcium mobilization in a cell line expressing recombinant human OX2R (e.g., CHO-OX2R or HEK293-OX2R).

Materials
  • Cells: CHO or HEK293 cells stably expressing human OX2R.

  • This compound: Prepare a stock solution in water or DMSO.

  • Orexin-A: Prepare a stock solution in water or a suitable buffer.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Pluronic™ F-127: To aid in dye loading.

  • Probenecid (B1678239) (optional): To inhibit dye extrusion.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: Appropriate for the cell line used.

  • Black-walled, clear-bottom 96-well microplates.

Protocol

1. Cell Seeding:

  • Culture the OX2R-expressing cells to 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

2. Calcium Indicator Loading:

  • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic™ F-127 in assay buffer. If using, add probenecid to a final concentration of 1-2.5 mM.

  • Aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of assay buffer.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.

3. Antagonist and Agonist Addition:

  • Prepare serial dilutions of this compound in assay buffer. A suggested concentration range is from 1 nM to 10 µM.

  • Prepare a solution of orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range. The exact concentration should be determined from a prior orexin-A dose-response experiment.

  • Add the desired volume of the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Inject the orexin-A solution into the wells and continue to record the fluorescence intensity for at least 2-3 minutes.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after agonist addition (ΔF = F - F₀).

  • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

  • Plot the normalized fluorescence response against the concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Experimental_Workflow A 1. Seed OX2R-expressing cells in 96-well plate B 2. Incubate for 24-48h A->B C 3. Load cells with Fluo-4 AM B->C D 4. Wash to remove excess dye C->D E 5. Pre-incubate with TCS-OX2-29 dilutions D->E F 6. Measure baseline fluorescence E->F G 7. Inject Orexin-A (agonist) F->G H 8. Record fluorescence change G->H I 9. Analyze data and determine IC₅₀ H->I

Caption: In Vitro Calcium Imaging Experimental Workflow.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterCell TypeAgonistValue
IC₅₀ CHO cells expressing hOX2ROrexin-A40 nM[1]
Selectivity (OX1R IC₅₀ / OX2R IC₅₀) CHO cellsOrexin-A>250

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of Fluo-4 AM.Increase the number of washes after dye loading.
Cell death.Ensure cells are healthy and not overgrown. Use a lower concentration of Fluo-4 AM or reduce loading time.
Low signal-to-noise ratio Insufficient dye loading.Increase Fluo-4 AM concentration or loading time. Optimize loading temperature.
Low receptor expression.Use a cell line with higher OX2R expression.
No response to orexin-A Inactive orexin-A.Use a fresh aliquot of orexin-A.
Problems with the cell line.Verify OX2R expression and functionality.
Variability between wells Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Inconsistent dye loading.Ensure consistent timing and temperature for all steps.

Conclusion

This compound is a valuable pharmacological tool for the investigation of orexin-2 receptor signaling. The protocols outlined in these application notes provide a robust framework for conducting in vitro calcium imaging experiments to characterize the antagonist properties of TCS-OX2-29 and to screen for other modulators of the OX2R. Careful optimization of experimental conditions for the specific cell line and instrumentation used is recommended for achieving high-quality, reproducible data.

References

Application Notes and Protocols for Intraperitoneal Administration of TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G protein-coupled receptor primarily expressed in the brain.[1] With an IC50 of 40 nM for OX2R, it displays over 250-fold selectivity over the orexin-1 receptor (OX1R). Orexin signaling is critically involved in the regulation of sleep-wake cycles, feeding behavior, reward processing, and other physiological functions. Antagonism of OX2R is a key area of research for the development of therapeutics for insomnia and other neurological disorders.[1] These application notes provide detailed protocols and data for the intraperitoneal (i.p.) administration of this compound in preclinical research settings.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for proper handling, storage, and solution preparation.

PropertyValueReference
Molecular Weight 433.97 g/mol
Molecular Formula C₂₃H₃₁N₃O₃·HCl
Appearance Pale yellow solid[2]
Purity ≥98%
Solubility Water: up to 100 mMDMSO: up to 25 mM
Storage Desiccate at +4°C. For long-term storage of stock solutions, aliquot and store at -20°C for up to one month or -80°C for up to two years.[3][4]

In Vivo Administration Data

The following tables summarize quantitative data from in vivo studies utilizing TCS-OX2-29.

Table 3.1: Intraperitoneal Administration in Mice
Dosage RangeVehicleFrequencyStudy FocusObserved EffectsReference
5 - 10 mg/kg10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSingle injectionConditioned Place Preference (CPP)Suppressed acquisition and expression of CPP in both naïve and dependent mice.[4]
Table 3.2: Administration in Rats

| Route | Dosage | Vehicle | Frequency | Study Focus | Observed Effects | Reference | | --- | --- | --- | --- | --- | --- | | Subcutaneous | 0.5 mg/kg | Not specified | Daily for 3 days (co-administered with morphine) | Did not significantly affect the development of morphine tolerance. |[5] | | Intracerebroventricular | 1, 3.5, and 7 µ g/rat | Not specified | Single injection | Dose-dependently reduced seizure duration in pentylenetetrazol-kindled rats. |[6] | | Intra-CA1 microinjection | 1, 3, 10, and 30 nM | 12% DMSO in saline | Single injection before each conditioning session | Dose-dependently attenuated the acquisition and expression of morphine-induced conditioned place preference. |[6][7] |

Signaling Pathway

This compound acts by blocking the binding of the endogenous ligands, orexin-A and orexin-B, to the orexin-2 receptor (OX2R). The OX2R is coupled to Gq and Gi/o G-proteins. Inhibition of OX2R by TCS-OX2-29 prevents the activation of downstream signaling cascades, including the inhibition of inositol (B14025) trisphosphate (IP3) accumulation and Extracellular signal-regulated kinase (ERK1/2) phosphorylation.

Orexin2_Signaling_Pathway Orexin 2 Receptor (OX2R) Signaling Pathway OrexinA Orexin-A OX2R OX2R OrexinA->OX2R Activates OrexinB Orexin-B OrexinB->OX2R Activates TCS_OX2_29 TCS-OX2-29 Hydrochloride TCS_OX2_29->OX2R Inhibits Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Leads to

Caption: Orexin 2 Receptor Signaling Pathway and Point of Inhibition by TCS-OX2-29.

Experimental Protocols

Preparation of Dosing Solution

The following protocol describes the preparation of a vehicle formulation suitable for intraperitoneal administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a stock solution, dissolve the powder in DMSO. For example, to make a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • For the final dosing solution, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL stock solution to 900 µL of the vehicle.

  • Vortex the final dosing solution thoroughly to ensure homogeneity. Prepare fresh on the day of use.

Intraperitoneal Injection Protocol (Mouse)

This protocol provides a step-by-step guide for the intraperitoneal injection of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

IP_Injection_Workflow Intraperitoneal Injection Workflow start Start weigh_animal Weigh Animal start->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose prepare_syringe Prepare Syringe calculate_dose->prepare_syringe restrain_animal Restrain Animal prepare_syringe->restrain_animal locate_site Locate Injection Site (Lower Right Quadrant) restrain_animal->locate_site disinfect_site Disinfect Site locate_site->disinfect_site inject Inject at 15-20° Angle disinfect_site->inject withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end

Caption: Standard workflow for intraperitoneal injection in a research setting.

  • Animal Preparation:

    • Weigh the mouse accurately to determine the correct injection volume.

    • Calculate the required volume of the dosing solution based on the animal's weight and the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume would be 0.25 mL of a 1 mg/mL solution).

  • Injection Procedure:

    • Restrain the mouse firmly but gently. One common method is to scruff the mouse by grasping the loose skin over the neck and back, and securing the tail.

    • Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight pop may be felt as the needle penetrates the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, discard the syringe and prepare a new one.

    • Slowly and steadily inject the calculated volume of the this compound solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

    • Observe the animal for the expected pharmacological effects according to the experimental design.

    • Document all procedures and observations accurately.

Safety and Handling

  • This compound is for research use only and is not for human or veterinary use.[3][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and preparing solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.[2]

Disclaimer

The information provided in these application notes is intended for guidance only and is based on currently available literature. Researchers should optimize protocols for their specific experimental conditions and are responsible for adhering to all applicable safety and animal welfare regulations.

References

Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist, in conditioned place preference (CPP) studies. These guidelines are intended to assist in the investigation of the role of the orexin (B13118510) system in reward, addiction, and motivation.

Introduction to this compound

TCS-OX2-29 is a selective antagonist for the orexin-2 receptor (OX2R), demonstrating a high affinity with an IC50 value of 40 nM.[1] It exhibits approximately 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] This selectivity makes TCS-OX2-29 a valuable tool for dissecting the specific contributions of OX2R signaling in various physiological and pathological processes, including the modulation of reward pathways. The orexin system is known to be involved in reward processing and drug addiction.[3]

Application in Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs and other stimuli.[4][5] Studies have utilized TCS-OX2-29 to investigate the role of OX2R in the rewarding effects of drugs of abuse. Research has shown that administration of TCS-OX2-29 can suppress the acquisition and expression of CPP induced by substances like morphine.[1][3]

Quantitative Data Summary

The following table summarizes quantitative data from studies using TCS-OX2-29 in CPP experiments. This data can serve as a reference for dose selection and experimental design.

Drug of AbuseAnimal ModelTCS-OX2-29 Dose(s)Administration RouteEffect on CPPReference
MorphineRats3, 10, and 30 nM (0.5 µl per side, intra-CA1)IntracerebralDose-dependently attenuated the acquisition and expression of morphine-induced place preference.[3]
MorphineMice (NMRI)5-10 mg/kgIntraperitonealSignificantly suppressed the acquisition and expression of CPP in both naïve and dependent mice.[1]
MethamphetamineRats1, 10, and 30 nM (intra-NAc)IntracerebralAttenuated the acquisition and expression of methamphetamine-induced CPP.[6]

Experimental Protocols

This section outlines a detailed protocol for a conditioned place preference study to evaluate the effect of TCS-OX2-29 on the rewarding properties of a substance of abuse.

Materials and Apparatus
  • This compound: Prepare fresh solutions in an appropriate vehicle (e.g., saline, DMSO).

  • Drug of abuse: (e.g., morphine, cocaine, methamphetamine)

  • Vehicle: (e.g., saline, 12% DMSO)

  • Conditioned Place Preference Apparatus: A standard three-chamber apparatus is typically used. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures), while the smaller, neutral center chamber allows access to both.[4]

  • Animal Subjects: Rats or mice are commonly used.

Experimental Phases

The CPP protocol consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).[5][7][8][9]

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

  • Habituate the animals to the testing room for at least 30 minutes before the session.

  • Place each animal in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.

  • Record the time spent in each of the two larger chambers.

  • Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded to avoid a biased design.

Phase 2: Conditioning (Days 2-9) This phase typically consists of 8 alternating conditioning sessions (4 drug-paired and 4 vehicle-paired).

  • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer TCS-OX2-29 (or its vehicle) at the desired dose and route. The timing of administration should be based on the antagonist's pharmacokinetic profile, typically 5-30 minutes before the conditioning session.[3]

    • Administer the drug of abuse (e.g., morphine).

    • Immediately confine the animal to one of the conditioning chambers (the "drug-paired" chamber) for a set duration (e.g., 30-45 minutes). The assignment of the drug-paired chamber should be counterbalanced across subjects.

  • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle for TCS-OX2-29.

    • Administer the vehicle for the drug of abuse.

    • Immediately confine the animal to the opposite conditioning chamber (the "vehicle-paired" chamber) for the same duration as the drug conditioning sessions.

Phase 3: Post-Conditioning (CPP Test - Day 10)

  • Place the animal in the central compartment of the CPP apparatus and allow free access to all chambers for 15-20 minutes, similar to the pre-conditioning phase.

  • Record the time spent in both the drug-paired and vehicle-paired chambers.

  • An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the development of a conditioned place preference.

Data Analysis

The primary measure is the Conditioning Score , calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Statistical analysis, such as a t-test or ANOVA, can be used to compare the conditioning scores between the group treated with TCS-OX2-29 and the control group.

Visualization of Pathways and Workflows

Orexin-2 Receptor (OX2R) Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs).[10][11] The OX2R couples to multiple G-proteins, including Gq, Gi, and Gs, to activate various downstream signaling cascades.[10][11][12] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[12][13][14] This can subsequently activate the ERK1/2 and p38 MAPK pathways.[12][13] TCS-OX2-29, as an antagonist, blocks these downstream effects induced by orexin binding.[1]

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Orexin Orexin Orexin->OX2R Binds TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Blocks Ca_increase ↑ [Ca2+] IP3->Ca_increase Induces Response Cellular Response (e.g., Neuronal Activation) Ca_increase->Response ERK ERK1/2 PKC->ERK Activates p38 p38 MAPK PKC->p38 Activates ERK->Response p38->Response

Caption: OX2R Signaling Pathway and TCS-OX2-29 Inhibition.

Conditioned Place Preference Experimental Workflow

The following diagram illustrates the logical flow of a typical CPP experiment designed to test the effects of TCS-OX2-29.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_drug Drug Paired cluster_vehicle Vehicle Paired cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Data Analysis pre_test Baseline Preference Test (Day 1) Measure time in each chamber conditioning_days Conditioning Sessions (Days 2-9) pre_test->conditioning_days drug_admin Administer TCS-OX2-29/Vehicle + Drug of Abuse vehicle_admin Administer Vehicle + Vehicle drug_confine Confine to Drug-Paired Chamber drug_admin->drug_confine post_test CPP Test (Day 10) Measure time in each chamber vehicle_confine Confine to Vehicle-Paired Chamber vehicle_admin->vehicle_confine calc_score Calculate Conditioning Score: (Post-Test Time) - (Pre-Test Time) post_test->calc_score comparison Compare Scores: TCS-OX2-29 Group vs. Control Group calc_score->comparison

References

Application Note: Long-Term Storage and Stability of TCS-OX2-29 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed guidelines and protocols for the long-term storage and stability assessment of TCS-OX2-29 hydrochloride solutions. TCS-OX2-29 is a potent and selective orexin-2 receptor (OX2R) antagonist, making it a valuable tool in neurological research.[1][2][3] Proper handling and storage are critical to ensure the integrity, potency, and reliability of experimental results. This note includes recommended storage conditions, a comprehensive protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and illustrative data on solution stability under various conditions.

Introduction to this compound

TCS-OX2-29 is a non-peptidic, selective antagonist of the orexin-2 receptor (OX2R) with an IC50 of 40 nM.[1][2] It displays over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] This selectivity makes it a precise tool for investigating the physiological roles of the OX2R, which is a G-protein coupled receptor (GPCR) involved in regulating sleep-wake cycles, appetite, and other neurological processes.[4][5] The compound acts by inhibiting orexin-A induced downstream signaling, such as IP3 accumulation and ERK1/2 phosphorylation.[2] Given its use in sensitive biological assays, maintaining its chemical stability in solution is paramount. This hydrochloride salt form is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1]

Mechanism of Action Overview

Orexin receptors (OX1R and OX2R) are GPCRs that, upon binding their endogenous ligands (Orexin-A and Orexin-B), activate multiple G-protein signaling cascades, including Gq, Gi, and Gs pathways.[4][6][7] Activation of OX2R, primarily through Gq, stimulates phospholipase C (PLC), leading to increased intracellular calcium and activation of Protein Kinase C (PKC).[4][6][8] TCS-OX2-29 selectively binds to and blocks OX2R, preventing these downstream effects.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2 Receptor Gq Gq Protein OX2R->Gq Couples PLC PLC Gq->PLC Activates Downstream Downstream Signaling (↑ Ca2+, ↑ PKC, ↑ ERK1/2) PLC->Downstream Leads to Orexin Orexin-A / Orexin-B Orexin->OX2R Activates TCS TCS-OX2-29 TCS->OX2R Inhibits

Caption: Orexin-2 Receptor signaling pathway and inhibition by TCS-OX2-29.

Recommended Storage and Handling

To ensure the long-term stability of this compound, both the solid compound and its solutions must be stored under appropriate conditions.

  • Solid Compound: The lyophilized powder should be stored desiccated at +4°C.[1]

  • Stock Solutions:

    • It is highly recommended to prepare fresh solutions for each experiment.[9]

    • If storage is necessary, prepare concentrated stock solutions (e.g., 10-100 mM in water or 10-25 mM in DMSO).[1] Aliquot into single-use volumes to minimize freeze-thaw cycles.

    • Store solution aliquots at -20°C or -80°C. Stored at -20°C, solutions should be used within one month.[9] For storage at -80°C, use within two years is suggested for the hydrochloride salt.[2]

    • Before use, equilibrate the vial to room temperature and ensure all precipitate has redissolved.[9]

    • Protect solutions from direct light.

Stability Assessment Protocol

A stability-indicating analytical method is one that can accurately distinguish the intact active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the stability of small molecules.[10][11]

Experimental Workflow for Stability Study

The following workflow outlines the key steps for conducting a comprehensive stability analysis of this compound solutions.

Stability_Workflow A Prepare TCS-OX2-29 HCl Solution (e.g., 1 mg/mL in Water/DMSO) B Aliquot into Vials for Each Condition & Time Point A->B C Store Aliquots under Defined Conditions (-20°C, 4°C, 25°C, 25°C with Light) B->C D Collect Samples at Time Points (T=0, 1, 2, 4, 8, 12 weeks) C->D E Analyze by Validated Stability-Indicating HPLC Method D->E F Quantify Peak Area of Intact TCS-OX2-29 E->F G Calculate % Purity and Identify Degradation Products F->G H Determine Shelf-Life and Optimal Storage Condition G->H

Caption: Experimental workflow for the long-term stability assessment.
Protocol: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for stability testing. Method optimization and validation are required for specific laboratory conditions.[12][13]

1. Materials and Reagents:

  • This compound (≥98% purity)[1]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of TCS-OX2-29 HCl in the chosen solvent (e.g., water or DMSO).

  • For analysis, dilute the stock solution with the sample diluent to a final concentration of ~50 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter if any particulate is observed.

4. Forced Degradation (for Method Validation): To ensure the method is stability-indicating, perform forced degradation studies by exposing the TCS-OX2-29 solution to stress conditions. This helps confirm that degradation product peaks are resolved from the main compound peak.[13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80°C for 48 hours (solid and solution).

  • Photolytic: Expose solution to direct UV light (e.g., 254 nm) for 24 hours.

5. Analysis and Data Interpretation:

  • Inject the T=0 sample to establish the initial purity and retention time.

  • Inject samples from each time point and condition.

  • Calculate the percent purity of TCS-OX2-29 at each time point by dividing the peak area of the main peak by the total area of all peaks (main peak + degradation peaks).

Illustrative Stability Data

The following tables present hypothetical data to illustrate the expected stability of this compound solutions under different storage conditions. Actual results may vary.

Table 1: Stability of TCS-OX2-29 HCl in Aqueous Solution (1 mg/mL, pH ~6.5)

Storage Temp.Time = 0Week 1Week 4Week 8Week 12
-80°C 99.8%99.8%99.7%99.8%99.6%
-20°C 99.8%99.6%99.5%99.2%98.9%
4°C 99.8%98.5%96.1%93.4%90.2%
25°C (RT, Dark) 99.8%95.2%88.3%79.1%68.5%
25°C (RT, Light) 99.8%91.0%79.5%65.2%51.4%

Table 2: Stability of TCS-OX2-29 HCl in DMSO (10 mg/mL)

Storage Temp.Time = 0Week 1Week 4Week 8Week 12
-80°C 99.7%99.7%99.6%99.7%99.5%
-20°C 99.7%99.5%99.3%99.0%98.7%
4°C 99.7%97.9%94.5%90.1%85.3%

Factors Influencing Stability

Several factors can impact the chemical stability of this compound in solution. The hydrochloride salt form is generally stable in aqueous solution.[14] However, exposure to high temperatures, light, and extreme pH can lead to degradation.

Influencing_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Temp Temperature Deg Chemical Degradation (Hydrolysis, Oxidation) Temp->Deg Light Light Exposure Light->Deg pH Solution pH pH->Deg Solvent Solvent Choice Stab Maintained Stability Solvent->Stab TCS TCS-OX2-29 HCl Solution Integrity TCS->Temp TCS->Light TCS->pH TCS->Solvent

Caption: Key factors influencing the stability of TCS-OX2-29 HCl solutions.

Conclusion

The stability of this compound is critical for obtaining accurate and reproducible results in research. For optimal long-term stability, the solid compound should be stored desiccated at +4°C, and solutions should be prepared fresh or stored as single-use aliquots at -80°C for no more than two years. The provided HPLC protocol serves as a robust starting point for developing a validated, stability-indicating method to ensure the quality and purity of TCS-OX2-29 solutions over time. Adherence to these guidelines will help researchers maintain the integrity of this valuable pharmacological tool.

References

Troubleshooting & Optimization

TCS-OX2-29 hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCS-OX2-29 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective OX2 receptor antagonist in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective non-peptide antagonist of the orexin (B13118510) 2 receptor (OX2R) with an IC50 of 40 nM.[1][2][3][4][][6] It displays over 250-fold selectivity for OX2R compared to the orexin 1 receptor (OX1R).[1][2][3] Orexin neuropeptides, Orexin-A and Orexin-B, are key regulators of the sleep-wake cycle, and by blocking their action at the OX2R, TCS-OX2-29 can be used to study the physiological roles of this pathway. The antagonism of OX2R by TCS-OX2-29 has been shown to inhibit orexin-A induced IP3 accumulation and ERK1/2 phosphorylation in cells expressing the OX2 receptor.[1][2]

Q2: What are the basic solubility properties of this compound?

This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2][4] Specific solubility limits from various suppliers are summarized in the table below. It is important to note that the free base form of TCS-OX2-29 is considered insoluble in water.[7]

Quantitative Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
Water100 mM43.4 mg/mL[1][2]
DMSO10 mM - 25 mM10.85 mg/mL (for 25 mM)[1][2][4]

Note: The molecular weight of this compound is approximately 433.97 g/mol . Batch-specific molecular weights may vary due to hydration, so it is recommended to refer to the Certificate of Analysis for precise calculations.[1]

Troubleshooting Guide: Solubility in Aqueous Buffers

Q3: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and what can I do?

This is a common issue known as "crashing out" and occurs because while this compound is soluble in the organic solvent DMSO, its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into a buffer, the overall solvent polarity increases, causing the compound to precipitate. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.1% for most cell-based assays. To achieve this, you may need to prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.[8]

  • Method of Dilution: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing, rather than the other way around. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.[8]

  • Sonication: If a precipitate forms, brief sonication in a water bath sonicator may help to redissolve the compound.[8]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since TCS-OX2-29 is a hydrochloride salt of a basic compound, its solubility is generally better at a lower pH. If your experimental conditions allow, slightly acidifying the aqueous buffer may improve solubility.[8]

Troubleshooting Workflow for Aqueous Buffer Dilution

G start Start: DMSO stock of TCS-OX2-29 HCl precipitate Precipitation observed upon dilution in aqueous buffer? start->precipitate check_dmso Is final DMSO concentration <= 0.1%? precipitate->check_dmso Yes success Success: Compound is soluble precipitate->success No adjust_dmso Prepare intermediate DMSO dilutions to lower final concentration check_dmso->adjust_dmso No warm_buffer Warm aqueous buffer to 37°C before adding stock check_dmso->warm_buffer Yes adjust_dmso->warm_buffer add_to_buffer Add DMSO stock to vigorously mixing buffer warm_buffer->add_to_buffer sonicate Briefly sonicate the final solution add_to_buffer->sonicate check_ph Is the buffer pH adjustable for your experiment? sonicate->check_ph adjust_ph Slightly lower the pH of the aqueous buffer check_ph->adjust_ph Yes fail Consider alternative formulation strategies check_ph->fail No adjust_ph->success

A logical workflow for troubleshooting compound insolubility.


Q4: Can I prepare and store aqueous solutions of this compound?

It is generally recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, solutions should be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO.

  • Calculation: Based on the batch-specific molecular weight (e.g., 433.97 g/mol ), calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

  • Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM DMSO stock 1:10 in DMSO.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium.

  • Mixing: Immediately after adding the DMSO stock, vortex the solution gently or mix by inverting the tube several times to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium.

  • Application: Use the freshly prepared working solution in your cell-based assay.

Experimental Workflow for In Vitro Assay Preparation

G start Start: Solid TCS-OX2-29 HCl prepare_stock Prepare 10 mM stock in anhydrous DMSO start->prepare_stock store_stock Aliquot and store stock at -20°C or -80°C prepare_stock->store_stock prepare_intermediate Prepare 1 mM intermediate dilution in DMSO store_stock->prepare_intermediate prepare_working Dilute intermediate stock 1:1000 in pre-warmed aqueous buffer prepare_intermediate->prepare_working prepare_vehicle Prepare vehicle control (0.1% DMSO in buffer) prepare_intermediate->prepare_vehicle run_assay Use freshly prepared solutions in the experiment prepare_working->run_assay prepare_vehicle->run_assay

Workflow for preparing TCS-OX2-29 HCl for in vitro assays.


Signaling Pathway

This compound acts as an antagonist at the Orexin 2 Receptor (OX2R), which is a G-protein coupled receptor (GPCR). The OX2R can couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades. The primary signaling pathway involves the activation of Gq, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events can lead to the phosphorylation of downstream targets such as ERK1/2.[10][11]

Orexin 2 Receptor (OX2R) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Orexin Orexin-A / Orexin-B Orexin->OX2R Activates TCS_OX2_29 TCS-OX2-29 HCl TCS_OX2_29->OX2R Inhibits

Simplified OX2R signaling pathway and the inhibitory action of TCS-OX2-29 HCl.


References

preventing TCS-OX2-29 hydrochloride precipitation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCS-OX2-29 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this selective OX2 receptor antagonist during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R) with an IC50 of 40 nM.[1][2] It displays over 250-fold selectivity for the OX2 receptor over the orexin-1 receptor (OX1R).[1][2] As an antagonist, it blocks the downstream signaling pathways typically initiated by the binding of orexin (B13118510) neuropeptides to the OX2R.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare high-concentration stock solutions in these solvents. For cell-based assays, DMSO is commonly used for the initial stock solution, which is then further diluted in aqueous cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably at or below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.

Q4: How should I store this compound powder and its stock solutions?

A4: The solid powder form of this compound should be stored desiccated at +4°C.[1] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for longer-term storage (up to one year).[2] Before use, frozen solutions should be fully thawed and brought to room temperature to ensure any precipitate is redissolved.[2]

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound in your experimental setup can lead to inaccurate results by reducing the effective concentration of the compound. The following guide addresses common issues and provides solutions.

Issue Possible Cause Recommended Solution
Cloudiness or precipitate forms immediately upon adding stock solution to media. Exceeded Aqueous Solubility: The concentration of the compound in the aqueous medium is too high.- Lower the final working concentration of this compound. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium rather than adding the concentrated stock directly.
"Salting Out": Rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium.- Create an intermediate dilution of your DMSO stock in pre-warmed medium before preparing the final concentration. - Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even mixing.
Precipitate forms over time in the incubator. Temperature Fluctuation: The compound may be less soluble at lower temperatures.- Always pre-warm the cell culture medium to 37°C before adding the compound. - Ensure the incubator maintains a stable temperature.
pH Shift: The pH of the medium can change in a CO2 incubator, affecting the solubility of pH-sensitive compounds.- Use a culture medium that is properly buffered for the CO2 concentration in your incubator (e.g., with HEPES).
Interaction with Media Components: The compound may interact with proteins (e.g., from fetal bovine serum) or salts in the medium over time.- Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. - Consider reducing the serum concentration if experimentally feasible, as serum proteins can sometimes contribute to precipitation.
Inconsistent results between experiments. Stock Solution Issues: Degradation or precipitation in the stock solution due to improper storage or repeated freeze-thaw cycles.- Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Before use, ensure the stock solution is completely thawed and visually inspect for any precipitate.

Data Presentation

Physicochemical and Solubility Data
PropertyValueSource
Molecular Weight 433.97 g/mol [1]
Formula C₂₃H₃₁N₃O₃·HCl[1]
Purity ≥98%[1][2]
IC₅₀ (OX2R) 40 nM[1][2]
Solubility in Water Up to 100 mM[1]
Solubility in DMSO Up to 25 mM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.34 mg of this compound (Molecular Weight: 433.97 g/mol ). Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of high-quality DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol provides a step-by-step guide to dilute the DMSO stock solution into cell culture medium, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Pre-warm the medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.

  • Thaw the stock solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid shocking the compound with a large volume of aqueous solution, first prepare a 100-fold dilution of the stock in pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. Mix gently by pipetting.

  • Prepare the final working solution: Perform a serial dilution from your intermediate solution into pre-warmed medium to achieve your desired final concentrations. For example, to get a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Vortex and inspect: Gently vortex the final working solution and visually inspect for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.

Visualizations

Orexin 2 Receptor (OX2R) Signaling Pathway

The OX2 receptor is a G-protein coupled receptor (GPCR) that can couple to both inhibitory (Gi) and stimulatory (Gq) G-proteins. TCS-OX2-29 acts by blocking these downstream pathways.

OX2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP TCS TCS-OX2-29 TCS->OX2R inhibits Orexin Orexin-A / Orexin-B Orexin->OX2R IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK cAMP cAMP ATP->cAMP conversion PKA PKA Activation cAMP->PKA

Caption: Simplified OX2R signaling pathway and the inhibitory action of TCS-OX2-29.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation.

Troubleshooting_Workflow start Precipitate Observed in Cell Culture Medium check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_dilution direct_dilution Directly from concentrated stock check_dilution->direct_dilution serial_dilution Serial dilution in pre-warmed media check_dilution->serial_dilution improve_dilution Implement serial dilution. Add stock to media slowly while mixing. direct_dilution->improve_dilution check_concentration Is the final concentration too high? serial_dilution->check_concentration final_check Problem Resolved? improve_dilution->final_check lower_conc Test a lower range of concentrations. check_concentration->lower_conc Yes check_media Is the medium pre-warmed? Is the pH stable? check_concentration->check_media No lower_conc->final_check optimize_media Pre-warm media to 37°C. Use HEPES-buffered medium if necessary. check_media->optimize_media No check_media->final_check Yes optimize_media->final_check

References

Optimizing TCS-OX2-29 Hydrochloride for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TCS-OX2-29 hydrochloride in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental workflow and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2][3] It functions by binding to the OX2R and inhibiting the downstream signaling pathways typically initiated by the binding of the endogenous ligands, orexin-A and orexin-B. Specifically, it has been shown to inhibit orexin-A-induced inositol (B14025) phosphate (B84403) (IP3) accumulation and Extracellular signal-Regulated Kinase (ERK1/2) phosphorylation in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[1][2] The compound displays over 250-fold selectivity for the OX2R over the orexin 1 receptor (OX1R), making it a valuable tool for studying the specific roles of the OX2R.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2][4] For cell-based assays, DMSO is a commonly used solvent.

Q3: How should I store this compound and its stock solutions?

A3: The solid compound should be stored desiccated at +4°C.[2] For stock solutions, it is recommended to prepare them fresh for each experiment.[5] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer-term storage (up to one year).[6][7] Before use, ensure the solution is brought to room temperature and that any precipitate is fully dissolved.[5]

Q4: What is a typical starting concentration range for this compound in a cell-based assay?

A4: A typical starting concentration for this compound in a cell-based assay is around its IC50 value, which is 40 nM.[1][2][3][4] To determine the optimal concentration for your specific cell type and assay, it is recommended to perform a dose-response experiment. A common range to test would be from 1 nM to 10 µM.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 433.97 g/mol [2]
IC50 (OX2R) 40 nM[1][2][3][4]
Selectivity >250-fold for OX2R over OX1R[1][2]
Solubility in Water up to 100 mM[2][4]
Solubility in DMSO up to 25 mM[2]

Table 2: Recommended Stock Solution Preparation

SolventStock ConcentrationStorage
DMSO 10 mMAliquot and store at -20°C or -80°C
Water 10 mMPrepare fresh before use

Experimental Protocols

Protocol 1: Orexin-A Induced Calcium Mobilization Assay in OX2R-Expressing CHO Cells

This protocol outlines a typical workflow for assessing the antagonist activity of this compound by measuring its ability to inhibit orexin-A-induced calcium influx in CHO cells stably expressing the human OX2R.

Materials:

  • CHO cells stably expressing human OX2R

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound

  • Orexin-A peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Culture: Plate OX2R-CHO cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 2X working solution of this compound at various concentrations in HBSS. Also, prepare a 2X working solution of orexin-A (e.g., at its EC80 concentration).

  • Antagonist Treatment: After incubation, wash the cells with HBSS. Add the this compound working solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the orexin-A working solution to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for at least 2 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response. Plot the response against the concentration of this compound to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or No Signal - Low expression of OX2R in cells- Inactive orexin-A- Insufficient dye loading- Incorrect instrument settings- Verify OX2R expression via Western blot or qPCR.- Use a fresh, validated batch of orexin-A.- Optimize dye loading time and concentration.- Check plate reader's excitation/emission wavelengths and sensitivity settings.
High Background Signal - Autofluorescence of the compound- Cell death leading to leaky membranes- High basal calcium levels- Run a control with compound only (no cells) to check for autofluorescence.- Assess cell viability with a cytotoxicity assay (e.g., MTT or LDH).- Ensure cells are healthy and not over-confluent.
Precipitation of Compound in Media - Exceeding solubility limit- Interaction with media components- Do not exceed the recommended final DMSO concentration (typically <0.5%).- Prepare fresh dilutions from a high-concentration stock just before use.- Visually inspect for precipitation before adding to cells.
Inconsistent Results - Inconsistent cell numbers- Pipetting errors- Edge effects in the plate- Use a cell counter for accurate seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Unexpected Agonist Activity - Off-target effects at high concentrations- Perform a dose-response curve to ensure the effect is within the expected antagonistic range.- Test the compound on a parental cell line not expressing OX2R to check for non-specific effects.

Visualizations

G cluster_0 Experimental Workflow: Calcium Mobilization Assay plate_cells Plate OX2R-CHO Cells dye_loading Load with Calcium Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_antagonist Add TCS-OX2-29 HCl wash_cells->add_antagonist add_agonist Add Orexin-A add_antagonist->add_agonist read_plate Measure Fluorescence add_agonist->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: Workflow for a calcium mobilization assay.

G cluster_1 Orexin 2 Receptor Signaling Pathway OrexinA Orexin-A OX2R OX2 Receptor OrexinA->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK TCS_OX2_29 TCS-OX2-29 HCl TCS_OX2_29->OX2R Blocks

Caption: Orexin 2 receptor signaling pathway.

G cluster_2 Troubleshooting Logic start Inconsistent Results? cause1 Cell Number Variation? start->cause1 solution1 Use Cell Counter cause1->solution1 Yes cause2 Pipetting Error? cause1->cause2 No end Consistent Results solution1->end solution2 Calibrate Pipettes cause2->solution2 Yes cause3 Edge Effects? cause2->cause3 No solution2->end solution3 Avoid Outer Wells cause3->solution3 Yes solution3->end

Caption: Troubleshooting inconsistent results.

References

TCS-OX2-29 hydrochloride off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TCS-OX2-29 hydrochloride, with a specific focus on potential issues arising from its use at high concentrations.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected effects in my experiment when using this compound at high concentrations (e.g., >10 µM). What could be the cause?

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure your experimental system is responsive to orexin (B13118510) agonists and that this compound blocks this effect at its expected potency (in the nanomolar range).

  • Solubility Check: At high concentrations, the compound's solubility might be a limiting factor. Ensure that the compound is fully dissolved in your experimental buffer. Precipitation can lead to inaccurate concentration calculations and may cause non-specific effects. This compound is soluble up to 100 mM in water and 25 mM in DMSO.[1][2]

  • Vehicle Control: Run a parallel experiment with the vehicle used to dissolve the compound at the same final concentration to rule out any effects of the solvent itself.

  • Lower Concentration Range: If possible, redesign your experiment to use a concentration range closer to the IC50 for the OX2 receptor to minimize the risk of off-target activities.

Q2: What is the known selectivity profile of this compound?

This compound is best known for its high selectivity for the OX2 receptor over the orexin-1 (OX1) receptor.[4] This selectivity has been consistently reported to be greater than 250-fold.[1][2][6]

Target ReceptorIC50 (nM)Reference
Orexin-2 (OX2) Receptor40[1][2][3]
Orexin-1 (OX1) Receptor>10,000[7]

Several suppliers mention that the compound has been tested against a panel of over 50 other receptors, ion channels, and transporters and found to be selective.[6] However, the specific data from these screenings are not detailed in published literature.

Q3: How does this compound work at the molecular level?

This compound is a competitive antagonist of the OX2 receptor.[5] It binds to the receptor and prevents the endogenous ligands, orexin-A and orexin-B, from binding and activating it. This blockade inhibits downstream signaling pathways, such as the activation of the Gq protein, subsequent IP3 accumulation, and ERK1/2 phosphorylation.[1][2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Orexin-A-Induced Calcium Mobilization

This protocol is a general guideline for assessing the antagonist activity of this compound in a cell-based assay.

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human OX2 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in water or DMSO.[1][2] Create a dilution series of the compound in an appropriate assay buffer.

  • Antagonist Pre-incubation: Add the diluted this compound or vehicle to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a pre-determined concentration of orexin-A (typically the EC80) to the wells.

  • Signal Detection: Measure the fluorescence intensity using a plate reader capable of detecting the specific dye's excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of the orexin-A response by this compound and determine the IC50 value.

Visualizations

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2 Receptor Gq Gq Protein OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 Accumulation PLC->IP3 ERK ERK1/2 Phosphorylation PLC->ERK OrexinA Orexin-A OrexinA->OX2R Activates TCS_OX2_29 TCS-OX2-29 HCl TCS_OX2_29->OX2R Inhibits Cellular_Response Cellular Response IP3->Cellular_Response ERK->Cellular_Response

Caption: Orexin-2 receptor signaling and point of inhibition by TCS-OX2-29 HCl.

Experimental_Workflow start Start: Prepare OX2R-expressing cells prepare_compounds Prepare TCS-OX2-29 HCl dilutions and Orexin-A agonist solution start->prepare_compounds pre_incubate Pre-incubate cells with TCS-OX2-29 HCl or vehicle prepare_compounds->pre_incubate stimulate Stimulate cells with Orexin-A pre_incubate->stimulate measure Measure downstream signal (e.g., Calcium flux, IP3, pERK) stimulate->measure analyze Analyze data and determine IC50 measure->analyze end End: Assess antagonist potency analyze->end

Caption: General experimental workflow for assessing TCS-OX2-29 HCl potency.

References

potential behavioral side effects of TCS-OX2-29 hydrochloride in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential behavioral side effects of TCS-OX2-29 hydrochloride in rodents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] It exhibits high affinity for the OX2R with an IC50 value of 40 nM and has a selectivity of approximately 250-fold for the OX2R over the orexin-1 receptor (OX1R).[1][2][4] Its mechanism of action involves inhibiting the downstream signaling pathways activated by orexin (B13118510) binding to the OX2R, such as the inhibition of orexin A-induced IP3 accumulation and ERK1/2 phosphorylation.[1][3]

Q2: What are the potential behavioral side effects of this compound administration in rodents?

Observed behavioral side effects in rodents are primarily linked to the antagonism of the orexin system. These can include:

  • Decreased Food and Water Intake: Administration of TCS-OX2-29 into the nucleus accumbens of Wistar rats resulted in a significant decrease in both food and water intake.[5]

  • Suppression of Reward-Seeking Behavior: In mice, TCS-OX2-29 has been shown to suppress the acquisition and expression of conditioned place preference (CPP), suggesting an impact on reward-related learning and memory.[1]

  • Potential Effects on Seizure Threshold: Studies have investigated the role of OX2R antagonists in seizure models. For instance, intracerebroventricular injection of TCS-OX2-29 in pentylenetetrazol-kindled rats was found to reduce the duration of seizures at specific doses.[6]

  • Modulation of Anxiety and Depression-like States: Research suggests the orexin system is implicated in mood regulation. In a rat model of depression and overactive bladder, TCS-OX2-29 administration reversed pro-depressive responses and normalized behaviors in the forced swim test.[7]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound.

Issue 1: Unexpected Alterations in Food and Water Consumption

  • Problem: Significant and unintended reduction in food and water intake in the experimental group compared to controls.

  • Potential Cause: This is a known pharmacological effect of TCS-OX2-29 due to the role of the orexin system in regulating feeding behavior.[5]

  • Troubleshooting Steps:

    • Dose-Response Assessment: If the reduction in intake is confounding the primary experimental endpoint, consider performing a dose-response study to identify a concentration that achieves the desired central nervous system effect with minimal impact on feeding.

    • Monitor Animal Welfare: Closely monitor the body weight and hydration status of the animals. Provide supplemental nutrition or hydration if necessary, as per institutional animal care and use committee (IACUC) guidelines.

    • Acclimatization and Baseline Monitoring: Ensure a sufficient acclimatization period and collect stable baseline data for food and water intake before drug administration to accurately quantify the effect.

Issue 2: Variability in Conditioned Place Preference (CPP) Results

  • Problem: Inconsistent or highly variable results in CPP assays, making it difficult to assess the rewarding or aversive properties of a treatment in combination with TCS-OX2-29.

  • Potential Cause: TCS-OX2-29 itself can suppress CPP acquisition and expression.[1] This effect may mask or interfere with the rewarding properties of the substance under investigation.

  • Troubleshooting Steps:

    • Control for Intrinsic Effects: Include a control group that receives only TCS-OX2-29 to quantify its baseline effect on CPP in your experimental setup.

    • Adjust Dosing Regimen: Consider the timing of TCS-OX2-29 administration relative to the conditioning sessions. The half-life of the compound and the specific research question will influence the optimal dosing schedule.

    • Alternative Behavioral Paradigms: If CPP results remain difficult to interpret, consider using alternative behavioral assays for reward and reinforcement that may be less sensitive to the specific effects of orexin antagonism, such as intracranial self-stimulation (ICSS).

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpecies/SystemValueReference
IC50 (OX2R) Human40 nM[1][4]
pKi (OX2R) Human7.5[1][4]
Selectivity OX2R over OX1R~250-fold[1][2]
Effective Dose (CPP) NMRI Mice5-10 mg/kg (i.p.)[1]
Effective Dose (Seizure) Wistar Rats7 µ g/rat (i.c.v.)[6]
Effective Dose (Depression) Wistar Rats3 mg/kg/day (s.c.)[7]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol Outline

This is a generalized protocol; specific parameters should be optimized for each study.

  • Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Phases:

    • Pre-Conditioning (Baseline Preference): On Day 1, allow animals to freely explore all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to establish baseline preference.

    • Conditioning: This phase typically lasts for several days (e.g., 6-8 days).

      • On drug conditioning days, administer the substance of interest and confine the animal to one of the conditioning chambers.

      • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite conditioning chamber.

      • TCS-OX2-29 or its vehicle would be administered prior to the conditioning substance or vehicle, depending on the experimental design (e.g., to test its effect on the acquisition of preference).

    • Post-Conditioning (Test): On the final day, allow the animals to again freely explore all three chambers in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a rewarding effect. A significant decrease suggests an aversive effect.

Visualizations

experimental_workflow cluster_pre Pre-Conditioning cluster_cond Conditioning Phase cluster_post Post-Conditioning pre_test Baseline Preference Test drug_day Drug + TCS-OX2-29/Vehicle (Paired Chamber) pre_test->drug_day Alternating Days vehicle_day Vehicle + TCS-OX2-29/Vehicle (Unpaired Chamber) pre_test->vehicle_day Alternating Days post_test Preference Test (Drug-Free) drug_day->post_test vehicle_day->post_test signaling_pathway orexin Orexin A/B ox2r OX2 Receptor orexin->ox2r g_protein Gq/Gi Protein Activation ox2r->g_protein tcs TCS-OX2-29 tcs->ox2r plc PLC Activation g_protein->plc erk ERK1/2 Phosphorylation g_protein->erk pip2 PIP2 plc->pip2 ip3 IP3 Accumulation pip2->ip3 dag DAG pip2->dag cellular_response Cellular Response (e.g., Neuronal Excitability) ip3->cellular_response dag->cellular_response erk->cellular_response

References

ensuring brain penetrance of TCS-OX2-29 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCS-OX2-29 hydrochloride, with a specific focus on ensuring and verifying its penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3][4][5] It displays significantly higher affinity for the OX2R over the orexin-1 receptor (OX1R), with an IC50 value of 40 nM for OX2R.[1] Its mechanism of action involves inhibiting the binding of orexin-A and orexin-B to the OX2R, thereby blocking downstream signaling pathways, such as IP3 accumulation and ERK1/2 phosphorylation.[1] Orexin antagonists are primarily investigated for their potential in treating insomnia.[2]

2. Is this compound known to be brain penetrant?

3. What are the key physicochemical properties of this compound to consider for brain penetrance?

While a comprehensive analysis is not publicly available, researchers should consider general principles for small molecule brain penetration. Key factors influencing blood-brain barrier permeability include:

  • Lipophilicity: A moderate degree of lipophilicity is often optimal.

  • Molecular Weight: Generally, a molecular weight under 450 Da is preferred for better BBB penetration.[7]

  • Polar Surface Area (PSA): A lower PSA (typically less than 120 Ų) is associated with improved brain penetrance.[7]

  • Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors and acceptors can facilitate crossing the BBB.

4. What are some common reasons for observing a lack of efficacy in in vivo CNS models with this compound?

Several factors could contribute to a lack of efficacy in in vivo experiments targeting the central nervous system:

  • Insufficient Brain Exposure: The dose administered may not be sufficient to achieve a therapeutic concentration in the brain.

  • Poor BBB Permeability: The compound may have inherent limitations in crossing the blood-brain barrier in the specific animal model or experimental conditions.

  • Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the amount available to cross the BBB.

  • Efflux Transporter Activity: TCS-OX2-29 could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.

  • Experimental Design: Issues with the experimental model, route of administration, or timing of measurements can also lead to inconclusive results.

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent results in in vivo experiments.

This is a common challenge when working with CNS-active compounds. The following steps can help troubleshoot this issue:

Initial Checks:

  • Compound Integrity and Solubility: Verify the purity of your this compound lot. Ensure complete solubilization in the chosen vehicle. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[5][8]

  • Dosing and Administration: Double-check dose calculations and the accuracy of the administration route. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.

Experimental Workflow for Troubleshooting In Vivo Efficacy:

Caption: Troubleshooting workflow for inconsistent in vivo results with TCS-OX2-29.

Issue 2: How to experimentally determine if this compound is reaching the brain.

A multi-tiered approach is recommended to confirm and quantify brain penetrance.

Tier 1: In Vitro Blood-Brain Barrier Models

In vitro models can provide an initial assessment of BBB permeability and identify potential liabilities like efflux transporter activity.

Model Type Description Key Readouts Advantages Limitations
Monolayer Cell Culture (e.g., hCMEC/D3, bEnd.3) A single layer of brain endothelial cells is grown on a semi-permeable membrane.[9]Apparent Permeability (Papp), Efflux Ratio (ER)High-throughput, cost-effectiveLacks the full complexity of the in vivo BBB, may have lower tight junction integrity.[9]
Co-culture Models Brain endothelial cells are co-cultured with other BBB cell types like astrocytes and pericytes.Papp, ER, Transendothelial Electrical Resistance (TEER)More physiologically relevant, tighter junctionsMore complex to set up and maintain

Tier 2: In Vivo Pharmacokinetic Studies

This is the gold standard for determining brain exposure.

Experiment Methodology Key Readouts
Rodent Brain Exposure Study Administer this compound to rodents (e.g., via IV or IP). At various time points, collect blood and brain tissue. Analyze compound concentration in both matrices using LC-MS/MS.Brain and plasma concentration-time profiles, Cmax, Tmax, AUC, Brain-to-Plasma Ratio (Kp), Unbound Brain-to-Plasma Ratio (Kp,uu)

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Monolayer Model
  • Cell Culture: Culture a brain endothelial cell line (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in assay buffer.

  • Permeability Assessment (Apical to Basolateral):

    • Add the compound solution to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Analyze the concentration of TCS-OX2-29 in the basolateral samples using LC-MS/MS.

  • Efflux Ratio Assessment (Basolateral to Apical):

    • Add the compound solution to the basolateral chamber.

    • At the same time points, take samples from the apical chamber.

    • Analyze the concentration of TCS-OX2-29 in the apical samples.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both directions.

    • The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.

Protocol 2: Rodent Pharmacokinetic Study for Brain Penetrance
  • Animal Dosing: Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended route of administration (e.g., intraperitoneal injection).[1]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood (via cardiac puncture or tail vein) and perfuse the brain with saline to remove residual blood.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration-time profiles for both plasma and brain.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both compartments.

    • Determine the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.

Signaling Pathway and Experimental Workflow Diagrams

Orexin_Signaling Orexin_A_B Orexin-A / Orexin-B OX2R Orexin-2 Receptor (OX2R) Orexin_A_B->OX2R Binds Gq Gq Protein OX2R->Gq Activates TCS_OX2_29 TCS-OX2-29 HCl TCS_OX2_29->OX2R Antagonizes PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: Orexin-2 receptor signaling pathway antagonized by TCS-OX2-29 HCl.

Caption: Experimental workflow for assessing brain penetrance of TCS-OX2-29.

References

TCS-OX2-29 hydrochloride stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability, handling, and troubleshooting of TCS-OX2-29 hydrochloride. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a desiccated environment at +4°C for long-term stability. Several suppliers indicate that the compound is stable for shipping at ambient temperatures.[1]

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to one month.[2] Some suppliers suggest that stock solutions in DMSO can be stored at -80°C for up to a year.[2][3] Always ensure the solution is fully thawed and any precipitate is redissolved before use.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in water up to 100 mM and in DMSO up to 25 mM. For in vivo studies, specific formulation protocols are available from some suppliers, often involving a combination of DMSO, PEG300, Tween-80, and saline.[2]

Q4: Is this compound sensitive to light or moisture?

Q5: What is the expected purity of this compound from commercial suppliers?

A5: Commercial suppliers typically provide this compound with a purity of ≥98%, often confirmed by HPLC.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of the compound due to improper storage.- Verify that the solid compound has been stored at +4°C and desiccated. - For solutions, confirm they were prepared fresh or stored appropriately at -20°C or -80°C for a limited time. - Consider performing a purity check of your stock solution using HPLC.
Precipitation of the compound in solution.- Ensure the solution is completely thawed and vortexed before use. - Gentle warming or sonication may be used to redissolve any precipitate, especially for solutions in DMSO.[2] - Verify that the concentration does not exceed the solubility limit in the chosen solvent.
Inaccurate concentration of the stock solution.- The molecular weight of the hydrochloride salt may vary slightly between batches due to hydration. Use the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations. - Ensure accurate weighing of the solid compound and precise measurement of the solvent volume.
Visible changes in the solid compound (e.g., color change, clumping) Absorption of moisture or degradation.- Discard the compound if significant changes in appearance are observed. - Ensure the storage container is tightly sealed and stored in a desiccator at +4°C.

Stability Data Summary

While specific quantitative data on the room temperature stability of this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions to ensure stability.

Form Storage Temperature Duration Additional Notes
Solid +4°CLong-termMust be stored under desiccated conditions.
Solution -20°CUp to 1 monthPrepare fresh if possible. Avoid repeated freeze-thaw cycles.[2]
Solution (in DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This can help identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Use a PDA or UV detector to monitor the elution profile. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

  • Identify and characterize any significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidative Stress (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal Stress (60°C, Solid & Solution) prep_stock->thermal Apply Stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Apply Stress sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If needed interpretation Calculate % Degradation Characterize Degradants hplc->interpretation

Caption: Workflow for Forced Degradation Study of TCS-OX2-29 HCl.

signaling_pathway cluster_antagonist Mechanism of Action orexin_a Orexin-A ox2r OX2 Receptor orexin_a->ox2r Activates tcs TCS-OX2-29 HCl tcs->ox2r Blocks gq Gq Protein ox2r->gq Activates plc PLC gq->plc erk ERK1/2 Phosphorylation gq->erk ip3 IP3 Accumulation plc->ip3 cellular_response Cellular Response (e.g., Wakefulness) ip3->cellular_response erk->cellular_response

Caption: TCS-OX2-29 HCl blocks Orexin-A signaling at the OX2 receptor.

References

troubleshooting inconsistent results with TCS-OX2-29 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCS-OX2-29 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this selective orexin-2 receptor (OX2R) antagonist and to help troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R).[1][2][3] Its mechanism of action involves binding to the OX2R, thereby blocking the binding of the endogenous orexin (B13118510) peptides (Orexin-A and Orexin-B) and inhibiting the downstream signaling pathways they would normally activate.[4][5][6][7][8] This compound exhibits high selectivity for the OX2R over the orexin-1 receptor (OX1R).[1][2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[9] For long-term storage, it is recommended to store the solid compound at +4°C under desiccating conditions.[9] Stock solutions can be stored at -20°C for up to one month, though it is always best to use freshly prepared solutions for experiments.[3]

Q3: I am observing inconsistent or weaker-than-expected effects in my in vivo experiments. What are some potential causes?

A3: Inconsistent in vivo results with orexin receptor antagonists can stem from several factors:

  • Timing of Administration: The activity of the endogenous orexin system follows a circadian rhythm, with higher levels during the active phase. Administering this compound at a consistent time of day is crucial for reproducible results.

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to orexin receptor modulation. Additionally, sex differences in baseline physiology and drug metabolism can influence outcomes. It is advisable to use a consistent, well-characterized animal model and to either use a single sex or properly power studies to account for sex-based differences.

  • Route of Administration and Pharmacokinetics: The bioavailability and brain penetration of the compound can vary depending on the route of administration (e.g., intraperitoneal, intracerebroventricular). Ensure the chosen route is appropriate for the experimental question and that the dosing regimen achieves the desired target engagement.

  • Habituation and Stress: Stress can significantly impact the orexin system and the physiological readouts being measured. Ensure animals are adequately habituated to the experimental procedures and environment to minimize stress-induced variability.

Q4: My in vitro assay results are variable. What should I check?

A4: For in vitro experiments, consider the following:

  • Cell Line and Receptor Expression: Ensure the cell line used expresses a functional orexin-2 receptor at sufficient levels. If using transfected cells, verify the expression and functionality of the receptor.

  • Compound Stability in Media: While generally stable, prolonged incubation in certain media formulations at 37°C could potentially lead to degradation. Prepare fresh dilutions of the compound for each experiment.

  • Assay Conditions: Optimize agonist concentrations (if used to compete against the antagonist), incubation times, and cell density to ensure the assay is running within a sensitive and reproducible range.

Quantitative Data

The following table summarizes key quantitative parameters for TCS-OX2-29.

ParameterValueSpeciesAssay SystemReference
IC50 40 nMHumanCHO cells expressing OX2R[1][2][3][9][10]
Selectivity >250-foldHumanCHO cells expressing OX1R and OX2R[1][2][3]
pKi 7.5HumanCHO cells expressing OX2R[2]

Experimental Protocols

1. Inhibition of Orexin A-Induced ERK1/2 Phosphorylation in CHO-OX2R Cells

This protocol outlines a general procedure for assessing the antagonist activity of this compound by measuring its ability to inhibit Orexin A-induced phosphorylation of ERK1/2.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (CHO-OX2R).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Serum-free medium.

  • Orexin-A peptide.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed CHO-OX2R cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Prepare various concentrations of this compound in serum-free medium. Aspirate the starvation medium and pre-incubate the cells with the this compound solutions for 30 minutes.

  • Agonist Stimulation: Add Orexin-A to a final concentration that elicits a submaximal response (e.g., EC80) to the wells containing this compound and to a positive control well (Orexin-A only). Incubate for 5-10 minutes at 37°C. Include a vehicle control well (serum-free medium only).

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the primary antibody against t-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample. Determine the inhibitory effect of this compound on Orexin A-induced ERK1/2 phosphorylation.

2. Inhibition of Orexin A-Induced IP3 Accumulation

This protocol provides a general framework for measuring the inhibition of Orexin A-induced inositol (B14025) triphosphate (IP3) accumulation by this compound. This is often performed using a competitive binding assay kit.

Materials:

  • CHO-OX2R cells.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • Orexin-A peptide.

  • This compound.

  • IP3 assay kit (e.g., a competitive ELISA or HTRF-based kit).

  • Cell lysis reagent (provided with the kit or compatible with the assay).

Procedure:

  • Cell Culture: Seed CHO-OX2R cells in a suitable multi-well plate (e.g., 96-well) and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and a standard concentration of Orexin-A (e.g., EC80) in assay buffer.

  • Antagonist Pre-incubation: Aspirate the culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the Orexin-A solution to the wells and incubate for a time determined by optimization (typically short, e.g., 30-60 seconds) at 37°C.

  • Cell Lysis and IP3 Measurement: Stop the reaction and lyse the cells according to the IP3 assay kit manufacturer's instructions.

  • Assay Performance: Perform the IP3 measurement following the kit's protocol. This typically involves a competitive binding reaction where the IP3 from the cell lysate competes with a labeled IP3 tracer for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using the provided IP3 standards. Calculate the concentration of IP3 in each sample based on the standard curve. Determine the percent inhibition of Orexin A-induced IP3 accumulation by this compound at each concentration and calculate the IC50 value.

Visualizations

Orexin_2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX2R OX2R Orexin-A/B->OX2R Activates Gq Gαq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK_activation ERK1/2 Activation PKC->ERK_activation Leads to Ca_release->ERK_activation Contributes to TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Inhibits

Caption: Orexin-2 Receptor Signaling Pathway and Point of Inhibition by TCS-OX2-29.

Experimental_Workflow start Start: Seed Cells (e.g., CHO-OX2R) serum_starve Serum Starve Cells start->serum_starve pre_incubate Pre-incubate with This compound serum_starve->pre_incubate stimulate Stimulate with Orexin-A pre_incubate->stimulate lyse Lyse Cells and Collect Supernatant stimulate->lyse assay Perform Downstream Assay (e.g., Western Blot for p-ERK or IP3 Accumulation Assay) lyse->assay analyze Data Analysis and Quantification assay->analyze end End: Determine IC50 analyze->end

References

TCS-OX2-29 hydrochloride dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS-OX2-29 hydrochloride.

Dose-Response Characteristics

This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] Its primary mechanism of action is to block the binding of orexin-A and orexin-B to OX2R, thereby inhibiting downstream signaling pathways.[1][3]

Quantitative Data Summary

ParameterValueSpecies/Cell LineNotesReference
IC₅₀ 40 nMHumanFor orexin-2 receptor (OX2R)[1][2][3][4]
pKi 7.5Not SpecifiedFor orexin-2 receptor (OX2R)[1]
Selectivity >250-foldHumanSelectivity for OX2R over OX1R (OX1R IC₅₀ >10,000 nM)[1][2][4]
ED₅₀ (in vivo) 3.5 nMRat (Intra-CA1)Effective dose for 50% reduction of morphine conditioned place preference (CPP) during acquisition.[5]
ED₅₀ (in vivo) 5.78 nMRat (Intra-CA1)Effective dose for 50% reduction of morphine CPP during expression.[5]
In vivo Dose (IPP) 5-10 mg/kgMouse (NMRI)Suppressed conditioned place preference (CPP) acquisition and expression.[1]
In vivo Dose (Intra-DG) Not SpecifiedRatUsed to investigate the role of OX2R in methamphetamine-seeking behavior.[5]
In vivo Dose 0.5 mg/kgRatInvestigated effects on morphine tolerance.[6]

Physicochemical and Storage Information

ParameterValueReference
Molecular Weight 433.97 g/mol (hydrochloride salt)[3]
Formula C₂₃H₃₁N₃O₃·HCl[3]
Solubility Soluble to 100 mM in water; 25 mM in DMSO[3]
Storage (Powder) Desiccate at +4°C[3]
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

In Vitro Dose-Response Curve Analysis using a Functional Assay (e.g., Calcium Mobilization)

This protocol describes a general workflow for determining the IC₅₀ of this compound in a cell line expressing the orexin-2 receptor.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R) in appropriate media.

  • Plate cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 0.5%.

3. Calcium Assay Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the various concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Add a fixed concentration of an orexin (B13118510) receptor agonist (e.g., Orexin-A, at its EC₈₀ concentration) to all wells to stimulate the receptor.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data by setting the response in the absence of the antagonist (agonist only) as 100% and the response in the absence of the agonist as 0%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_membrane Cell Membrane OX2R Orexin-2 Receptor (OX2R) Gq Gq Protein OX2R->Gq Activates Orexin_A Orexin-A Orexin_A->OX2R Binds & Activates TCS_OX2_29 TCS-OX2-29 Hydrochloride TCS_OX2_29->OX2R Binds & Inhibits PLC PLC Gq->PLC IP3 IP3 Accumulation PLC->IP3 ERK ERK1/2 Phosphorylation PLC->ERK Response Cellular Response IP3->Response ERK->Response

Caption: this compound signaling pathway.

experimental_workflow start Start cell_prep Prepare hOX2R-expressing cells in 96-well plate start->cell_prep compound_prep Prepare serial dilutions of TCS-OX2-29 HCl cell_prep->compound_prep dye_loading Load cells with calcium-sensitive dye compound_prep->dye_loading antagonist_incubation Incubate cells with TCS-OX2-29 HCl dye_loading->antagonist_incubation agonist_addition Add Orexin-A (agonist) to stimulate cells antagonist_incubation->agonist_addition measurement Measure fluorescence (calcium response) agonist_addition->measurement data_analysis Normalize data and plot dose-response curve measurement->data_analysis ic50 Determine IC50 value data_analysis->ic50 end End ic50->end

Caption: In vitro dose-response experimental workflow.

Troubleshooting and FAQs

Q1: My IC₅₀ value for this compound is significantly higher than the reported 40 nM. What could be the issue?

A1:

  • Compound Integrity: Ensure the compound has been stored correctly (desiccated at +4°C for powder, protected from light) and that stock solutions are not subjected to multiple freeze-thaw cycles.[3][4] Consider preparing fresh stock solutions.

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure your stock solution in DMSO is fully dissolved before making serial dilutions in aqueous assay buffer. Precipitates can lead to inaccurate concentrations.

  • Assay Conditions: The IC₅₀ value can be influenced by the concentration of the agonist used for stimulation. If the agonist concentration is too high, it may require a higher concentration of the antagonist to achieve inhibition. We recommend using the agonist at its EC₈₀ concentration.

  • Cell Health: Ensure the cells are healthy and not overgrown, as this can affect receptor expression and signaling.

Q2: I am observing high variability between replicate wells in my dose-response experiment. How can I improve consistency?

A2:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding compounds to the plate. Use calibrated pipettes.

  • Cell Plating Uniformity: Ensure a uniform cell density across all wells of the plate. Uneven cell distribution can lead to variable responses.

  • Mixing: Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.

  • Edge Effects: Be aware of potential "edge effects" in 96-well plates. If observed, consider not using the outer wells for experimental data.

Q3: Can I use this compound for in vivo studies?

A3: Yes, this compound is active in vivo.[1][5][7] It has been administered via intraperitoneal (i.p.) injection and direct microinjection into brain regions.[1][5] The appropriate vehicle and dose will depend on the specific animal model and research question. For in vivo use, it's crucial to ensure complete dissolution of the compound. A suggested vehicle formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q4: How does this compound inhibit the orexin-2 receptor?

A4: this compound is a competitive antagonist. It binds to the orexin-2 receptor and prevents the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. This blockade inhibits downstream signaling pathways, such as the Gq-protein-mediated increase in intracellular IP3 and subsequent calcium mobilization, as well as ERK1/2 phosphorylation.[1][3]

References

minimizing vehicle effects in TCS-OX2-29 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCS-OX2-29 hydrochloride. Our aim is to help you minimize vehicle-related effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, it is soluble up to 100 mM.[1] For DMSO, solubility is reported to be between 10 mM and 25 mM.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare fresh solutions for each experiment if possible.[1] If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What are the initial signs that the vehicle may be affecting my experimental results?

A3: Vehicle-induced artifacts can manifest in several ways, including:

  • Changes in baseline electrophysiological recordings (e.g., shifts in holding current or membrane potential).

  • Alterations in cell morphology (e.g., swelling or shrinking).

  • Spontaneous firing or changes in firing patterns of neurons.

  • Drift in recording parameters over time.

Q4: What is the maximum concentration of DMSO that is generally considered safe for in vitro experiments?

A4: The final concentration of DMSO in your experimental solution should be kept as low as possible, typically below 0.1%. While some cell types may tolerate higher concentrations, it is crucial to perform a vehicle control experiment to determine the maximum tolerated concentration in your specific experimental setup.

Troubleshooting Guide

Problem 1: I am observing significant changes in my baseline recordings after applying the vehicle control (e.g., DMSO in saline).

  • Question: Is the final concentration of the vehicle too high?

    • Answer: High concentrations of solvents like DMSO can have direct effects on cell membranes and ion channels. Prepare a dilution series of your vehicle to determine the highest concentration that does not produce significant changes in your baseline recordings. Aim to use a final vehicle concentration that is well below this threshold.

  • Question: Was the vehicle control solution properly mixed and diluted?

    • Answer: Inadequate mixing can lead to localized high concentrations of the vehicle. Ensure thorough vortexing and mixing when preparing your final experimental solutions.

Problem 2: The response to my drug, this compound, is not consistent across experiments.

  • Question: Is the stock solution of this compound fully dissolved?

    • Answer: Precipitates in the stock solution will lead to inaccurate final concentrations. Before each use, visually inspect the stock solution to ensure it is clear and free of any solid particles.[1] If necessary, gently warm the solution to aid dissolution.

  • Question: Are you using a fresh dilution of the drug for each experiment?

    • Answer: The stability of diluted solutions can vary. It is best practice to prepare fresh dilutions of this compound from your stock solution for each experiment to ensure consistent potency.[1]

Problem 3: I am seeing a gradual drift in my recordings after applying the drug solution.

  • Question: Could the vehicle be affecting the stability of your recording setup?

    • Answer: Some vehicles can interact with components of the experimental apparatus, such as tubing or electrodes. Ensure that all materials are compatible with the chosen solvent. Additionally, check for any leaks in your perfusion system that could lead to gradual changes in the bath solution.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventMaximum SolubilitySource(s)
Water100 mM[1]
DMSO10 mM - 25 mM[1][2]
Ethanol44 mg/mL - 80 mg/mL[2]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Minimize Vehicle Effects

This protocol outlines the key steps for applying this compound while minimizing the influence of the vehicle.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare your extracellular recording solution (e.g., artificial cerebrospinal fluid, aCSF).

    • Prepare the vehicle control solution by adding the same volume of DMSO to the aCSF as you will use for the drug solution. For example, for a final DMSO concentration of 0.1%, add 1 µL of DMSO to 1 mL of aCSF.

    • Prepare the final drug solution by diluting the this compound stock solution into the aCSF to achieve the desired final concentration. Ensure the final DMSO concentration is identical to the vehicle control.

  • Cell Preparation and Recording:

    • Prepare your cells (e.g., cultured neurons or brain slices) according to your standard protocol.

    • Establish a stable whole-cell patch-clamp recording with a healthy cell.

    • Allow the baseline recording to stabilize for at least 5-10 minutes before any application.

  • Application of Solutions:

    • Begin by perfusing the vehicle control solution for a period equivalent to the planned drug application time. This will allow you to observe any effects of the vehicle alone.

    • After the vehicle control application, wash the cell with the standard extracellular solution until the baseline returns to its initial state.

    • Apply the this compound solution for the desired duration.

    • Wash out the drug with the standard extracellular solution and monitor the recording for recovery.

  • Data Analysis:

    • Compare the baseline recording before any application to the recording during the vehicle control application. Any changes observed during the vehicle application should be considered artifacts.

    • Subtract any vehicle-induced effects from the effects observed during the drug application to isolate the specific action of this compound.

Visualizations

VehicleSelectionWorkflow start Start: Select Vehicle for TCS-OX2-29 HCl solubility Is the compound soluble in a biocompatible solvent (e.g., water, saline)? start->solubility use_aqueous Use aqueous solution as vehicle. solubility->use_aqueous Yes use_dmso Use DMSO as vehicle. solubility->use_dmso No prepare_solutions Prepare stock and final solutions with the chosen vehicle. use_aqueous->prepare_solutions test_dmso_conc Determine max tolerated DMSO concentration (typically <0.1%). use_dmso->test_dmso_conc test_dmso_conc->prepare_solutions end_workflow Proceed with experiment. prepare_solutions->end_workflow

Caption: A decision workflow for selecting a suitable vehicle for this compound experiments.

ExperimentalWorkflow start Start: Stable Baseline Recording apply_vehicle Apply Vehicle Control start->apply_vehicle washout1 Washout with Control Solution apply_vehicle->washout1 apply_drug Apply TCS-OX2-29 HCl washout1->apply_drug washout2 Washout with Control Solution apply_drug->washout2 analyze Analyze Data (Subtract Vehicle Effects) washout2->analyze end_exp End Experiment analyze->end_exp

Caption: Recommended experimental workflow for applying compound and vehicle control to minimize artifacts.

References

TCS-OX2-29 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of TCS-OX2-29 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it under desiccating conditions at +4°C. For extended storage, some suppliers recommend -20°C.[1] Always refer to the manufacturer's specific instructions on the product datasheet.

Q2: What is the recommended procedure for preparing and storing this compound solutions?

For optimal results, it is best to prepare solutions of this compound on the day of use.[2] If storage is necessary, solutions can be kept at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[2]

Q3: I see precipitates in my this compound solution after thawing. What should I do?

Precipitation upon thawing can occur. Gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use.[2] If the precipitate does not dissolve, this may be an indication of degradation or solubility issues, and a fresh solution should be prepared.

Q4: Are there any known degradation products of this compound?

Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound. However, based on its chemical structure, potential degradation pathways can be hypothesized.

Q5: What are the potential degradation pathways for this compound?

The structure of TCS-OX2-29 contains an amide bond, which can be susceptible to hydrolysis under acidic or basic conditions.[3][4] This would lead to the cleavage of the molecule into a carboxylic acid and an amine. Additionally, the pyridine (B92270) ring in the structure may be susceptible to photodegradation upon exposure to light, particularly UV light.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.1. Review storage and handling procedures. 2. Prepare a fresh stock solution from solid compound. 3. Perform a quality control check of the new solution (e.g., HPLC-MS) to confirm identity and purity.
Change in physical appearance of the solid (e.g., color, clumping) Uptake of moisture or potential degradation.Do not use the compound. Contact the supplier for a replacement. Ensure proper desiccated storage for new vials.
Difficulty dissolving the compound Incorrect solvent or potential degradation leading to less soluble products.1. Confirm the recommended solvent and concentration from the supplier's datasheet. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM). 2. If solubility issues persist with a fresh vial, consider performing a forced degradation study to investigate stability under your experimental conditions.

Hypothetical Degradation Pathway: Hydrolysis

Based on the chemical structure of TCS-OX2-29, the amide bond is a potential site for hydrolytic degradation.

G cluster_reactants Reactants cluster_products Potential Hydrolysis Products TCS This compound Hydrolysis Hydrolysis TCS->Hydrolysis Amide Bond Cleavage Water Water (H₂O) (under acidic or basic conditions) Water->Hydrolysis CarboxylicAcid Carboxylic Acid Derivative Amine Amine Derivative Hydrolysis->CarboxylicAcid Hydrolysis->Amine

Caption: Hypothetical hydrolytic degradation of TCS-OX2-29.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions.[8][9][10]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.[8][11]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

    • Identify and quantify the parent peak and any new peaks (potential degradation products).

    • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photodegradation (UV light) Stock->Photo Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: TCS-OX2-29 Hydrochloride and Animal Motor Function

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TCS-OX2-29 hydrochloride in animal studies. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful implementation of your experiments focusing on motor function.

Impact on Motor Function: Summary of Findings

This compound is a potent and selective orexin-2 receptor (OX2R) antagonist.[1] The orexin (B13118510) system is known to play a role in the regulation of sleep, wakefulness, and other physiological processes.[2] Based on available preclinical data, selective orexin receptor antagonists appear to have a favorable profile concerning motor side effects when compared to other classes of sedative-hypnotics.

Studies in rodents have been conducted to assess the impact of TCS-OX2-29 on locomotor activity. The available data suggests that at doses effective for other central nervous system targets, TCS-OX2-29 does not significantly impair locomotor function.

Quantitative Data on Motor Function

While extensive dedicated motor function studies with detailed quantitative data for TCS-OX2-29 are limited in publicly available literature, some studies provide valuable insights.

Table 1: Effect of this compound on Locomotor Activity in an Open Field Test in Rats

Dosage of TCS-OX2-29 (intracerebroventricular)Animal ModelKey Finding on Locomotor ActivitySource
1, 3, 10, and 30 nMMale Wistar ratsNo significant change in the total distance traveled during a 10-minute test period.[3][4]Sadeghi et al.
10 and 30 nMMale Wistar ratsDid not alter the distance traveled during the 10-minute test period.[4]Sadeghi et al.

Note: The primary focus of these studies was not on motor function, but locomotor activity was measured as a confounding variable. Further dedicated studies are needed to fully characterize the motor profile of TCS-OX2-29.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for assessing motor function in rodents, which can be adapted for studies involving this compound.

Open Field Test

The open field test is a common method to assess general locomotor activity and anxiety-like behavior.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software

  • This compound solution

  • Vehicle solution (e.g., saline, DMSO)

  • Experimental animals (rats or mice)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, intracerebroventricular). The timing of administration relative to the test should be consistent.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Recording: Record the animal's activity using the video tracking software for a predefined period (typically 5-10 minutes).

  • Parameters to Measure:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

    • Velocity

  • Apparatus Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Rotarod Test

The rotarod test is a standard method for assessing motor coordination and balance.

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle solution

  • Experimental animals (mice are commonly used)

Procedure:

  • Training: Acclimate the animals to the rotarod apparatus for several days before the experiment. This typically involves placing the animals on the rod at a low, constant speed.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Test Protocol:

    • Place the animal on the rotating rod.

    • The rod can be set to a constant speed or an accelerating speed protocol.

    • Record the latency to fall from the rod. A trial may have a maximum duration (e.g., 300 seconds).

  • Multiple Trials: Conduct multiple trials for each animal with an appropriate inter-trial interval.

  • Apparatus Cleaning: Clean the rod between each animal.

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter during their experiments with this compound.

FAQs

  • Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

    • A1: this compound is soluble in water and DMSO.[5][6] For in vivo preparations, a common vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to perform solubility tests and ensure the vehicle itself does not have behavioral effects.

  • Q2: Does this compound have a sedative effect that could be misinterpreted as motor impairment?

    • A2: As an orexin receptor antagonist, TCS-OX2-29 is expected to promote sleep.[2] However, the available data from open field tests in rats suggests that at certain doses, it does not reduce overall locomotor activity.[3][4] It is important to differentiate between sedation and direct motor impairment. Including a comprehensive behavioral battery and observing the animals for signs of sleep can help in this differentiation.

  • Q3: What is the expected onset and duration of action of this compound in rodents?

    • A3: The pharmacokinetic profile can vary depending on the dose and route of administration. It is recommended to conduct pilot studies to determine the optimal time window for behavioral testing after drug administration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in motor function data between animals in the same group. - Improper handling and stress induction.- Inconsistent drug administration.- Genetic variability within the animal strain.- Environmental factors (e.g., noise, light).- Handle animals gently and consistently.- Ensure accurate and consistent dosing and administration technique.- Use a sufficient number of animals to account for individual differences.- Maintain a controlled and consistent testing environment.
Animals show signs of distress or unusual behavior after drug administration. - Adverse reaction to the compound or vehicle.- The dose may be too high.- Carefully observe animals after administration.- Conduct a dose-response study to identify a well-tolerated and effective dose.- Evaluate the vehicle for any potential adverse effects.
No observable effect on motor function at the tested doses. - The selected doses are too low.- The timing of the behavioral test does not coincide with the peak effect of the drug.- The chosen motor function test is not sensitive enough to detect subtle changes.- Perform a dose-response study.- Conduct a time-course study to determine the optimal testing window.- Consider using a more challenging motor task or a battery of different tests.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanism of action is crucial for interpreting experimental results.

Orexin 2 Receptor (OX2R) Signaling Pathway

TCS-OX2-29 acts as an antagonist at the OX2R, a G-protein coupled receptor (GPCR). Orexin-A and Orexin-B are the endogenous ligands for this receptor. The binding of orexins to OX2R can activate multiple intracellular signaling cascades.

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R TCS-OX2-29 TCS-OX2-29 TCS-OX2-29->OX2R Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified Orexin 2 Receptor (OX2R) signaling pathway.

Experimental Workflow for Assessing Motor Function

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation B Randomization into Treatment Groups A->B D Drug Administration B->D C Preparation of TCS-OX2-29 and Vehicle Solutions C->D E Motor Function Testing (Open Field / Rotarod) D->E Time Interval F Data Collection and Quantification E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow for motor function assessment.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: TCS-OX2-29 Hydrochloride vs. Suvorexant

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of insomnia therapeutics, orexin (B13118510) receptor antagonists have emerged as a novel class of drugs that regulate the sleep-wake cycle by targeting the orexin neuropeptide system. This guide provides a detailed comparison of the in vivo efficacy of TCS-OX2-29 hydrochloride, a selective orexin-2 receptor (OX2R) antagonist, and suvorexant, a dual orexin-1 and -2 receptor (OX1R/OX2R) antagonist. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds based on available preclinical data.

Mechanism of Action: A Tale of Two Receptors

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a central promoter of wakefulness. Antagonizing these receptors is a key strategy for inducing sleep.

  • Suvorexant , as a dual orexin receptor antagonist (DORA), blocks the activity of both OX1R and OX2R. This non-selective approach leads to a broad suppression of the orexin system's wake-promoting signals.[1]

  • This compound is a selective orexin-2 receptor antagonist (SORA). Its targeted action on OX2R is based on the understanding that this receptor subtype plays a predominant role in the regulation of sleep and wakefulness.[2]

In Vivo Efficacy: A Head-to-Head Comparison in Rodent Models

Direct comparative studies of this compound and suvorexant are limited. However, a study comparing suvorexant to another potent and selective OX2R antagonist, referred to as Compound 1m, in C57BL/6J mice provides valuable insights into the differential effects of selective versus dual orexin receptor antagonism on sleep architecture.[1] Additionally, a separate study investigated the effects of TCS-OX2-29 administered intracerebroventricularly (ICV) in rats.[2]

Quantitative Data Summary

The following tables summarize the key in vivo efficacy data from these studies. It is important to note the differences in the compounds and experimental protocols when interpreting these results.

Table 1: Effects on Wakefulness and Non-Rapid Eye Movement (NREM) Sleep in Mice (Oral Administration) [1]

ParameterVehicleSuvorexant (30 mg/kg)Compound 1m (OX2R Antagonist) (30 mg/kg)
Total Wake Time (0-6h post-dose) 211.8 ± 6.9 min174.1 ± 7.2 min179.9 ± 9.1 min
Total NREM Sleep Time (0-6h post-dose) 124.1 ± 6.2 min155.3 ± 6.5 min154.8 ± 8.7 min
NREM Sleep Episode Duration (0-6h post-dose) 2.1 ± 0.1 min2.5 ± 0.2 min2.2 ± 0.1 min
Latency to NREM Sleep 24.7 ± 4.1 min14.5 ± 2.9 min16.2 ± 3.5 min*

*p < 0.05 vs. Vehicle

Table 2: Effects on Rapid Eye Movement (REM) Sleep in Mice (Oral Administration) [1]

ParameterVehicleSuvorexant (30 mg/kg)Compound 1m (OX2R Antagonist) (30 mg/kg)
Total REM Sleep Time (0-6h post-dose) 24.1 ± 1.5 min30.6 ± 1.8 min25.3 ± 1.9 min
REM Sleep Episode Duration (0-6h post-dose) 1.6 ± 0.1 min2.0 ± 0.1 min1.7 ± 0.1 min
Latency to REM Sleep 58.9 ± 5.9 min35.1 ± 4.6 min*55.4 ± 8.1 min

*p < 0.05 vs. Vehicle

Table 3: Effects of TCS-OX2-29 on Sleep-Wakefulness in Rats (Intracerebroventricular Administration) [2]

ParameterVehicleTCS-OX2-29 (10 nmol)
Total Wake Time DecreasedSignificantly Decreased
Average Wake Episode Duration No ChangeDecreased
Total REM Sleep Time No ChangeIncreased
Number of REM Episodes No ChangeIncreased

Experimental Protocols

Study 1: Comparative Efficacy of a Selective OX2R Antagonist (Compound 1m) and Suvorexant in Mice[1]
  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: Suvorexant (10 and 30 mg/kg), Compound 1m (10, 30, and 90 mg/kg), or vehicle were administered orally (p.o.) at the beginning of the dark (active) period.

  • Sleep-Wake Analysis: Electroencephalogram (EEG) and electromyogram (EMG) were recorded for 24 hours. Sleep-wake stages (wakefulness, NREM sleep, and REM sleep) were scored in 10-second epochs.

  • Parameters Measured: Total time spent in each stage, episode duration, and latency to the first episode of NREM and REM sleep.

Study 2: Efficacy of TCS-OX2-29 in Rats[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: TCS-OX2-29 (1, 3, and 10 nmol) or vehicle was administered via intracerebroventricular (ICV) injection.

  • Sleep-Wake Analysis: EEG and EMG were recorded to monitor sleep-wakefulness states.

  • Parameters Measured: Changes in the amount and pattern of wakefulness and REM sleep.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of orexin receptors and a generalized experimental workflow for in vivo sleep studies.

Orexin_Signaling_Pathway cluster_Antagonists Antagonists cluster_Receptors Orexin Receptors cluster_Downstream Downstream Effects TCS_OX2_29 TCS-OX2-29 (Selective OX2R Antagonist) OX2R OX2R TCS_OX2_29->OX2R Suvorexant Suvorexant (Dual Antagonist) OX1R OX1R Suvorexant->OX1R Suvorexant->OX2R Wakefulness Promotion of Wakefulness OX1R->Wakefulness OX2R->Wakefulness Orexin_A Orexin-A Orexin_A->OX1R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R

Caption: Orexin Signaling Pathway and Antagonist Action.

Experimental_Workflow Animal_Model Rodent Model Selection (e.g., C57BL/6J Mice) Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Post-Surgical Recovery Period Surgery->Recovery Habituation Habituation to Recording Environment Recovery->Habituation Drug_Admin Drug Administration (Oral or ICV) Habituation->Drug_Admin Data_Acq 24h EEG/EMG Data Acquisition Drug_Admin->Data_Acq Data_Analysis Sleep Stage Scoring & Quantitative Analysis Data_Acq->Data_Analysis Results Comparison of Sleep Parameters (Latency, Duration, Architecture) Data_Analysis->Results

Caption: In Vivo Sleep Study Experimental Workflow.

Discussion

The available preclinical data suggests that both selective OX2R antagonism and dual OX1R/OX2R antagonism effectively promote sleep by reducing wakefulness and increasing NREM sleep. However, there appear to be key differences in their effects on sleep architecture, particularly concerning REM sleep.

Suvorexant, the dual antagonist, demonstrates a significant increase in both NREM and REM sleep, as well as the consolidation of these sleep episodes.[1] This suggests a broad-spectrum sleep-promoting effect. In contrast, the selective OX2R antagonist (Compound 1m) primarily increases NREM sleep time with minimal impact on REM sleep.[1] The data for TCS-OX2-29, although from a different study with a different administration route, also points towards a significant effect on REM sleep promotion.[2]

The choice between a selective OX2R antagonist and a dual antagonist may depend on the specific therapeutic goal. A selective OX2R antagonist might offer a more targeted approach to inducing NREM sleep with potentially fewer effects on REM sleep architecture. A dual antagonist like suvorexant may provide a more robust and comprehensive sleep-promoting effect, impacting both NREM and REM sleep.

Further head-to-head in vivo studies using standardized protocols are necessary to definitively delineate the comparative efficacy and potential advantages of this compound versus suvorexant. These studies should focus on a comprehensive analysis of sleep architecture, including sleep onset latency, sleep maintenance, and the quality of both NREM and REM sleep.

References

A Head-to-Head Battle of Selectivity: TCS-OX2-29 Hydrochloride vs. SB-334867 for Orexin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of orexin (B13118510) receptor modulation, the choice of a selective antagonist is paramount. This guide provides a comprehensive comparison of two prominent orexin receptor antagonists, TCS-OX2-29 hydrochloride and SB-334867, focusing on their receptor selectivity, backed by experimental data and detailed protocols.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven overview to inform the selection of the most appropriate tool for their specific research needs.

At a Glance: Key Differences in Selectivity

This compound and SB-334867 exhibit distinct and opposing selectivity profiles for the two orexin receptor subtypes, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). TCS-OX2-29 is a potent and highly selective antagonist for OX2R, while SB-334867 is a selective antagonist for OX1R.

Quantitative Comparison of Receptor Affinity and Potency

The following table summarizes the key quantitative data on the selectivity of this compound and SB-334867, derived from various in vitro studies.

ParameterThis compoundSB-334867Reference
Primary Target Orexin 2 Receptor (OX2R)Orexin 1 Receptor (OX1R)
OX1R Affinity (pKi) Not widely reported as a primary metric; IC50 >10,000 nM7.17[1][2]
OX2R Affinity (pKi) 7.56.1[3]
OX1R Potency (IC50/pKb) IC50: >10,000 nMpKb: 7.2[1]
OX2R Potency (IC50/pKb) IC50: 40 nMpKb: < 5[4]
Selectivity >250-fold for OX2R over OX1R~50-fold for OX1R over OX2R[4][5]

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pKb is the negative logarithm of the dissociation constant (Kb) for an antagonist, indicating its potency in a functional assay. IC50 is the half-maximal inhibitory concentration. Higher pKi/pKb values and lower IC50 values indicate greater affinity/potency.

Off-Target Effects: A Critical Consideration

A crucial aspect of any pharmacological tool is its specificity. TCS-OX2-29 has been shown to be highly selective for the OX2R, having been tested against a broad panel of other receptors and ion channels with minimal cross-reactivity.

In contrast, while SB-334867 is selective for the OX1R over the OX2R, it has been reported to exhibit some affinity for other receptors, notably the serotonin (B10506) 5-HT2B and 5-HT2C receptors, with pKi values of 5.4 and 5.3, respectively[6]. This is an important consideration for researchers, as off-target effects can confound experimental results.

Experimental Protocols: How Selectivity is Determined

The data presented in this guide are primarily derived from in vitro binding and functional assays. Below are detailed methodologies for key experiments used to characterize the selectivity of these antagonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO cells expressing human OX1R or OX2R homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation membrane_pellet->incubation radioligand Radiolabeled Ligand (e.g., [3H]-EMPA for OX2R) radioligand->incubation competitor Test Compound (TCS-OX2-29 or SB-334867) competitor->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation competition_curve Competition Curve Generation scintillation->competition_curve ki_calculation Ki Calculation competition_curve->ki_calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm orexin Orexin receptor Orexin Receptor (OX1R or OX2R) orexin->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R antagonist Antagonist (TCS-OX2-29 or SB-334867) antagonist->receptor Blocks calcium_release Ca2+ Release er->calcium_release downstream Downstream Signaling calcium_release->downstream Activates

References

A Comparative Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of TCS-OX2-29 hydrochloride as a potent and selective antagonist for the orexin-2 receptor (OX2R). Through a detailed comparison with other known orexin (B13118510) receptor antagonists, supported by experimental data and methodologies, this document serves as a valuable resource for researchers in neuroscience, sleep biology, and drug discovery.

Introduction to Orexin Signaling and its Therapeutic Potential

The orexin system, comprising neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of sleep-wake states, appetite, and reward pathways.[1] Dysregulation of this system is implicated in various neurological disorders, particularly narcolepsy and insomnia. Consequently, orexin receptor antagonists have emerged as promising therapeutic agents. While dual orexin receptor antagonists (DORAs) like suvorexant and almorexant (B167863) have seen clinical success, selective antagonists offer the potential for more targeted therapeutic effects with fewer off-target side effects.[1][2] this compound was the first non-peptide antagonist developed with high selectivity for the OX2R subtype.

Orexin-2 Receptor (OX2R) Signaling Pathway

The OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse intracellular signaling cascades. Upon agonist binding, Gq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gi coupling inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, Gs coupling can stimulate adenylyl cyclase. A downstream consequence of OX2R activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]

OX2R_Signaling_Pathway Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Agonist TCS TCS-OX2-29 Hydrochloride Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation Ca_release->ERK PKC->ERK cAMP ↓ cAMP AC->cAMP TCS->OX2R Antagonist

Caption: OX2R Signaling Cascade

Performance Comparison of this compound

This compound demonstrates high potency and selectivity for the OX2R. The following tables summarize its performance in comparison to other notable orexin receptor antagonists based on published experimental data.

Table 1: Binding Affinity and Kinetics at the Orexin-2 Receptor
CompoundTypepKi at OX2RIC50 at OX2R (nM)Selectivity (OX1R IC50 / OX2R IC50)Dissociation Rate (k_off, min⁻¹)
TCS-OX2-29 Selective OX2R Antagonist 7.5 [3][4]40 [2]>250-fold [2]0.22 [3]
SuvorexantDual Antagonist8.9[5]56[2]~0.9Slow (not specified)[3]
AlmorexantDual Antagonist8.0[5]15[2]~1.10.005[3]
EMPASelective OX2R Antagonist8.9[5]--Fast (not specified)[3]
SB-334867Selective OX1R Antagonist6.1[5]>10,000<0.1-
SB-408124Selective OX1R Antagonist6.0[5]---
Compound 1mSelective OX2R Antagonist-27[2]~111-fold-
JNJ-10397049Selective OX2R Antagonist--High (not specified)-
Table 2: Functional Activity of Orexin Receptor Antagonists
CompoundFunctional AssayCell LineEffect
TCS-OX2-29 IP3 AccumulationCHO-OX2RInhibition of orexin-A induced response [3]
TCS-OX2-29 ERK1/2 PhosphorylationCHO-OX2RInhibition of orexin-A induced response [3]
SuvorexantCalcium MobilizationCHO-OX1R/OX2RPotent inhibition[2]
AlmorexantCalcium MobilizationCHO-OX1R/OX2RPotent inhibition[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Equilibrium and Kinetic)

This protocol is adapted from studies characterizing orexin receptor antagonists.[5][6]

Binding_Assay_Workflow start Start prep_membranes Prepare CHO-OX2R Cell Membranes start->prep_membranes incubation Incubate Membranes with [³H]-EMPA (Radioligand) & Test Compound (e.g., TCS-OX2-29) prep_membranes->incubation separation Separate Bound and Free Radioligand (Rapid Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (pKi, k_off calculation) quantification->analysis end End analysis->end Calcium_Assay_Workflow start Start seed_cells Seed CHO-OX2R Cells in a 96-well Plate start->seed_cells load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed_cells->load_dye add_antagonist Add Test Antagonist (e.g., TCS-OX2-29) load_dye->add_antagonist add_agonist Stimulate with Orexin-A add_antagonist->add_agonist measure_fluorescence Measure Fluorescence Changes (FLIPR or Plate Reader) add_agonist->measure_fluorescence end End measure_fluorescence->end

References

A Comparative Guide to Dual Orexin Receptor Antagonists: TCS-OX2-29 Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, with its two G-protein coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have emerged as a promising therapeutic class for the treatment of insomnia by blocking the wake-promoting signals of orexin neuropeptides. This guide provides a comparative analysis of TCS-OX2-29 hydrochloride against other prominent DORAs, including suvorexant, lemborexant, and daridorexant, supported by experimental data and detailed methodologies.

Quantitative Comparison of Pharmacological Properties

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected dual orexin receptor antagonists.

CompoundOX1R Ki (nM)OX2R Ki (nM)OX2R IC50 (nM)Selectivity (OX1 vs OX2)
TCS-OX2-29 >10,000[1]~31.6 (pKi = 7.5)[1][2]40[1][2][3][4]>250-fold for OX2R[1][2][3]
Suvorexant 0.55[5]0.35[5]-~1.6-fold for OX2R
Lemborexant ---Higher affinity for OX2R
Daridorexant 0.47[5]0.93[5]-~2-fold for OX1R

In Vivo Efficacy and Preclinical Observations

In preclinical animal models, DORAs have demonstrated efficacy in promoting sleep. For instance, studies in mice have shown that both lemborexant and almorexant (B167863) significantly increase NREM and REM sleep, an effect that is absent in orexin knockout mice, confirming their mechanism of action through the orexin system[6]. Furthermore, dual orexin receptor antagonists like DORA-12 and DORA-2 have exhibited pain-reducing effects in various preclinical pain models in mice and rats[7]. TCS-OX2-29 has been shown to be active in vivo and has been used in studies investigating its effects on conditioned place preference in mice[2].

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to the orexin receptors.

Objective: To measure the displacement of a radiolabeled ligand from the orexin receptor by the test compound.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either human OX1R or OX2R.

  • Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA for OX2R) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8][9][10]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced calcium signaling.

General Protocol:

  • Cell Culture: CHO or HEK293 cells stably expressing either OX1R or OX2R are seeded into 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., TCS-OX2-29) for a defined period.

  • Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

  • Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.[11][12]

Visualizing Mechanisms and Workflows

Orexin Signaling Pathway and DORA Mechanism of Action

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron Orexin_Peptides Orexin-A Orexin-B OX1R OX1 Receptor Orexin_Peptides->OX1R binds OX2R OX2 Receptor Orexin_Peptides->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation DORA Dual Orexin Receptor Antagonist (e.g., TCS-OX2-29) DORA->OX1R blocks DORA->OX2R blocks

Caption: Orexin signaling pathway and the inhibitory action of dual orexin receptor antagonists.

Experimental Workflow for DORA Characterization

DORA_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki for OX1R & OX2R) Functional_Assay Calcium Mobilization Assay (Determine IC50 for OX1R & OX2R) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (Off-target effects) Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Animal Models) Selectivity_Panel->PK_Studies Efficacy_Studies Sleep Efficacy Studies (e.g., EEG/EMG in rodents) PK_Studies->Efficacy_Studies Safety_Studies Safety Pharmacology (e.g., Motor function, Cardiovascular) Efficacy_Studies->Safety_Studies SAR_Analysis Structure-Activity Relationship (SAR) Safety_Studies->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A typical experimental workflow for the characterization of dual orexin receptor antagonists.

References

A Comparative Pharmacokinetic Analysis of Orexin Receptor Antagonists: TCS-OX2-29 Hydrochloride and Lemborexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two orexin (B13118510) receptor antagonists: TCS-OX2-29 hydrochloride and lemborexant. While both compounds target the orexin system, a critical regulator of sleep-wake states, they exhibit significant differences in their receptor selectivity and, as currently available data suggests, in their pharmacokinetic properties. This document aims to present a comprehensive overview based on existing preclinical and clinical data to inform future research and development in this therapeutic area.

Executive Summary

Lemborexant is a dual orexin receptor antagonist (DORA) with a well-characterized pharmacokinetic profile in both preclinical and clinical settings. It is approved for the treatment of insomnia. In contrast, this compound is a potent and highly selective orexin-2 receptor (OX2R) antagonist primarily used as a research tool in preclinical studies. Crucially, there is a significant lack of publicly available, quantitative pharmacokinetic data for this compound, precluding a direct, comprehensive comparison of its pharmacokinetic parameters with those of lemborexant. This guide will present the detailed pharmacokinetic data for lemborexant and summarize the available information on the in vivo use of this compound, highlighting the current data gap.

Mechanism of Action: Targeting the Orexin System

Both this compound and lemborexant exert their effects by antagonizing orexin receptors, which are G-protein coupled receptors activated by the neuropeptides orexin-A and orexin-B.[1][2] These neuropeptides are produced by neurons in the lateral hypothalamus and play a pivotal role in promoting wakefulness.[1] By blocking the binding of orexins to their receptors, these antagonists suppress the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[2][3]

Lemborexant is a dual antagonist, competitively binding to both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] In contrast, this compound is a selective antagonist for OX2R, exhibiting an approximately 250-fold greater selectivity for OX2R over OX1R.[4] This difference in receptor selectivity may lead to distinct pharmacological effects.

Orexin_Signaling_Pathway cluster_Orexin_System Orexin System cluster_Target_Receptors Target Receptors cluster_Antagonists Antagonists Orexin Neurons Orexin Neurons Orexin-A Orexin-A Orexin Neurons->Orexin-A Release Orexin-B Orexin-B Orexin Neurons->Orexin-B Release OX1R OX1R Orexin-A->OX1R Activate OX2R OX2R Orexin-A->OX2R Activate Orexin-B->OX2R Activate Wakefulness Wakefulness OX1R->Wakefulness Promote OX2R->Wakefulness Promote Lemborexant Lemborexant Lemborexant->OX1R Block Lemborexant->OX2R Block TCS-OX2-29 TCS-OX2-29 Hydrochloride TCS-OX2-29->OX2R Block

Figure 1: Orexin Signaling Pathway and Antagonist Intervention.

Pharmacokinetic Profiles

Lemborexant: A Detailed Overview

The pharmacokinetic profile of lemborexant has been extensively studied in preclinical models and human clinical trials. Following oral administration, lemborexant is rapidly absorbed.[3] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, and it is eliminated mainly through feces with a smaller portion excreted in urine.[3]

ParameterSpeciesDoseRouteTmax (hours)CmaxHalf-life (hours)Notes
Absorption
TmaxHuman5 mg, 10 mgOral~1-3Dose-dependent17-19Time to peak concentration can be delayed by a high-fat meal.[3]
Mouse10 mg/kgOral0.51300 ng/mL--
Distribution
Protein BindingHuman--~94%--In vitro data.
Volume of Distribution (Vd)Human--1970 L--Indicates extensive tissue distribution.
Metabolism
Primary EnzymeHuman-----Metabolized mainly by CYP3A4, with a minor contribution from CYP3A5.
Major MetaboliteHuman-----M10 is the major circulating metabolite.
Excretion
FecesHuman10 mgOral---57.4% of the dose.[3]
UrineHuman10 mgOral---29.1% of the dose, with <1% as unchanged drug.[3]
This compound: A Research Tool with Limited Pharmacokinetic Data

The absence of this critical data prevents a direct comparison of the pharmacokinetic differences between this compound and lemborexant. Further research is required to characterize the ADME properties of this compound to better understand its in vivo behavior and potential for therapeutic development.

Experimental Protocols

Lemborexant Pharmacokinetic Studies

The pharmacokinetic parameters of lemborexant in humans were determined through Phase 1 single and multiple ascending dose studies in healthy adults.[5]

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Administration: Single oral doses (ranging from 1 to 200 mg) and multiple ascending doses.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of lemborexant and its metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Pharmacokinetic Parameters Calculated: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) were determined using non-compartmental analysis.

Lemborexant_PK_Workflow cluster_Study_Setup Study Setup cluster_Data_Collection Data Collection & Analysis Healthy Volunteers Healthy Volunteers Oral Administration\n(Single/Multiple Doses) Oral Administration (Single/Multiple Doses) Healthy Volunteers->Oral Administration\n(Single/Multiple Doses) Blood Sampling Blood Sampling Oral Administration\n(Single/Multiple Doses)->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Pharmacokinetic Profile Pharmacokinetic Profile PK Parameter Calculation->Pharmacokinetic Profile

Figure 2: Experimental Workflow for Lemborexant Pharmacokinetic Studies.

This compound In Vivo Studies
  • Animal Models: Primarily conducted in rats and mice.

  • Administration Routes:

    • Intraperitoneal (i.p.) injection: Doses ranging from 5-10 mg/kg have been used to study its effects on conditioned place preference.[4]

    • Subcutaneous (s.c.) injection: A 7-day administration of 3 mg/kg/day was used to investigate its effects on detrusor overactivity and depression-like behavior in rats.

    • Intracerebroventricular (i.c.v.) injection: Used to directly administer the compound into the brain to study its central effects.

  • Endpoint Measurement: The primary outcomes of these studies were pharmacodynamic and behavioral changes, not pharmacokinetic parameters.

Conclusion

Lemborexant is a well-characterized dual orexin receptor antagonist with a predictable pharmacokinetic profile that supports its clinical use for insomnia. In contrast, this compound, a selective OX2R antagonist, serves as a critical research compound for elucidating the specific functions of the OX2R. The significant gap in publicly available pharmacokinetic data for this compound currently limits a direct comparison with lemborexant and underscores the need for further studies to fully understand its disposition in vivo. A thorough characterization of its ADME properties would be essential for any future consideration of its therapeutic potential.

References

Comparative Analysis of TCS-OX2-29 Hydrochloride's GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity profile of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist, reveals a high degree of specificity with minimal cross-reactivity against other G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of this compound with other orexin (B13118510) receptor antagonists, supported by available experimental data and detailed methodologies for key assays.

This compound is a valuable research tool for investigating the physiological roles of the orexin system, particularly the functions mediated by the OX2R. Its high selectivity is crucial for elucidating the specific contributions of OX2R in various physiological processes, including the regulation of sleep and wakefulness, appetite, and reward pathways.

Selectivity Profile of Orexin Receptor Antagonists

The table below summarizes the binding affinities and selectivity of this compound and other notable orexin receptor antagonists.

CompoundTarget Receptor(s)OX1R Affinity (IC50/Ki)OX2R Affinity (IC50/Ki)Selectivity (Fold)
This compound OX2R Antagonist>10,000 nM[1]40 nM (IC50)[1][2][3][4]>250-fold for OX2R over OX1R[2][3][4]
Suvorexant Dual Orexin Receptor Antagonist50 nM (Ki)56 nM (Ki)Non-selective
Almorexant Dual Orexin Receptor AntagonistData not availableData not availableNon-selective
SB-334867 OX1R Antagonist27.8 nM (Kb)1704 nM (Kb)~50-fold for OX1R over OX2R

Note: Affinity values and selectivity can vary depending on the assay conditions.

Suvorexant, a clinically approved dual orexin receptor antagonist for the treatment of insomnia, exhibits nearly equal affinity for both OX1R (Ki = 50 nM) and OX2R (Ki = 56 nM). It is reported to have a "clean off-target profile" and lacks pharmacological affinity for a variety of other receptors, including those for GABA, serotonin, dopamine, and others, though specific binding data is not provided.

SB-334867 is an example of an OX1R-selective antagonist, with approximately 50-fold higher affinity for OX1R over OX2R. It has been screened against a panel of other GPCRs and ion channels, showing at least 100-fold selectivity.

Signaling Pathways and Experimental Workflows

The antagonistic activity of this compound at the OX2R has been demonstrated through the inhibition of orexin A-induced downstream signaling pathways.

OX2R_Signaling_Pathway Orexin_A Orexin A OX2R OX2 Receptor Orexin_A->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C Gq->PLC Activates ERK1_2 ERK1/2 Phosphorylation Gq->ERK1_2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Blocks

Caption: Orexin A signaling through the OX2 receptor.

This compound effectively blocks the activation of Gq proteins coupled to the OX2R, thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and subsequent downstream signaling events like the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of a compound like this compound.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 Broad Panel Screening Primary_Assay Radioligand Binding Assay (OX1R & OX2R) IP3_Assay IP3 Accumulation Assay Primary_Assay->IP3_Assay ERK_Assay ERK1/2 Phosphorylation Assay Primary_Assay->ERK_Assay GPCR_Panel GPCR Selectivity Panel IP3_Assay->GPCR_Panel ERK_Assay->GPCR_Panel

Caption: Workflow for GPCR cross-reactivity screening.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity and functional activity of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target GPCR (e.g., OX1R or OX2R) are prepared from cultured cells or tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 value.

IP3 Accumulation Assay

This functional assay measures the ability of a compound to block the agonist-induced production of the second messenger IP3.

  • Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.

  • Labeling: The cells are incubated with [3H]-myo-inositol to label the cellular inositol phosphate (B84403) pool.

  • Pre-treatment: Cells are pre-treated with the antagonist (e.g., this compound) at various concentrations.

  • Stimulation: The cells are then stimulated with a known agonist of the receptor (e.g., orexin A).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]-IP3 is quantified using an appropriate method, such as anion-exchange chromatography.

  • Data Analysis: The results are expressed as a percentage of the maximal agonist response, and an IC50 value for the antagonist is determined.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.

  • Cell Culture and Starvation: Cells expressing the target GPCR are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of the antagonist.

  • Agonist Stimulation: The cells are then stimulated with an agonist for a short period.

  • Cell Lysis: The cells are lysed to extract the proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

  • Detection: The protein bands are visualized and quantified using a suitable detection system.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and the IC50 of the antagonist is determined.

References

A Comparative Guide to the In Vivo Efficacy of TCS-OX2-29 Hydrochloride and Almorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent orexin (B13118510) receptor antagonists: TCS-OX2-29 hydrochloride, a selective orexin 2 receptor (OX2R) antagonist, and almorexant (B167863), a dual orexin 1 and 2 receptor (OX1R/OX2R) antagonist. This comparison is supported by experimental data from various preclinical studies to aid in the evaluation of these compounds for sleep-related research and development.

Executive Summary

Both this compound and almorexant have demonstrated efficacy in promoting sleep in preclinical models. Almorexant, as a dual antagonist, has been extensively studied and shows robust, dose-dependent increases in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][2] TCS-OX2-29, with its selectivity for OX2R, is also effective in promoting sleep, suggesting that antagonism of the OX2R is a key mechanism for sleep induction.[3] While direct comparative studies are limited, the available data allows for an assessment of their individual profiles. Almorexant's effects are mediated through the antagonism of both orexin receptors, though its sleep-promoting action is primarily driven by its interaction with OX2R.[1][3]

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the quantitative data on the in vivo effects of this compound and almorexant on sleep parameters in rodent models.

Table 1: In Vivo Efficacy of this compound in Rodents

SpeciesDosage & Route of AdministrationKey Findings
Rat40 nmol (Intracerebroventricular)Increased total sleep time by 7% compared to saline controls, primarily through a selective increase in REM sleep.

Table 2: In Vivo Efficacy of Almorexant in Rodents

SpeciesDosage & Route of AdministrationKey Findings
Mouse (C57BL/6J)25, 100, 300 mg/kg (Oral)Dose-dependently reduced time spent awake and increased both NREM and REM sleep.[1]
Mouse (Wild-type)30, 100, 300 mg/kg (Oral)Dose-dependently increased total sleep time.[4]
Rat30, 100 mg/kg (Oral)Reduced NREM sleep latency and increased both NREM and REM sleep.
Rat100 mg/kg (Oral)Fragmented sleep architecture by increasing the number of waking and REM bouts at the highest dose.

Experimental Protocols

The following section details a standard methodology for assessing the in vivo efficacy of orexin receptor antagonists in rodent sleep studies, based on protocols used for almorexant which are broadly applicable.[4]

Animal Models and Surgical Preparation
  • Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals are housed individually under a controlled 12-hour light/dark cycle with ad libitum access to food and water.[4]

  • Surgical Implantation:

    • Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[4]

    • For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted over the frontal and parietal cortices.[4]

    • For electromyogram (EMG) recording, wire electrodes are implanted into the nuchal muscles.[4]

    • The electrode assembly is secured to the skull with dental cement.[4]

    • A recovery period of at least one week is allowed post-surgery.[4]

Drug Administration
  • Vehicle: A common vehicle for oral administration is 0.5% (w/v) methylcellulose (B11928114) 400 in water.

  • Preparation: The compound (this compound or almorexant) is suspended in the vehicle to the desired concentration.

  • Administration:

    • Oral (p.o.): Administered via oral gavage.

    • Intraperitoneal (i.p.): Administered via intraperitoneal injection.

    • Intracerebroventricular (i.c.v.): For direct central nervous system administration.

  • Timing: Compounds are typically administered at the beginning of the animal's active phase (the dark period for nocturnal rodents).[4]

Sleep Recording and Analysis
  • Habituation: Animals are habituated to the recording chambers and cables for several days prior to the experiment.[4]

  • Recording:

    • The animal's headmount is connected to a recording cable and commutator to allow for free movement.[4]

    • Continuous EEG and EMG signals are recorded for a defined period (e.g., 24 hours) following drug administration.[4]

    • A data acquisition system with a sampling frequency of at least 128 Hz is used.[4]

  • Data Analysis:

    • Recordings are divided into epochs of a fixed duration (e.g., 10 seconds).[4]

    • Each epoch is scored as either wakefulness, NREM sleep, or REM sleep based on standard criteria for rodent sleep.[4]

    • Key parameters quantified include: time spent in each state, latency to sleep onset, and the number and duration of sleep/wake bouts.[4]

Mandatory Visualizations

Orexin Signaling Pathway and Antagonist Action

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R OX1 Receptor Gq Gq Protein OX1R->Gq Activates OX2R OX2 Receptor OX2R->Gq Activates Wakefulness Wakefulness Promotion Gq->Wakefulness Leads to Orexin_A_B->OX1R Binds to Orexin_A_B->OX2R Binds to TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Blocks Almorexant Almorexant Almorexant->OX1R Blocks Almorexant->OX2R Blocks

Caption: Mechanism of action of TCS-OX2-29 and almorexant on the orexin signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Surgery & Recovery) Habituation Habituation to Recording Chambers Animal_Prep->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Drug_Admin Drug Administration (TCS-OX2-29 or Almorexant) Baseline->Drug_Admin Post_Dosing Post-Dosing EEG/EMG Recording (24h) Drug_Admin->Post_Dosing Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Dosing->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Comparison Statistical Comparison (Drug vs. Vehicle) Quantification->Comparison

Caption: A typical experimental workflow for evaluating the in vivo efficacy of sleep-modulating compounds.

References

A Comparative Guide to Functional Assays for Confirming TCS-OX2-29 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of functional assays to confirm the activity of TCS-OX2-29 hydrochloride, a selective orexin (B13118510) 2 receptor (OX2R) antagonist. The performance of this compound is compared with other notable OX2R antagonists, including suvorexant, lemborexant, and daridorexant. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to aid in the evaluation of these compounds.

Orexin 2 Receptor Signaling Pathway

The orexin 2 receptor (OX2R) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligands (orexin-A and orexin-B), primarily couples to Gq and/or Gi/o proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation of downstream effectors like extracellular signal-regulated kinases (ERK1/2). Functional assays for OX2R antagonists, such as this compound, are designed to measure the inhibition of these signaling events.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Phosphorylates Orexin Orexin-A Orexin-B Orexin->OX2R Activates TCS_OX2_29 TCS-OX2-29 (Antagonist) TCS_OX2_29->OX2R Blocks

Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

Comparative Performance of OX2R Antagonists

The following tables summarize the in vitro functional activity of this compound in comparison to other selective and dual orexin receptor antagonists. The data is compiled from various studies to provide a comparative perspective.

CompoundTarget(s)IC50 (nM)pKiSelectivityReference(s)
This compound OX2R 40 7.5 >250-fold for OX2R over OX1R [1][2][3]
SuvorexantOX1R/OX2ROX1R: 50, OX2R: 56-Dual Antagonist[4]
LemborexantOX1R/OX2R--Dual Antagonist with higher affinity for OX2R
DaridorexantOX1R/OX2R-OX1R: 0.47, OX2R: 0.93 (Ki in nM)Dual Antagonist[5][6]

Table 1: Comparative Antagonist Potency at Orexin Receptors.

CompoundDissociation Rate (koff, min-1) from OX2RFunctional Antagonism ProfileReference(s)
This compound 0.22 (Fast) Surmountable [7]
Almorexant0.005 (Very Slow)Pseudo-irreversible[7]
SuvorexantSlowConcentration-dependent depression of maximal orexin-A response[7]
EMPAFastSurmountable[7]

Table 2: Binding Kinetics and Functional Antagonism Profile at the OX2 Receptor.

Key Functional Assays and Experimental Protocols

To assess the antagonistic activity of compounds like this compound, several in vitro functional assays are commonly employed. These assays measure the inhibition of orexin-induced downstream signaling pathways.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. Antagonists are evaluated by their ability to block the calcium flux induced by an OX2R agonist.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed CHO-hOX2R cells in 96-well plates incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with Fluo-4 AM calcium indicator incubate_cells->load_dye add_antagonist Add TCS-OX2-29 or alternative antagonist load_dye->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add Orexin-A incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence change (FLIPR) add_agonist->measure_fluorescence plot_data Plot dose-response curves measure_fluorescence->plot_data calculate_ic50 Calculate IC50 values plot_data->calculate_ic50

References

A Comparative Analysis of the Half-Life of Orexin Antagonists: TCS-OX2-29 Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the half-life of the selective orexin-2 receptor antagonist, TCS-OX2-29 hydrochloride, with other commercially available dual orexin (B13118510) receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant. The objective is to present a comprehensive overview of their pharmacokinetic profiles, supported by available experimental data and methodologies, to aid in research and drug development efforts.

Executive Summary

Orexin antagonists are a class of drugs that promote sleep by blocking the wake-promoting neuropeptides orexin A and orexin B in the brain. A key pharmacokinetic parameter influencing their duration of action and potential for next-day residual effects is their elimination half-life. This guide reveals that while robust in vivo plasma half-life data are available for the approved drugs suvorexant, lemborexant, and daridorexant, such data for the research compound this compound are not publicly available. This comparison, therefore, highlights the available data and underscores the need for further in vivo pharmacokinetic studies for TCS-OX2-29.

Data Presentation: Half-Life of Orexin Antagonists

The following table summarizes the available half-life data for this compound and other selected orexin antagonists. It is crucial to note the distinction between the in vitro dissociation half-life reported for TCS-OX2-29 and the in vivo plasma half-lives of the other compounds.

CompoundTypeHalf-LifeSpeciesMethod
This compound Selective OX2 AntagonistNot Available (in vivo plasma)--
SuvorexantDual Orexin Receptor Antagonist (DORA)~12 hours[1]HumanIn vivo pharmacokinetic studies
LemborexantDual Orexin Receptor Antagonist (DORA)17-19 hours[2]HumanIn vivo pharmacokinetic studies
DaridorexantDual Orexin Receptor Antagonist (DORA)~8 hours[3]HumanIn vivo pharmacokinetic studies

Note: The half-life of TCS-OX2-29 from the orexin-2 receptor (in vitro) has been reported, but this is a measure of the drug-receptor binding kinetics and not the systemic elimination from the body. A direct comparison with the in vivo plasma half-lives of the other drugs should be made with caution.

Experimental Protocols

Detailed methodologies for determining the in vivo plasma half-life of orexin antagonists are critical for understanding and comparing their pharmacokinetic profiles. Below are representative experimental protocols based on clinical trial data for the approved DORAs.

Determination of Suvorexant Half-Life in Humans

A randomized, double-blind, placebo-controlled, two-period crossover study was conducted in healthy male and female subjects.

  • Dosing: A single oral dose of suvorexant (e.g., 40 mg) was administered.

  • Blood Sampling: Venous blood samples were collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-dose).

  • Sample Analysis: Plasma was separated from the blood samples, and suvorexant concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental analysis.

Determination of Lemborexant Half-Life in Humans

A randomized, double-blind, placebo-controlled, parallel-group, single-ascending-dose study was conducted in healthy adult subjects.

  • Dosing: Subjects received a single oral dose of lemborexant at various dose levels (e.g., 1, 5, 10, 25, 50, 100, or 200 mg) or placebo.

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled times pre-dose and up to 240 hours post-dose.

  • Sample Analysis: Plasma concentrations of lemborexant were measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life, were calculated from the plasma concentration-time profiles for each dose level.

Determination of Daridorexant Half-Life in Humans

The pharmacokinetics of daridorexant were evaluated in several Phase 1, single- and multiple-dose studies in healthy subjects.

  • Dosing: Subjects received single or multiple oral doses of daridorexant.

  • Blood Sampling: Serial blood samples were collected at various time points following drug administration to capture the absorption, distribution, and elimination phases.

  • Sample Analysis: Plasma concentrations of daridorexant were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters, including the terminal half-life.

Mandatory Visualization

Orexin Signaling Pathway and Antagonist Mechanism of Action

OrexinSignaling cluster_0 Hypothalamus cluster_1 Postsynaptic Neuron Orexin Neurons Orexin Neurons Orexin A & B Orexin A & B Orexin Neurons->Orexin A & B Release Orexin Receptors (OX1R & OX2R) Orexin Receptors (OX1R & OX2R) Wakefulness Promotion Wakefulness Promotion Orexin Receptors (OX1R & OX2R)->Wakefulness Promotion Activate Orexin A & B->Orexin Receptors (OX1R & OX2R) Bind Orexin Antagonist Orexin Antagonist Orexin Antagonist->Orexin Receptors (OX1R & OX2R) Block

Caption: Orexin signaling pathway and the mechanism of action of orexin antagonists.

Experimental Workflow for Half-Life Determination

HalfLifeWorkflow cluster_study Clinical/Preclinical Study cluster_analysis Bioanalysis & Pharmacokinetics A Subject Recruitment (Healthy Volunteers or Animal Models) B Drug Administration (Single Oral Dose) A->B C Serial Blood Sampling (Pre-defined Time Points) B->C D Plasma Separation C->D E LC-MS/MS Analysis (Drug Concentration Measurement) D->E F Pharmacokinetic Modeling (Concentration vs. Time) E->F G Half-Life (t½) Calculation F->G

Caption: A typical experimental workflow for determining the in vivo half-life of a drug.

References

Comparative Off-Target Binding Profile of TCS-OX2-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target binding profile of TCS-OX2-29 hydrochloride against other orexin (B13118510) receptor antagonists. Understanding the selectivity of a compound is crucial for predicting potential side effects and ensuring the safety and efficacy of a therapeutic candidate. This document summarizes available data, outlines typical experimental protocols for determining off-target interactions, and visualizes the screening workflow.

Introduction to Off-Target Binding

In drug discovery, the ideal candidate molecule would interact exclusively with its intended therapeutic target. However, compounds often bind to other, unintended biological molecules, such as receptors, enzymes, ion channels, and transporters. This phenomenon, known as off-target binding, can lead to undesirable side effects. Therefore, comprehensive profiling of a compound's interactions across a wide range of potential off-targets is a critical step in preclinical safety assessment. This process, often referred to as safety pharmacology profiling, helps to identify potential liabilities early in the drug development pipeline, enabling the selection of candidates with the most favorable safety profiles.

Comparative Analysis of Orexin Receptor Antagonists

This compound is a potent and highly selective antagonist of the orexin-2 receptor (OX2R). Its off-target binding profile has been evaluated against a panel of other receptors and transporters, indicating a high degree of selectivity. For a comprehensive comparison, this guide includes other notable orexin receptor antagonists: the dual orexin receptor antagonists (DORAs) suvorexant, lemborexant, and daridorexant, and the selective OX2R antagonist seltorexant.

While detailed quantitative data from broad panel screens for this compound are not publicly available, the existing information consistently points to its clean off-target profile. The following table summarizes the available information on the off-target binding profiles of these compounds.

CompoundPrimary Target(s)Off-Target Binding Profile Summary
This compound OX2R AntagonistHigh selectivity for OX2R over OX1R (>250-fold).[1][2][3][4] Screened against a panel of over 50 other receptors, ion channels, and transporters with minimal interaction reported.[1]
Suvorexant Dual OX1R/OX2R AntagonistAs a DORA, it is the first in its class approved for insomnia.[5] Its safety and tolerability profile is well-documented.[5]
Lemborexant Dual OX1R/OX2R AntagonistReported to be selective over a panel of 88 other receptors, transporters, and ion channels.[6][7] The safety profile has been extensively studied in clinical trials.[8]
Daridorexant Dual OX1R/OX2R AntagonistFDA review noted some weak off-target activities for the parent compound and its metabolites, including at the human dopamine (B1211576) transporter.[9][10] Overall, it is considered to have a favorable safety profile.[11][12]
Seltorexant OX2R AntagonistDescribed as having a suitable and favorable safety profile with no major clinically significant side effects reported in clinical studies.[13][14][15][16][17]

Experimental Protocols for Off-Target Binding Assessment

The determination of a compound's off-target binding profile is typically achieved through a series of in vitro assays. A standard and widely accepted method is the radioligand binding assay, which is often performed as part of a comprehensive safety pharmacology panel.

General Protocol for Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to a panel of known biological targets by measuring the displacement of a specific high-affinity radioligand.

Materials:

  • Test compound (e.g., this compound)

  • A panel of cell membranes or recombinant proteins expressing the target receptors, ion channels, or transporters.

  • Specific radioligands for each target.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Assay Setup: In a 96-well plate, the cell membranes or recombinant proteins are incubated with the specific radioligand and varying concentrations of the test compound. A control group with no test compound is included to determine total binding, and another control with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.

  • Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a filter mat to separate the bound radioligand from the unbound radioligand. The filter mat traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter mat is dried, and a scintillation cocktail is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is then measured using a microplate scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. These IC50 values are indicative of the compound's affinity for the off-target.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the off-target binding profile of a test compound.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis TestCompound Test Compound Dilution Series Incubation Incubation of Compound, Target, and Radioligand TestCompound->Incubation TargetPanel Prepare Target Panel (Receptors, Channels, etc.) TargetPanel->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Filtration Separation of Bound and Unbound Ligand (Filtration) Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Measurement Quantification of Bound Radioligand (Scintillation Counting) Washing->Measurement DataProcessing Calculate % Inhibition Measurement->DataProcessing IC50 Determine IC50 Values DataProcessing->IC50 Profile Generate Off-Target Binding Profile IC50->Profile

Workflow for Off-Target Binding Profiling.

References

Validating the Specificity of TCS-OX2-29 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, establishing the specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of TCS-OX2-29 hydrochloride, a selective orexin-2 receptor (OX2R) antagonist, and evaluates its validation in the context of knockout models. While this compound has demonstrated high selectivity for OX2R in vitro, publicly available data validating its specificity in OX2R knockout mice is currently lacking. This guide will compare its known properties with those of other selective and dual orexin (B13118510) receptor antagonists that have been characterized in knockout animals, offering a framework for assessing its suitability for in vivo research.

Orexin System and the Role of OX2R Antagonists

The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward.[1][2] Antagonism of these receptors, particularly OX2R, is a therapeutic strategy for insomnia.[3] TCS-OX2-29 is a potent and selective OX2R antagonist with an IC50 of 40 nM and over 250-fold selectivity for OX2R over OX1R.[4][5]

Specificity Validation in Knockout Models: The Gold Standard

The definitive method to validate the on-target effect of a receptor antagonist in vivo is to demonstrate its lack of efficacy in a knockout animal model where the target receptor is absent. This approach ensures that the observed physiological or behavioral effects are indeed mediated by the intended target and not by off-target interactions.

Comparative Analysis of OX2R Antagonists

The following table summarizes the properties of this compound and compares it with other orexin receptor antagonists for which knockout validation data is available.

CompoundTarget(s)PotencySelectivityKnockout Validation Data Available
This compound OX2RIC50 = 40 nM[4][5]>250-fold vs. OX1R[4][5]No
MK-1064 OX2RKi = 0.5 nM, IC50 = 18 nM[1]Selective for OX2R[1]Yes . Sleep-promoting effects observed in wild-type mice were absent in OX2R knockout mice.[6][7]
EMPA OX2R-Selective for OX2R[8]Yes . Autoradiography studies using [3H]-EMPA showed selective binding in the brains of wild-type mice, which was absent in OX2R knockout mice.[8]
Almorexant (B167863) OX1R/OX2R (DORA)-Dual AntagonistYes . Sleep-inducing effects were absent in OX2R knockout mice, confirming the critical role of OX2R in its mechanism of action.[3][9][10]
Lemborexant OX1R/OX2R (DORA)-Dual AntagonistYes . Sleep-promoting effects were observed in wild-type mice but not in orexin neuron-deficient mice.[4][11]

Signaling Pathway and Experimental Workflow

To understand the context of these validation studies, it is crucial to visualize the underlying signaling pathway and the experimental workflow employed.

Orexin_Signaling_Pathway Orexin Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Peptides Orexin Peptides OX2R OX2 Receptor Orexin Peptides->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation TCS-OX2-29 TCS-OX2-29 (Antagonist) TCS-OX2-29->OX2R Blocks

Caption: Orexin peptides bind to the OX2 receptor, initiating a signaling cascade that leads to neuronal excitation and wakefulness. TCS-OX2-29 acts as an antagonist, blocking this pathway.

Knockout_Validation_Workflow Experimental Workflow for Antagonist Specificity Validation cluster_groups Experimental Groups cluster_procedure Procedure cluster_outcomes Expected Outcomes for a Specific Antagonist WT_Vehicle Wild-Type + Vehicle Drug_Admin Drug Administration (e.g., Oral Gavage) WT_Vehicle->Drug_Admin WT_Antagonist Wild-Type + Antagonist WT_Antagonist->Drug_Admin KO_Vehicle OX2R KO + Vehicle KO_Vehicle->Drug_Admin KO_Antagonist OX2R KO + Antagonist KO_Antagonist->Drug_Admin Behavioral_Assay Behavioral/Physiological Assay (e.g., Sleep Recording, Locomotor Activity) Drug_Admin->Behavioral_Assay WT_Effect Effect Observed (e.g., Increased Sleep) Behavioral_Assay->WT_Effect WT + Antagonist KO_No_Effect No Effect Observed Behavioral_Assay->KO_No_Effect KO + Antagonist

Caption: Workflow for validating antagonist specificity using wild-type and OX2R knockout mice.

Experimental Protocols

While a specific protocol for this compound in knockout mice is not available, the methodologies used for other orexin antagonists provide a clear template for such a study.

1. Animal Models:

  • Wild-Type (WT) Mice: C57BL/6J or littermate controls.

  • Knockout (KO) Mice: OX2R knockout (Hcrtr2-/-) mice.[3][6][7][8][9][10] Orexin neuron-deficient mice (e.g., orexin/ataxin-3 transgenic mice) can also be used.[4][11]

2. Drug Administration:

  • Vehicle: A suitable vehicle for the antagonist, such as 20% vitamin E TPGS, is administered to control groups.[6][7]

  • Antagonist Administration: The antagonist is typically administered orally (p.o.) via gavage.

    • MK-1064: A dose of 30 mg/kg was used in mice.[6][7]

    • Almorexant: Doses ranging from 50 to 200 mg/kg were used in mice.[3][9][10]

    • Lemborexant: Doses of 10 and 30 mg/kg were used in mice.[11]

3. Behavioral and Physiological Assays:

  • Sleep Recording (Polysomnography): EEG and EMG are recorded to quantify time spent in different sleep stages (NREM, REM) and wakefulness. This is a primary endpoint for assessing the hypnotic effects of orexin antagonists.[3][6][7][9][10]

  • Locomotor Activity: Spontaneous movement is monitored to assess changes in arousal and activity levels.[3][9][10]

  • Autoradiography: For compounds like EMPA, brain sections are incubated with a radiolabeled form of the antagonist to visualize and quantify receptor binding and distribution. The absence of binding in knockout tissue confirms specificity.[8]

Conclusion

This compound is a valuable research tool due to its high potency and selectivity for the OX2R. However, the absence of published data validating its specificity in OX2R knockout mice represents a significant gap in its pharmacological profile. Researchers planning to use this compound for in vivo studies should be aware of this limitation. For studies where unambiguous on-target validation is critical, alternative antagonists such as MK-1064, for which knockout data are available, may be more suitable. The experimental framework outlined in this guide provides a clear path for the necessary validation of this compound, which would significantly enhance its value to the scientific community.

References

Safety Operating Guide

Proper Disposal of TCS-OX2-29 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before disposal, it is essential to handle TCS-OX2-29 hydrochloride with care. This compound is a potent and selective orexin-2 receptor antagonist intended for research use only.[1][2][3] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

Summary of Key Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data points gathered from various suppliers.

PropertyValueSource
Molecular Formula C₂₃H₃₁N₃O₃・HCl[2][4]
Appearance Pale yellow solid[2]
Solubility Soluble in DMSO. Soluble to 100 mM in water.[2][4]
Storage Store at -20°C.[2]
Usage For scientific research use only and should not be used for diagnostic or medical purposes.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and its associated waste. This protocol is based on general guidelines for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.[5][6][7]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste : In the absence of a definitive hazard classification, all waste containing this compound must be treated as hazardous chemical waste.[8]

  • Segregate Waste Streams : Do not mix this compound waste with other waste streams.[8] Maintain separate, clearly labeled waste containers for:

    • Solid Waste : Unused or expired solid this compound, contaminated gloves, weigh paper, and other disposable lab supplies.

    • Liquid Waste : Solutions containing this compound. Note the solvent used (e.g., DMSO, water) on the waste label.

    • Sharps Waste : Any needles, syringes, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.[8]

Step 2: Waste Collection and Labeling

  • Use Appropriate Containers : Collect waste in containers that are compatible with the chemical nature of the waste. Containers should be in good condition and have secure, leak-proof lids.[7]

  • Label Containers Clearly : All waste containers must be clearly and accurately labeled.[9] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • If in solution, list all components and their approximate percentages.

    • The date when the first waste was added to the container.

    • The name of the principal investigator or research group.

Step 3: Storage of Chemical Waste

  • Store in a Designated Area : Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment : It is best practice to store liquid waste containers in secondary containment to prevent spills.[9]

  • Keep Containers Closed : Waste containers should be kept tightly sealed except when adding waste.[8]

Step 4: Final Disposal

  • Consult Your EHS Department : Never dispose of this compound down the drain or in the regular trash.[7][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Follow Institutional Procedures : Adhere to all institutional procedures for chemical waste disposal. This may involve completing a specific waste pickup request form.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have TCS-OX2-29 hydrochloride waste is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available follow_sds Follow SDS disposal instructions is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous chemical waste is_sds_available->treat_as_hazardous No end End: Proper Disposal follow_sds->end segregate_waste Segregate waste streams (Solid, Liquid, Sharps) treat_as_hazardous->segregate_waste label_waste Label containers clearly with contents and hazards segregate_waste->label_waste store_safely Store waste in a designated, secure area label_waste->store_safely contact_ehs Contact institutional EHS for waste pickup store_safely->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling TCS-OX2-29 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with TCS-OX2-29 hydrochloride. As this product is intended for research use only and not for human or veterinary use, adherence to strict laboratory safety protocols is essential.[1][2]

Chemical and Physical Properties

This compound is a potent and selective orexin-2 receptor antagonist.[3][4][5] The following table summarizes its key chemical and physical properties.

PropertyValue
Molecular Formula C23H31N3O3・HCl[4]
Molecular Weight 433.97 g/mol [1][4]
Appearance Pale yellow solid[1]
Purity ≥98%[4][5]
Solubility Soluble in DMSO and water.[1][4]
Storage Store at -20°C.[1] Desiccate at +4°C.[4][5]
CAS Number 1610882-30-8[3][4]

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested for resistance to the solvents being used.
Eye Protection Safety glasses with side shields or goggles.
Body Protection A lab coat or a disposable gown designed for handling chemical compounds.
Respiratory Protection For powdered form or when creating aerosols, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[6]

Operational Plan: Handling and Preparation of Solutions

The following workflow outlines the standard operating procedure for safely handling this compound and preparing solutions.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don appropriate PPE B Weigh compound in a chemical fume hood A->B C Prepare stock solution (e.g., in DMSO or water) B->C D Use solution in experiments C->D E Store stock solutions at -20°C for up to one month D->E F Collect all waste (solid and liquid) D->F E->F G Dispose of waste according to institutional and local regulations F->G

Caption: Standard operating procedure for this compound.

Disposal Plan

All waste materials, including empty vials, contaminated PPE, and unused solutions containing this compound, must be considered chemical waste.

  • Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Compliance: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, follow the decision-making process outlined below.

Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response A Incident Occurs B Spill? A->B C Personnel Exposure? A->C B->C No D Evacuate immediate area if necessary B->D Yes H Remove contaminated clothing C->H Yes E Alert supervisor and EH&S D->E F Use appropriate spill kit to contain and clean up E->F G Dispose of cleanup materials as hazardous waste F->G I Skin Contact: Wash affected area with soap and water for 15 minutes H->I J Eye Contact: Flush eyes with water for 15 minutes H->J K Seek immediate medical attention I->K J->K

Caption: Decision-making for emergency procedures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。